3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Description
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Properties
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPODEKMPICKOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424388 | |
| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82138-56-5 | |
| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique structure, consisting of a fusion between benzene and imidazole rings, allows it to interact with a wide range of biological targets. Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific benzimidazole derivative, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a molecule of interest for further functionalization and drug discovery programs.
This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed rationale behind the synthetic strategy, experimental choices, and analytical validation.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively achieved through the well-established Phillips condensation reaction. This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, providing a direct and efficient route to the benzimidazole core.[1]
Our retrosynthetic analysis identifies the key starting materials as 4-chloro-1,2-phenylenediamine and a suitable four-carbon dicarboxylic acid synthon, which in this case is succinic acid . The chloro-substituent on the phenylenediamine ring is a common feature in many bioactive molecules, often enhancing lipophilicity and modulating electronic properties. The propionic acid side chain at the 2-position of the benzimidazole ring offers a valuable handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).
Reaction Mechanism: The Phillips Condensation
The Phillips condensation reaction proceeds through a two-step mechanism under acidic catalysis.[1]
-
Initial Acylation: One of the amino groups of 4-chloro-1,2-phenylenediamine attacks a carbonyl group of succinic acid, forming a mono-acylated intermediate. This step is facilitated by the acidic environment which protonates the carbonyl oxygen, increasing its electrophilicity.
-
Intramolecular Cyclization and Dehydration: The remaining free amino group then undergoes an intramolecular nucleophilic attack on the second carbonyl group of the succinic acid moiety. The resulting tetrahedral intermediate subsequently eliminates two molecules of water to form the stable, aromatic benzimidazole ring.
The use of a dehydrating agent or elevated temperatures is crucial to drive the reaction towards the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[2] Researchers should optimize the conditions based on their specific laboratory setup and analytical observations.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 | ≥98% | Commercially Available |
| Succinic Acid | C₄H₆O₄ | 118.09 | ≥99% | Commercially Available |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | 115% H₃PO₄ basis | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent | Commercially Available |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Commercially Available |
| Deionized Water (H₂O) | H₂O | 18.02 | N/A | In-house |
Reaction Setup and Procedure
-
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.43 g, 10 mmol) and succinic acid (1.18 g, 10 mmol).
-
Addition of Condensing Agent: Carefully add polyphosphoric acid (approx. 15 mL) to the flask. The mixture will become a thick slurry.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 130-140 °C with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 3-4 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system for this class of compounds is aqueous ethanol.[3]
-
Dissolve the crude solid in a minimal amount of hot ethanol and add hot deionized water dropwise until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Visual Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of the target compound.
Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule. The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the propionic acid side chain.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the imidazole, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C vibrations.
-
Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range is indicative of high purity.
Safety Considerations
-
4-chloro-1,2-phenylenediamine: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Polyphosphoric Acid: Is corrosive. Avoid contact with skin and eyes. Handle with care and appropriate PPE. The quenching step with ice is highly exothermic and should be performed cautiously.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging the robust Phillips condensation reaction, this valuable benzimidazole derivative can be efficiently prepared. The provided framework, from retrosynthetic analysis to detailed experimental procedures and characterization guidelines, is designed to empower researchers in their pursuit of novel bioactive molecules. The successful synthesis of this compound opens avenues for further derivatization and exploration of its potential therapeutic applications.
References
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AdiChemistry. Phillips Condensation Reaction | Explanation. Available at: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
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An In-depth Technical Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Molecules incorporating this framework have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This guide focuses on a specific derivative, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, providing a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its potential applications in research and development. The presence of a chloro substituent on the benzene ring and a propionic acid side chain at the 2-position of the imidazole ring are key structural features that are anticipated to modulate its physicochemical and biological properties.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. While extensive experimental data for this compound is not widely published, its core characteristics can be summarized.
| Property | Value | Source |
| CAS Number | 82138-56-5 | [2][3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 224.64 g/mol | [2][3] |
| Purity | Typically ≥95% | [3] |
| InChI Key | LPODEKMPICKOID-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism: The Phillips Condensation
The most probable and widely used method for the synthesis of 2-substituted benzimidazoles, including this compound, is the Phillips condensation reaction.[6][7][8] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[6]
Proposed Synthesis of this compound
The synthesis would logically proceed via the reaction of 4-chloro-o-phenylenediamine with succinic acid or a derivative thereof.
Reactants:
-
4-Chloro-o-phenylenediamine
-
Succinic Acid
Reaction Conditions:
-
The reaction is typically carried out in the presence of a dilute mineral acid, such as 4N HCl, and heated.[6]
Step-by-Step Experimental Protocol (General Phillips Method)
-
Reactant Mixture: In a round-bottom flask, combine 4-chloro-o-phenylenediamine and a molar equivalent of succinic acid.
-
Acidic Medium: Add a suitable volume of 4N hydrochloric acid to the flask.
-
Heating: Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully neutralize it with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a basic pH. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified this compound.
Reaction Mechanism
The Phillips condensation proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming a monoacyl intermediate. This is followed by an intramolecular cyclization with the elimination of water to form the benzimidazole ring.[9]
Caption: Mechanism of the Phillips condensation reaction.
Spectral Characterization (Predicted)
While specific, experimentally verified spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the propionic acid side chain. The integration of these signals would correspond to the number of protons in each environment.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyl of the carboxylic acid, around 1725-1700 cm⁻¹.
-
N-H stretching vibrations from the imidazole ring.
-
C-H stretching from the aromatic and aliphatic portions of the molecule.
-
C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.
Potential Applications in Drug Discovery and Research
The benzimidazole scaffold is a well-established pharmacophore, and derivatives of this core structure have been investigated for a wide range of therapeutic applications.[2][3][4][5] The introduction of a chloro group and a propionic acid moiety in this compound suggests several promising avenues for research.
Anticancer Research
Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[2] The structural features of this compound make it a candidate for investigation as a potential cytotoxic agent against various cancer cell lines.
Antimicrobial Drug Development
The benzimidazole core is present in several antimicrobial agents.[3][5] This is partly due to its structural similarity to purines, which can lead to the inhibition of microbial protein synthesis.[2] Therefore, this compound could be screened for its efficacy against a panel of bacterial and fungal pathogens.
Anti-inflammatory and Analgesic Properties
Some benzimidazole derivatives have shown significant anti-inflammatory and analgesic effects, often attributed to the inhibition of enzymes like cyclooxygenases (COXs).[4] The propionic acid side chain, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), further suggests that this compound may possess anti-inflammatory activity.
Caption: Potential research applications of the title compound.
Conclusion
This compound is a molecule of significant interest due to its benzimidazole core, a scaffold with a proven track record in medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, its synthesis via the well-established Phillips condensation is straightforward. The structural features of this compound suggest a high potential for biological activity, making it a valuable candidate for screening in anticancer, antimicrobial, and anti-inflammatory research programs. Further investigation into its specific properties and biological activities is warranted to fully unlock its potential in drug discovery and development.
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (URL: [Link])
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Biological activities of benzimidazole derivatives: A review - International Science Community Association. (URL: [Link])
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. (URL: [Link])
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A Brief Review of The Biological Activities of Benzimidazole Derivatives - IJSART. (URL: [Link])
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A Review on Medical Significance of Benzimidazole Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (URL: [Link])
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PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. (URL: [Link])
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Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. (URL: [Link])
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (URL: [Link])
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3-(6-Chloro-3-oxo-2,3-dihydro-benzo[2][5]oxazin-4-yl)-propionic acid - PubChem. (URL: [Link])
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Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry. (URL: [Link])
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC - PubMed Central. (URL: [Link])
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infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
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An In-depth Technical Guide: The Molecular Structure and Applications of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a key heterocyclic compound. We will explore its fundamental chemical and physical properties, established synthesis protocols, and its significant role as a versatile building block in the landscape of modern drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry and pharmaceutical development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] The inherent structural features of benzimidazoles allow for facile and targeted modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This compound emerges as a particularly valuable derivative within this class, offering a strategic combination of a reactive carboxylic acid handle and a chlorinated benzimidazole core for further chemical elaboration.
Core Molecular Attributes
A precise understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.
| Property | Value |
| CAS Number | 82138-56-5[3][4] |
| Molecular Formula | C₁₀H₉ClN₂O₂[3][4][5] |
| Molecular Weight | 224.64 g/mol [3][4][5] |
| Appearance | Crystalline solid |
| Purity | Typically ≥95% |
Elucidation of the Molecular Structure
The definitive molecular structure of this compound is confirmed through a combination of spectroscopic techniques.
3.1. Spectroscopic Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule. The aromatic region of the ¹H NMR spectrum provides information about the substitution pattern on the benzene ring, while the aliphatic signals correspond to the propionic acid side chain.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the N-H and C=O stretching vibrations, which are characteristic of the benzimidazole and carboxylic acid moieties, respectively.
3.2. Molecular Structure Visualization:
Caption: 2D representation of this compound.
Synthesis and Derivatization
4.1. Synthetic Pathway:
The synthesis of this compound is typically achieved through the condensation of 4-chloro-o-phenylenediamine with a suitable dicarboxylic acid or its derivative. Polyphosphoric acid (PPA) is often employed as a condensing agent and solvent in this reaction.[6]
Caption: General synthetic scheme for this compound.
4.2. Experimental Protocol: A Self-Validating System
A robust and reproducible synthesis is crucial for ensuring the quality and consistency of the final compound.
Step 1: Reaction Setup
-
Combine 4-chloro-o-phenylenediamine and an equimolar amount of a succinic acid derivative in a reaction vessel.
-
Add polyphosphoric acid as the reaction medium.
Step 2: Thermal Condensation
-
Heat the reaction mixture to a temperature sufficient to drive the condensation and cyclization, typically in the range of 150-180°C.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration and wash thoroughly with water to remove any residual acid.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Trustworthiness: The success of this protocol is validated by the physical and spectroscopic data of the final product, which should be consistent with the expected values.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile starting material for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality serves as a key anchor point for derivatization, allowing for the introduction of various pharmacophores through amide coupling and other transformations.
5.1. A Gateway to Diverse Pharmacological Activity:
Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: The benzimidazole scaffold is a common feature in many potent anticancer compounds.[1]
-
Antimicrobial Agents: Novel benzimidazole derivatives have shown promising activity against various bacterial and fungal strains.[7]
-
Antiviral Compounds: The structural versatility of benzimidazoles has been exploited to develop agents with antiviral properties.[2]
-
Anti-inflammatory and Analgesic Agents: Benzimidazole-based compounds have been explored for their potential to modulate inflammatory pathways.[7]
5.2. Logical Workflow in Drug Discovery:
Caption: The progression from a core scaffold to lead optimization in drug discovery.
Conclusion
This compound stands as a testament to the enduring importance of the benzimidazole scaffold in medicinal chemistry. Its straightforward synthesis, coupled with its amenability to a wide range of chemical modifications, ensures its continued relevance as a key building block in the quest for novel therapeutics. This guide has provided a foundational understanding of its molecular structure, synthesis, and applications, empowering researchers to leverage its potential in their drug discovery endeavors.
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Navigating the Therapeutic Potential of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: A Technical Guide for Researchers
Introduction
The benzimidazole scaffold stands as a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Within this promising class of compounds, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid emerges as a molecule of significant interest for further investigation. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon the broader understanding of the benzimidazole class to inform future research and drug development efforts.
While specific in-depth studies on the biological activity of this compound are not extensively available in current literature, its structural features—a chlorinated benzimidazole core linked to a propionic acid moiety—suggest a strong potential for a range of therapeutic applications. This guide will, therefore, extrapolate from the well-established activities of related benzimidazole derivatives to propose likely avenues of investigation and provide foundational experimental protocols for its evaluation.
Chemical Profile
Anticipated Biological Activities and Mechanistic Insights
The biological activities of benzimidazole derivatives are intrinsically linked to their ability to interact with various biological macromolecules. The planar benzimidazole ring system can intercalate into DNA or bind to the active sites of enzymes, while substituents on the ring modulate this interaction and confer specificity.
Antimicrobial and Antifungal Potential
Benzimidazole derivatives are known to exhibit potent antimicrobial and antifungal activities.[3][4][5][6][7] The presence of a chlorine atom at the 6-position of the benzimidazole ring in the title compound is a key feature, as halogenated derivatives often show enhanced antimicrobial efficacy.
Plausible Mechanism of Action: The antimicrobial action of benzimidazoles is often attributed to the inhibition of microbial growth by targeting essential cellular processes. One of the primary proposed mechanisms is the disruption of microtubule synthesis in fungal cells, similar to the action of established antifungal benzimidazoles. In bacteria, potential mechanisms could involve the inhibition of DNA gyrase or other essential enzymes.
Experimental Workflow for Antimicrobial Screening:
Caption: Potential inhibition of the cyclooxygenase (COX) pathway.
Anticancer Potential
The structural analogy of benzimidazoles to purine nucleotides makes them attractive candidates for anticancer drug development. [8][9][10][11]They can interfere with the metabolic processes of cancer cells, leading to apoptosis or cell cycle arrest.
Plausible Mechanism of Action: Potential anticancer mechanisms include the inhibition of tubulin polymerization, disruption of DNA synthesis, and modulation of various signaling pathways involved in cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HepG2) [8]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
While the direct biological data for this compound is currently limited, its chemical structure strongly suggests a high potential for diverse pharmacological activities. The presence of the chlorinated benzimidazole core, a known pharmacophore, coupled with a propionic acid side chain, positions this compound as a promising candidate for antimicrobial, antiviral, anti-inflammatory, and anticancer research.
The experimental frameworks and mechanistic hypotheses presented in this guide offer a foundational roadmap for researchers and drug development professionals to systematically explore the therapeutic potential of this intriguing molecule. Further in-depth studies, including synthesis of derivatives, comprehensive in vitro and in vivo evaluations, and detailed mechanistic investigations, are warranted to fully elucidate the biological activity profile of this compound and to pave the way for its potential development into a novel therapeutic agent.
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Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1161–1168. [Link]
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- Ayralp, A. THE DERIVATIVES OF 3-(1H-BENZIKMIDAZOLE-2)
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central (PMC). [Link]
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Synthesis analgesic and anti-inflammatory activity of some 2-substituted 3-acetic acid benzimidazole derivatives. ResearchGate. [Link]
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4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed Central (PMC). [Link]
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Al-Omar, M. A. (2010). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 15(7), 4749–4762. [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
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Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
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Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PubMed Central (PMC). [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central (PMC). [Link]
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Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PubMed Central (PMC). [Link]
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3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. PubChem. [Link]
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In-vitro cytotoxicity of the fourteen final synthesized compounds on... ResearchGate. [Link]
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synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives. ResearchGate. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]
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Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. ResearchGate. [Link]
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Nannapaneni, D. T., Gupta, A. V., Reddy, M. I., & Sarva, R. C. (2010). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of Young Pharmacists, 2(3), 273–279. [Link]
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Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. PubMed Central (PMC). [Link]
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An In-Depth Technical Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical characteristics, and potential therapeutic applications. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide extrapolates its potential based on the well-established activities of the benzimidazole core and closely related analogs. Detailed synthetic protocols, based on established methodologies, are provided to facilitate further research and exploration of this promising compound.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, is a privileged structure in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Numerous FDA-approved drugs, such as the proton pump inhibitor omeprazole and the anthelmintic albendazole, feature this versatile scaffold. The therapeutic potential of benzimidazole derivatives extends to oncology, with compounds like bendamustine used in cancer chemotherapy.[3]
The chlorine substituent at the 6-position of the benzimidazole ring in this compound is a common feature in many biologically active molecules. Halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its efficacy. The propionic acid side chain at the 2-position provides a handle for further chemical modification and can also contribute to the molecule's overall biological activity.
This guide will delve into the knowns and logical extrapolations surrounding this compound, providing a solid foundation for researchers looking to investigate its potential.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is crucial for any research and development endeavor.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |
| Molecular Weight | 224.64 g/mol | [4] |
| CAS Number | 82138-56-5 | [4] |
| Appearance | Solid (predicted) | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | - |
Synthesis of this compound
The most established and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation . This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[5]
Proposed Synthetic Pathway
The synthesis of this compound would logically proceed through the condensation of 4-chloro-1,2-phenylenediamine with succinic acid or a more reactive derivative like succinic anhydride.
Caption: Proposed synthesis of the target compound via Phillips condensation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for benzimidazole synthesis. Optimization of reaction conditions (temperature, time, and catalyst) may be necessary to achieve the best yield and purity.
Materials:
-
4-Chloro-1,2-phenylenediamine
-
Succinic anhydride
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol or Methanol for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and succinic anhydride (1.1 equivalents).
-
Acid Catalyst: Slowly add polyphosphoric acid (PPA) as the solvent and catalyst. Alternatively, refluxing in 4M hydrochloric acid can be employed. The use of PPA often allows for a one-pot reaction at elevated temperatures.[6]
-
Heating: Heat the reaction mixture with stirring. If using PPA, a temperature of 150-180°C is typically required for several hours. If using aqueous HCl, reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If PPA was used, pour the mixture slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product should precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Potential Biological Activities and Therapeutic Applications
Anticancer Potential
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[7]
-
Tubulin Polymerization Inhibition: Many benzimidazole compounds, structurally similar to colchicine, inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Benzimidazoles have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR, EGFR, and BRAF.[8]
-
Topoisomerase Inhibition: Some benzimidazoles can intercalate with DNA and inhibit the function of topoisomerase enzymes, which are essential for DNA replication and repair.[5]
-
PARP Inhibition: Certain benzimidazole-carboxamides have shown potent inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them attractive targets for cancer therapy, particularly in combination with DNA-damaging agents.[9]
Given these precedents, this compound is a prime candidate for screening as an anticancer agent. The propionic acid moiety could be further derivatized to enhance its interaction with specific biological targets.
Antimicrobial Activity
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents.[7]
-
Antibacterial Activity: Benzimidazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[7] The mechanism of action can involve the inhibition of essential enzymes or disruption of the bacterial cell wall.
-
Antifungal Activity: Several antifungal drugs, such as benomyl, are based on the benzimidazole structure. They often act by interfering with microtubule assembly in fungal cells.[10]
-
Antiviral Activity: Benzimidazole derivatives have been reported to possess antiviral properties, including activity against the influenza virus and HIV.
The presence of the chloro substituent on the benzene ring may enhance the antimicrobial properties of the target compound.
Other Potential Pharmacological Activities
The versatility of the benzimidazole scaffold suggests that this compound could also exhibit other pharmacological activities, including:
-
Anti-inflammatory
-
Analgesic
-
Antihypertensive
-
Antidiabetic
Future Research Directions
This compound represents a promising, yet underexplored, molecule. The following are key areas for future investigation:
-
Synthesis and Characterization: The first step is the actual synthesis and full analytical characterization of the compound to confirm its structure and purity.
-
Biological Screening: A comprehensive biological screening is warranted to evaluate its activity in various assays, including:
-
Anticancer assays: Screening against a panel of cancer cell lines (e.g., NCI-60) to determine its cytotoxic and antiproliferative effects.
-
Antimicrobial assays: Testing against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
-
Enzyme inhibition assays: Investigating its potential to inhibit key enzymes implicated in disease, such as kinases, topoisomerases, or PARP.
-
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action. This could involve techniques such as cell cycle analysis, apoptosis assays, and molecular docking studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would be crucial to establish a structure-activity relationship. This would involve modifying the substituents on the benzimidazole ring and the propionic acid side chain to optimize potency and selectivity.
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An In-Depth Technical Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a halogenated derivative of the versatile benzimidazole scaffold. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis logically follows well-established principles of heterocyclic chemistry, primarily the Phillips-Ladenburg condensation. This guide will delve into the probable synthetic pathway, the underlying chemical principles, a detailed experimental protocol, and the broader context of benzimidazole derivatives in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis.
Introduction: The Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This core structure is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The benzimidazole nucleus is a key pharmacophore that imparts diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast library of derivatives with tailored biological profiles. The introduction of a chloro-substituent and a propionic acid moiety, as seen in this compound, can significantly influence the compound's physicochemical properties and biological activity.
The Genesis of this compound: A Logical Synthesis
While a singular, seminal publication detailing the initial discovery of this compound (CAS Number: 82138-56-5) is not readily apparent in the historical literature, its synthesis can be confidently inferred from the foundational work on benzimidazole synthesis. The most probable and widely adopted method for constructing the 2-substituted benzimidazole core is the Phillips-Ladenburg condensation . This reaction, a cornerstone of heterocyclic chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1]
In the case of the target molecule, the logical precursors are 4-chloro-1,2-phenylenediamine and a dicarboxylic acid derivative, most likely succinic acid or its anhydride. The reaction of o-phenylenediamines with dibasic acid anhydrides, such as succinic anhydride, is a known method to produce β-(2-benzimidazole) propionic acids.[2]
Chemical Properties
| Property | Value |
| CAS Number | 82138-56-5[3][4][5] |
| Molecular Formula | C₁₀H₉ClN₂O₂[3][4] |
| Molecular Weight | 224.64 g/mol [3][4] |
The Phillips-Ladenburg Condensation: A Mechanistic Perspective
The synthesis of this compound via the Phillips-Ladenburg condensation is a robust and well-understood process. The reaction proceeds through a series of nucleophilic addition and dehydration steps.
Step-by-Step Mechanism:
-
Protonation of the Carboxylic Acid: In an acidic medium, the carbonyl oxygen of the carboxylic acid (or its anhydride derivative) is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of 4-chloro-1,2-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of an N-acyl intermediate.
-
Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.
-
Final Dehydration: A final dehydration step results in the formation of the stable, aromatic benzimidazole ring.
The use of a dicarboxylic acid derivative like succinic acid provides the propionic acid side chain at the 2-position of the benzimidazole core.
Experimental Protocol: Synthesis of this compound
The following is a detailed, self-validating protocol for the synthesis of the title compound, based on established methodologies for analogous benzimidazole preparations.
Materials and Reagents:
-
4-chloro-1,2-phenylenediamine
-
Succinic anhydride
-
4M Hydrochloric acid
-
Activated charcoal
-
Ammonium hydroxide solution
-
Ethanol
-
Distilled water
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (1 molar equivalent) and succinic anhydride (1.1 molar equivalents).
-
Acidic Medium: Add 4M hydrochloric acid to the flask, ensuring the reactants are fully submerged. The acid acts as both a solvent and a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, allow the mixture to cool to room temperature. Add a small amount of activated charcoal to the solution and heat gently for 10-15 minutes to remove colored impurities.
-
Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add ammonium hydroxide solution with constant stirring to neutralize the acid. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Recrystallization: For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to obtain this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the logical synthetic route to this compound.
Caption: Synthetic pathway for this compound.
Historical Context and Potential Applications
While the specific discovery of this compound is not well-documented, the broader class of benzimidazole derivatives has a rich history in medicinal chemistry. Since the discovery of the antimicrobial activity of 2-aminobenzimidazole, this scaffold has been extensively explored, leading to the development of numerous drugs.
The presence of the chloro group on the benzene ring can enhance lipophilicity and potentially improve membrane permeability. The propionic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and may serve as a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's pharmacokinetic properties.
Given the known biological activities of related compounds, this compound could be investigated for a range of therapeutic applications, including:
-
Antimicrobial agent: Many chlorinated benzimidazoles exhibit potent antibacterial and antifungal properties.
-
Anti-inflammatory agent: The propionic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer agent: Various benzimidazole derivatives have shown promise as inhibitors of key enzymes involved in cancer progression.
Further research is required to elucidate the specific biological profile and therapeutic potential of this particular compound.
Conclusion
This compound represents a synthetically accessible derivative of the medicinally important benzimidazole scaffold. While its specific history is not extensively detailed, its synthesis logically follows the well-established Phillips-Ladenburg condensation reaction. This technical guide provides a comprehensive overview of its probable synthesis, the underlying chemical principles, and a detailed experimental protocol. The structural features of this compound suggest potential for biological activity, warranting further investigation by researchers in the fields of drug discovery and medicinal chemistry.
References
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Journal Of Current Pharma Research. A review on synthetic approaches of benzimidazole derivatives. [Link]
-
ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. [Link]
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An In-Depth Technical Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid and Its Derivatives
This guide provides a comprehensive technical overview of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a key heterocyclic compound, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, chemical properties, and potential therapeutic applications of this benzimidazole scaffold, offering insights grounded in established scientific principles and methodologies.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows benzimidazole-based compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of benzimidazole have demonstrated clinical efficacy as antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer agents.[1][3] The versatility of the benzimidazole ring system, coupled with the potential for substitution at various positions, makes it a fertile ground for the design and development of novel therapeutic agents.
This guide focuses on a specific derivative, this compound, and explores the synthetic pathways to this core molecule and its subsequent derivatization. Furthermore, it extrapolates from the vast body of research on benzimidazoles to predict the potential biological activities and mechanisms of action of these specific compounds.
Part 1: Synthesis and Derivatization
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction famously known as the Phillips-Ladenburg synthesis.[4][5] This robust and versatile method provides a direct route to a wide range of 2-substituted benzimidazoles.
Synthesis of the Core Compound: this compound
A plausible and efficient synthetic route to the title compound involves the condensation of 4-chloro-o-phenylenediamine with succinic anhydride. This reaction is an adaptation of the well-established synthesis of β-(2-benzimidazole) propionic acid from o-phenylenediamine and succinic anhydride.[6]
Reaction Scheme:
Caption: Synthetic pathway to the core compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-o-phenylenediamine (1 equivalent) in a suitable solvent such as 4N hydrochloric acid or a high-boiling point solvent like xylene.
-
Addition of Reagent: Add succinic anhydride (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If an acidic medium was used, neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until alkaline to litmus paper.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Derivatives
The carboxylic acid moiety of the core compound provides a convenient handle for the synthesis of various derivatives, primarily esters and amides. These derivatives can modulate the physicochemical properties of the parent compound, such as solubility and bioavailability, and can also influence its biological activity.
Esterification of the propionic acid can be achieved through standard methods, such as Fischer esterification.
Reaction Scheme:
Caption: General scheme for ester synthesis.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., ethanol, methanol).
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by column chromatography if necessary.
Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.
Reaction Scheme:
Caption: General scheme for amide synthesis.
Experimental Protocol:
-
Acid Chloride Formation: Suspend the propionic acid in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for a few hours. Remove the excess reagent and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a fresh portion of an inert solvent. Cool the solution to 0 °C and add the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents). Stir the reaction mixture for several hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Part 2: Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound and its derivatives are not extensively reported in the literature, the broader class of benzimidazole-containing molecules exhibits significant therapeutic potential, particularly as anticancer and antimicrobial agents.
Anticancer Potential
Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][7]
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many benzimidazole-containing drugs, such as albendazole and mebendazole, exert their anticancer effects by binding to β-tubulin, thereby disrupting microtubule dynamics.[8][9] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. It is plausible that derivatives of this compound could exhibit similar activity.
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate into the DNA double helix, interfering with DNA replication and transcription.[1] Some derivatives also act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks and apoptosis.[1]
-
Kinase Inhibition: Various kinases are crucial for cancer cell signaling and proliferation. Benzimidazole derivatives have been developed as potent inhibitors of several kinases, including VEGFR, EGFR, and BRAF.[10] The specific substitutions on the benzimidazole ring and its side chains will determine the kinase inhibitory profile.
-
Induction of Apoptosis: Ultimately, most effective anticancer agents induce programmed cell death, or apoptosis. Benzimidazole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]
Caption: Potential anticancer signaling pathways.
Structure-Activity Relationship (SAR) Insights:
Based on general SAR studies of benzimidazoles, the following can be inferred:
-
Substitution at the 2-position: The propionic acid side chain is a key determinant of activity. Esterification or amidation can alter lipophilicity and hydrogen bonding potential, which can significantly impact target binding and cellular uptake.
-
Substitution on the Benzene Ring: The chloro group at the 6-position is an electron-withdrawing group that can influence the electronic properties of the benzimidazole ring system and its interaction with biological targets.
-
N-Substitution: Alkylation or acylation at the N-1 position of the benzimidazole ring can further modify the compound's properties and biological activity.
Antimicrobial Potential
Benzimidazole derivatives have a long history of use as antimicrobial agents.[3][12] Their broad spectrum of activity includes activity against bacteria, fungi, and protozoa.
Potential Mechanisms of Action:
-
Inhibition of Nucleic Acid Synthesis: Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[13] This leads to a bactericidal effect.
-
Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall is another potential mechanism of action.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] This leads to increased membrane permeability and fungal cell death.
Caption: Potential antimicrobial mechanisms of action.
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent at the 2-position is critical for antimicrobial activity. The propionic acid and its derivatives could chelate metal ions essential for microbial enzymes.
-
The lipophilicity of the derivatives will influence their ability to penetrate bacterial and fungal cell walls and membranes.
Data Summary
Table 1: Physicochemical Properties of the Core Compound
| Property | Value |
| Chemical Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Appearance | Solid |
| CAS Number | 82138-56-5 |
Table 2: Proposed Derivatives and Their Potential Properties
| Derivative Type | General Structure | Potential Properties |
| Esters | This compound alkyl ester | Increased lipophilicity, potential for prodrug design |
| Amides | 3-(6-Chloro-1H-benzoimidazol-2-yl)-N-substituted-propionamide | Varied polarity and hydrogen bonding capacity, potential for enhanced target interaction |
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations. While specific biological data for this compound and its derivatives are currently limited, the extensive research on the broader benzimidazole class strongly suggests significant potential for anticancer and antimicrobial activities. The derivatization of the propionic acid side chain offers a promising strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Further investigation into the synthesis and biological evaluation of these compounds is warranted to fully elucidate their therapeutic potential.
References
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- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine, 2025. [URL: https://www.417integrativemedicine.
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a key heterocyclic compound with significant potential as a building block in pharmaceutical and materials science research. The protocol is based on the well-established Phillips-Ladenburg benzimidazole synthesis, involving the acid-catalyzed condensation of 4-chloro-1,2-phenylenediamine with succinic acid.[1][2][3] This application note details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers guidance on product purification and characterization. The information is tailored for researchers, chemists, and drug development professionals aiming for a reliable and reproducible synthesis of this target molecule.
Introduction and Scientific Background
Benzimidazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[1][4] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide range of activities, including antimicrobial, anticancer, and antihypertensive properties.[4][5] The specific target molecule, this compound, incorporates a chloro-substituent on the benzene ring and a propionic acid side chain at the 2-position of the imidazole ring. These features make it a versatile intermediate for further chemical modification and library development in drug discovery programs.
The synthesis protocol described herein utilizes the Phillips-Ladenburg reaction, a classic and robust method for forming the benzimidazole ring system.[3][6] This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions and heat.[2][7] The acid catalyst is crucial for activating the carboxylic acid carbonyl group, facilitating nucleophilic attack by the diamine and subsequent intramolecular cyclization and dehydration to yield the final benzimidazole product.
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot condensation reaction as illustrated below.
Caption: Overall reaction for the synthesis of the target compound.
Mechanism: The reaction is initiated by the protonation of a carbonyl oxygen of succinic acid by the strong mineral acid (HCl), which increases its electrophilicity. One of the amino groups of 4-chloro-1,2-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a loss of water to form an amide intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the other carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration driven by the acidic conditions and heat results in the formation of the aromatic benzimidazole ring.
Materials and Safety
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 4-Chloro-1,2-phenylenediamine | 95-83-0 | C₆H₇ClN₂ | 142.59 | Purity >98% |
| Succinic Acid | 110-15-6 | C₄H₆O₄ | 118.09 | Purity >99% |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | ACS Grade, ~37% |
| Ammonium Hydroxide (conc.) | 1336-21-6 | NH₄OH | 35.04 | ACS Grade, ~28-30% |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High purity |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | For recrystallization |
| Activated Charcoal | 7440-44-0 | C | 12.01 | Decolorizing grade |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
Critical Safety Precautions
This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
4-Chloro-1,2-phenylenediamine: Warning! Suspected of causing cancer and genetic defects.[8][9][10] It is also an irritant to the skin, eyes, and respiratory system.[9][11] Avoid inhalation of dust and direct contact.
-
Succinic Acid: Danger! Causes serious eye damage and skin irritation.[12][13][14][15] Avoid breathing dust.
-
Hydrochloric Acid (Concentrated): Danger! Highly corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract. Must be handled with extreme care.
-
Ammonium Hydroxide (Concentrated): Danger! Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
Detailed Experimental Protocol
This protocol is designed for a synthesis scale of approximately 0.05 moles.
Caption: High-level experimental workflow for the synthesis.
Preparation of 4N Hydrochloric Acid
-
In a fume hood, slowly add 83 mL of concentrated HCl (~12N) to 167 mL of deionized water in a suitable beaker or flask with cooling. Caution: Always add acid to water. The process is exothermic.
Reaction Condensation
-
Place 4-chloro-1,2-phenylenediamine (7.13 g, 0.05 mol) and succinic acid (6.5 g, 0.055 mol, 1.1 eq) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 100 mL of 4N hydrochloric acid to the flask.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Stir the reaction vigorously.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Product Isolation and Work-up
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The solution may become cloudy or a precipitate may form.
-
Place the reaction flask in an ice bath to further cool the mixture for 30-60 minutes to maximize precipitation.
-
Slowly and carefully neutralize the reaction mixture by adding concentrated ammonium hydroxide dropwise with continuous stirring. Monitor the pH with pH paper. Continue adding base until the pH is approximately 7-8. A thick precipitate should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Press the solid dry on the filter and then transfer it to a watch glass to air-dry or dry in a vacuum oven at 60-70°C overnight.
Purification by Recrystallization
-
Transfer the crude, dried solid to a beaker or Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical methods.
-
Appearance: Off-white to light brown crystalline solid.
-
Melting Point: Compare the experimentally determined melting point with literature values.
-
FT-IR Spectroscopy: Look for characteristic peaks: N-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=N stretching of the imidazole ring (~1600 cm⁻¹).
-
¹H-NMR Spectroscopy: The spectrum should be consistent with the proposed structure, showing signals for the aromatic protons, the two methylene groups of the propionic acid chain, and the N-H proton.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time. Ensure the temperature is adequate for reflux. |
| Product loss during work-up. | Ensure complete precipitation by cooling thoroughly before filtration. Be judicious with washing volumes. | |
| Oily Product / Fails to Crystallize | Presence of impurities. | Re-dissolve in a suitable solvent and attempt recrystallization again. Consider using a different solvent system or a column chromatography purification step. |
| Incomplete drying. | Ensure the product is completely dry before attempting recrystallization. | |
| Colored Product | Impurities from starting materials or side reactions. | Use activated charcoal during the recrystallization step. Ensure starting materials are of high purity. |
Conclusion
The Phillips-Ladenburg condensation of 4-chloro-1,2-phenylenediamine and succinic acid in 4N HCl provides a reliable and straightforward method for the synthesis of this compound. This protocol, when followed with the appropriate safety measures, yields the target compound in good purity after a standard recrystallization procedure. The resulting product is a valuable intermediate for further elaboration in various research and development applications.
References
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Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Succinic acid. Retrieved from [Link]
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Loba Chemie. (2017). SAFETY DATA SHEET - Succinic-Acid.pdf. Retrieved from [Link]
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Loba Chemie. (2019). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS CAS-No.. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263. Retrieved from [Link]
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CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
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RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]
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Thieme. (n.d.). Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2,3-d]pyrimidine derivatives containing 2-naphthyl propionyl moiety. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB 2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
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JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4937-4940 Research Article Synthesis, characterization and anti -. Retrieved from [Link]
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PubMed Central. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Retrieved from [Link]
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
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Rasayan Journal of Chemistry. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
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Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
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Application Notes and Protocols for 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for utilizing 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. This document outlines the synthesis, characterization, and potential biological evaluation of this compound, drawing upon established methodologies for structurally related benzimidazole derivatives.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] The core structure, a fusion of benzene and imidazole rings, serves as a versatile scaffold for the development of novel therapeutic agents. The subject of this guide, this compound, incorporates a chloro-substituent on the benzene ring and a propionic acid side chain, features that may modulate its biological activity and pharmacokinetic properties. The chloro group, an electron-withdrawing substituent, is known to influence the antimicrobial efficacy of benzimidazole derivatives.[4]
While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide provides robust, adaptable protocols based on well-established procedures for analogous compounds. The following sections will detail a proposed synthesis route and comprehensive protocols for evaluating its potential as an antimicrobial and antiproliferative agent.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 82138-56-5 | Internal Database |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Internal Database |
| Molecular Weight | 224.64 g/mol | Internal Database |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in DMSO and methanol; poorly soluble in water (predicted) | N/A |
PART 1: Synthesis and Characterization
The synthesis of this compound can be achieved through a condensation reaction, a common method for preparing benzimidazole derivatives.[5][6] The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, provides a reliable route.[6]
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Detailed Synthesis Protocol
Materials and Reagents:
-
4-Chloro-o-phenylenediamine
-
Succinic anhydride
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-chloro-o-phenylenediamine (0.1 mol) and succinic anhydride (0.1 mol).
-
Acidic Condensation: Add 80 mL of 4M hydrochloric acid to the flask. The mixture is then heated under reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion, the reaction mixture is cooled to room temperature. The solution is then carefully neutralized with a 10% sodium hydroxide solution until a pH of 7-8 is achieved. The crude product will precipitate out of the solution.
-
Isolation: The precipitate is collected by vacuum filtration using a Büchner funnel and washed thoroughly with cold water to remove any inorganic impurities.
-
Purification: The crude product is recrystallized from an appropriate solvent system, such as ethanol/water. If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to decolorize.
-
Drying: The purified crystals are dried in a vacuum oven at 60-70°C to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
FT-IR: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
PART 2: Biological Evaluation Protocols
Based on the known activities of benzimidazole derivatives, this compound is a candidate for screening as an antimicrobial and antiproliferative agent.
Antimicrobial Activity Screening
The antimicrobial potential of the compound can be assessed against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[2][7]
Caption: Workflow for antimicrobial screening.
Materials and Reagents:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Resazurin sodium salt (for viability assessment)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include wells for positive control (broth with inoculum and standard antibiotic), negative control (broth with inoculum and DMSO), and sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For a more quantitative assessment, a viability indicator like resazurin can be added, where a color change from blue to pink indicates viable cells.
Antiproliferative Activity Screening
The potential of this compound to inhibit the growth of cancer cells can be evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity.[8]
Caption: Workflow for antiproliferative screening.
Materials and Reagents:
-
Synthesized this compound
-
DMSO
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Positive control drug (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Potential Mechanisms of Action and Further Investigations
Benzimidazole derivatives are known to exert their biological effects through various mechanisms. In bacteria, they may target dihydrofolate reductase.[1][9] As anticancer agents, potential targets include tubulin polymerization and receptor tyrosine kinases like VEGFR-2.[10][11]
Should this compound show promising activity in the initial screens, further investigations could include:
-
Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes like dihydrofolate reductase or VEGFR-2 kinase.[11][12]
-
Mechanism of Action Studies: For antiproliferative compounds, assays for apoptosis (e.g., caspase activation) and cell cycle analysis can provide insights into how the compound affects cancer cells.[13][14]
-
In vivo Studies: Promising candidates can be further evaluated in animal models of infection or cancer.
Conclusion
This document provides a foundational framework for the synthesis and biological evaluation of this compound. The detailed protocols are based on established methodologies for the benzimidazole class of compounds and are designed to be adaptable to specific laboratory settings. The inherent versatility of the benzimidazole scaffold suggests that this compound may hold potential as a lead for the development of new therapeutic agents.
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Application Notes and Protocols for the In Vitro Characterization of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
A Strategic Guide for the Elucidation of Pharmacological Activity
Introduction
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a novel small molecule with a benzimidazole core, a scaffold known for its diverse pharmacological activities, including antimicrobial and antiproliferative effects.[1] As with any new chemical entity (NCE), a systematic and rigorous in vitro evaluation is paramount to uncovering its therapeutic potential and mechanism of action. This guide provides a comprehensive, tiered approach for the initial pharmacological characterization of this compound, designed for researchers in drug discovery and development. Our strategy is built on a foundation of scientific integrity, ensuring that each protocol is a self-validating system, from initial broad-based screening to more focused mechanism of action studies.
The following protocols are designed to be adaptable and serve as a starting point for a thorough investigation. The causality behind experimental choices is explained to empower the researcher to make informed decisions and modifications as needed.
Tier 1: Primary Screening for Bioactivity
The initial tier of assays is designed to cast a wide net, identifying potential biological activities and establishing a safe concentration range for further experimentation.
Assessment of Cytotoxicity
Before investigating specific biological activities, it is crucial to determine the concentrations at which this compound exhibits cytotoxic effects. This information is vital for distinguishing between targeted pharmacological effects and non-specific toxicity in subsequent assays.[2][3] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Table 1: Example Data Layout for MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.60 | 48.0 |
| 100 | 0.25 | 20.0 |
Broad-Panel Enzyme Inhibition Screening
Enzymes are a major class of drug targets.[4][5] Screening the compound against a panel of representative enzymes from different classes (e.g., kinases, proteases, phosphatases) can provide initial "hits" for further investigation.
Conceptual Workflow: Enzyme Inhibition Screening
The compound is tested at a fixed concentration (e.g., 10 µM) against a diverse panel of purified enzymes. The activity of each enzyme is measured in the presence and absence of the compound. A significant reduction in enzyme activity indicates a potential inhibitory interaction.
Caption: Workflow for broad-panel enzyme inhibition screening.
Receptor Binding Affinity Screening
To determine if the compound interacts with cell surface receptors, a broad receptor binding screen is recommended. This is often performed using radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.[6]
Principle of Radioligand Binding Assay
A membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand that has a high affinity for the receptor. The test compound is added at various concentrations to compete for binding with the radioligand. The amount of bound radioactivity is measured, and a decrease in bound radioactivity indicates that the test compound is binding to the receptor.
Tier 2: Target Validation and Mechanism of Action (MoA)
Once a "hit" is identified in Tier 1, the next step is to validate the interaction and elucidate the mechanism of action.
IC50 Determination and Enzyme Kinetics
For any confirmed enzyme inhibition "hit," a dose-response study is performed to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][7]
Protocol: IC50 Determination for an Enzyme Inhibitor
This protocol is a continuation of the initial enzyme screen.
-
Reagent Preparation: Prepare the purified enzyme, substrate, and buffer solution.
-
Compound Dilution: Perform a serial dilution of this compound to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Procedure: In a 96-well plate, add the enzyme and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the rate of product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Inhibition Studies
To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations. The data can be visualized using a Lineweaver-Burk plot to help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7]
Caption: Simplified representation of enzyme inhibition mechanisms.
Cell-Based Functional Assays
To confirm that the observed in vitro inhibition translates to a biological effect in a cellular context, a relevant cell-based functional assay should be developed.[2][8] For example, if the compound inhibits a kinase in the MAPK pathway, a Western blot or ELISA could be used to measure the phosphorylation of a downstream target like ERK.
Protocol: Western Blot for Phospho-ERK
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
Tier 3: Early ADME Profiling
Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical in early drug discovery. A key in vitro ADME assay is the metabolic stability assay.
Metabolic Stability in Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.
Protocol: Metabolic Stability Assay
-
Reagent Preparation: Prepare a solution of the test compound, liver microsomes (human or other species), and an NADPH-regenerating system (cofactor for CYP enzymes).
-
Incubation: Incubate the test compound (e.g., at 1 µM) with the liver microsomes in the presence of the NADPH-regenerating system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Table 2: Summary of Key In Vitro Assays and Endpoints
| Assay Tier | Assay Name | Purpose | Key Endpoint |
| Tier 1 | MTT Cytotoxicity Assay | Assess cell viability | CC50 |
| Enzyme Inhibition Screen | Identify potential enzyme targets | % Inhibition | |
| Receptor Binding Screen | Identify potential receptor interactions | % Displacement | |
| Tier 2 | Enzyme Inhibition IC50 | Quantify potency against a specific enzyme | IC50 |
| Enzyme Kinetics | Determine the mode of inhibition | Ki, Inhibition type | |
| Cell-Based Functional Assay | Confirm biological activity in cells | EC50 or % change in biomarker | |
| Tier 3 | Metabolic Stability | Assess susceptibility to metabolism | In vitro half-life (t1/2), Intrinsic Clearance (Clint) |
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently identify potential biological targets, elucidate the mechanism of action, and gather essential data to inform the future development of this novel compound. The emphasis on understanding the "why" behind each protocol empowers researchers to adapt and innovate, ensuring a thorough and insightful investigation.
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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Kim, S., et al. (2021). A computational binding affinity estimation protocol with maximum utilization of experimental data: A case study for Adenosine. ChemRxiv. Retrieved from [Link]
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In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2020). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. Journal of Advanced Research, 24, 45-56. Retrieved from [Link]
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PubMed Central. (n.d.). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Retrieved from [Link]
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Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1050. Retrieved from [Link]
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Application Notes & Protocols: In Vivo Study Design for 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Introduction: Contextualizing 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The subject of this guide, this compound (CBPA), is a novel entity featuring this privileged heterocyclic system. The structure integrates the benzimidazole core, known to interact with biological targets like tubulin and poly(ADP-ribose)polymerase (PARP), with a propionic acid side chain.[1] This side chain is noteworthy as it is structurally analogous to indole-3-propionic acid (IPA), a gut microbiota metabolite with demonstrated anti-inflammatory, antioxidant, and immune-modulating properties.[5][6][7]
This structural combination suggests that CBPA may possess multi-faceted therapeutic potential, plausibly targeting pathways in both oncology and inflammation. The design of a robust in vivo testing program is therefore critical to elucidate its pharmacokinetic profile, evaluate its efficacy in relevant disease models, and establish a preliminary safety profile. These studies form the essential bridge between early-stage discovery and clinical development.[8][9] This document provides a comprehensive, experience-driven guide for researchers to design and execute foundational in vivo studies for CBPA.
Strategic Objectives of the In Vivo Program
The primary goal of the initial in vivo evaluation is to comprehensively characterize the pharmacological profile of CBPA. This is achieved through a phased approach with four strategic objectives:
-
Pharmacokinetic (PK) Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of CBPA. This is foundational for designing effective dosing regimens in subsequent efficacy studies.
-
Preliminary Safety & Tolerability Assessment: To identify the maximum tolerated dose (MTD) and establish a basic safety profile using standardized acute toxicity protocols.
-
Proof-of-Concept Efficacy in Oncology: To assess the anti-tumor activity of CBPA in a validated, preclinical cancer model.
-
Proof-of-Concept Efficacy in Inflammation: To evaluate the anti-inflammatory potential of CBPA in a well-characterized model of acute inflammation.
Figure 1: A strategic workflow for the in vivo evaluation of CBPA, progressing from foundational PK/Tox studies to efficacy models.
Core Methodologies: General Considerations for In Vivo Studies
Animal Models and Husbandry
The choice of animal model is paramount and must be scientifically justified.[10] For initial studies, rodents are preferred due to their well-characterized genetics, cost-effectiveness, and established disease models.[11]
-
Species: Mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are standard. For xenograft oncology models, immunodeficient strains such as Athymic Nude or NOD/SCID mice are required to prevent rejection of human tumor cells.[12]
-
Health Status: All animals must be specific-pathogen-free (SPF) and sourced from a reputable vendor.
-
Acclimatization: Animals should be allowed an acclimatization period of at least 5-7 days prior to the start of any procedure.[13]
-
Ethics: All experimental protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly adhered to.[14]
Formulation and Route of Administration
Benzimidazole derivatives often exhibit poor aqueous solubility, which can impact bioavailability.[15][16]
-
Vehicle Selection: A vehicle screening study is essential. Common vehicles include saline, PBS, 0.5% carboxymethylcellulose (CMC) in water, or solutions containing solubilizing agents like PEG400, Tween 80, or DMSO. The toxicological properties of the chosen vehicle must be well-understood.[17][18]
-
Route of Administration: Oral gavage (PO) is often preferred for its clinical relevance. Intraperitoneal (IP) or intravenous (IV) injections can also be used to bypass first-pass metabolism or ensure complete bioavailability.[15][19] The chosen route should be consistent across related studies.
-
Dose Volume: For rodents, oral dosing volumes should not exceed 10 mL/kg (1 mL/100g body weight).[17][18]
Protocol 1: Acute Oral Toxicity Study (OECD 423 Acute Toxic Class Method)
This protocol is designed to estimate the acute toxicity of CBPA and classify it according to the Globally Harmonised System (GHS). It uses a stepwise procedure with a minimal number of animals.[17][20]
Objective: To determine the acute toxicity and identify the GHS toxicity category of CBPA following a single oral dose.
Materials:
-
Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar strain), 8-12 weeks old. Females are often slightly more sensitive.[13]
-
CBPA, formulated in an appropriate vehicle.
-
Oral gavage needles.
-
Calibrated scale.
Procedure:
-
Acclimatization: Acclimate animals for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (food, but not water).[18]
-
Dosing (Stepwise Procedure):
-
Starting Dose: Based on available in vitro cytotoxicity data or structural analogues, select a starting dose (e.g., 300 mg/kg).
-
Initial Step: Dose a group of 3 female rats with the starting dose.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[20][21] Record all signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects, etc.).
-
-
Decision Logic:
-
If 2 or 3 animals die, the substance is classified, and testing is stopped. The next step would be to test at a lower dose to refine the classification.
-
If 0 or 1 animal dies, dose another group of 3 females with the next highest fixed dose level (e.g., 2000 mg/kg).
-
Continue this stepwise process until a definitive classification can be made.
-
-
Terminal Procedure: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
| Parameter | Description |
| Species/Strain | Rat / Wistar |
| Sex | Female |
| Number of Animals | 3 per step |
| Dose Levels (OECD 423) | 5, 50, 300, 2000 mg/kg |
| Route | Oral (gavage) |
| Observation Period | 14 days |
| Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings |
| Table 1: Summary of Acute Oral Toxicity Study Design (OECD 423). |
Protocol 2: Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine key PK parameters of CBPA after a single administration.
Materials:
-
Male Sprague-Dawley rats (225-250 g) or CD-1 mice (25-30 g).
-
CBPA formulated in the selected vehicle.
-
Dosing apparatus (oral gavage needles, syringes).
-
Blood collection supplies (e.g., K2-EDTA coated tubes, capillaries).
-
Centrifuge for plasma separation.
Procedure:
-
Animal Groups: Assign animals to groups based on the route of administration (e.g., PO and IV). A typical group size is n=3-4 animals per time point (for satellite groups) or n=4 cannulated animals (for serial sampling).
-
Dosing: Administer a single dose of CBPA. A typical oral dose might be 10-50 mg/kg, while an IV dose would be lower (e.g., 1-5 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points.
-
PO Route: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
IV Route: Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately place blood into K2-EDTA tubes, mix gently, and centrifuge (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CBPA in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the curve extrapolated to infinity |
| t1/2 | Terminal half-life |
| CL | Clearance (for IV administration) |
| Vd | Volume of distribution (for IV administration) |
| F% | Absolute bioavailability (requires both PO and IV data) |
| Table 2: Key Pharmacokinetic Parameters to be Determined. |
Protocol 3: Efficacy in a Human Tumor Xenograft Model
This protocol outlines a study to assess the anti-tumor efficacy of CBPA in immunodeficient mice bearing human cancer cell line-derived xenografts.[8][12][22]
Objective: To evaluate the in vivo anti-tumor activity of CBPA.
Figure 2: Workflow for a typical xenograft tumor model efficacy study.
Procedure:
-
Cell Culture: Culture a human cancer cell line (e.g., A549 non-small cell lung cancer) under standard conditions.
-
Implantation: Subcutaneously inject a suspension of cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of female NOD/SCID mice.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (same formulation as drug, administered on the same schedule).
-
Group 2: CBPA, Low Dose (e.g., 25 mg/kg), PO, once daily (QD).
-
Group 3: CBPA, High Dose (e.g., 75 mg/kg), PO, QD.
-
Group 4: Positive Control (a standard-of-care agent for the chosen cancer type).
-
-
Dosing and Monitoring: Administer treatments for a defined period (e.g., 21 days). Monitor tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tumor Analysis: At the endpoint, euthanize mice, excise tumors, and record their final weight. Tumors can be processed for further analysis (e.g., histopathology, biomarker analysis).
| Calculation | Formula |
| Tumor Growth Inhibition (TGI) | TGI (%) = [1 - (Mean Tumor VolumeTreated / Mean Tumor VolumeControl)] x 100 |
| Treatment/Control (T/C) Ratio | T/C (%) = (Mean Tumor VolumeTreated / Mean Tumor VolumeControl) x 100 |
| Table 3: Key Efficacy Calculations for Oncology Studies. |
Protocol 4: Efficacy in a Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating the activity of compounds against acute inflammation.[23][24] The inflammatory response is biphasic, involving early mediators like histamine and serotonin, followed by later mediators like prostaglandins.[23]
Objective: To assess the anti-inflammatory activity of CBPA in a model of acute, localized inflammation.
Figure 3: Workflow for the carrageenan-induced paw edema study.
Procedure:
-
Animal Grouping: Randomize male Wistar rats (150-200 g) into treatment groups (n=6-8 per group).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (T=0, before any treatment).
-
Drug Administration: Administer the test compounds orally (PO) 60 minutes before inducing inflammation.
-
Group 1: Vehicle control.
-
Group 2: CBPA, Low Dose (e.g., 20 mg/kg).
-
Group 3: CBPA, High Dose (e.g., 60 mg/kg).
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula:
-
% Inhibition = [1 - (ΔVTreated / ΔVControl)] x 100
-
Where ΔV is the mean change in paw volume.
-
Hypothetical Mechanism of Action: Anti-Inflammatory Pathway
Based on the known activities of related compounds, CBPA could potentially modulate key inflammatory signaling pathways. For instance, it might inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammatory gene expression.
Figure 4: Hypothetical signaling pathway showing potential inhibition of the NF-κB cascade by CBPA.
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Application Notes and Protocols for Developing Assays with 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a small molecule belonging to the benzimidazole class of heterocyclic compounds.[1][2][3][4] The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[5][6][7] The propionic acid moiety suggests a potential interaction with metabolic enzymes or transporters.[8][9] Given its structural features, a plausible and compelling hypothesis is that this compound may act as a modulator of cellular metabolism, potentially by targeting the mitochondrial pyruvate carrier (MPC).
The MPC is a critical gatekeeper of cellular energy metabolism, responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[10] This transport is a pivotal step connecting glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[11] Dysregulation of the MPC has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[12][13]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust suite of assays to investigate the biological activity of this compound, with a primary focus on its potential as a mitochondrial pyruvate carrier inhibitor. The following protocols are designed to be self-validating, providing a logical and stepwise approach to characterize the compound's mechanism of action, from initial target engagement to cellular and functional consequences.
Part 1: Primary Assays for Target Engagement
The initial phase of assay development focuses on determining if this compound directly interacts with and inhibits the mitochondrial pyruvate carrier.
Mitochondrial Oxygen Consumption Rate (OCR) Assay using Seahorse XF Technology
Principle: This assay directly measures the rate of oxygen consumption in isolated mitochondria or intact cells, which is a key indicator of oxidative phosphorylation. By providing pyruvate as the primary substrate for mitochondrial respiration, we can assess the ability of the test compound to inhibit pyruvate import into the mitochondria via the MPC. A reduction in pyruvate-driven respiration in the presence of the compound is indicative of MPC inhibition.[14]
Workflow:
Caption: Workflow for Seahorse XF Mitochondrial Respiration Assay.
Detailed Protocol (for intact cells):
-
Cell Culture: Seed adherent cells (e.g., HEK293, HepG2) in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in Seahorse XF DMEM medium.
-
Assay Plate Preparation: A day prior to the assay, hydrate the Seahorse XF96 sensor cartridge with XF Calibrant. On the day of the assay, replace the cell culture medium with the prepared compound dilutions. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Mitochondrial Stress Test:
-
Load the injection ports of the sensor cartridge with modulators of mitochondrial function:
-
Port A: Pyruvate (to initiate pyruvate-driven respiration)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Place the cell plate in the Seahorse XFe96 Analyzer and initiate the run.
-
-
Data Analysis:
-
Monitor the Oxygen Consumption Rate (OCR) in real-time.
-
Calculate the basal respiration and maximal respiration rates.
-
Determine the percentage of inhibition of pyruvate-driven respiration by this compound compared to a vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Expected Outcome: A dose-dependent decrease in pyruvate-driven OCR in the presence of this compound would strongly suggest inhibition of the MPC.
Table 1: Hypothetical OCR Data for this compound
| Compound Concentration (µM) | Basal OCR (pmol/min) | % Inhibition of Pyruvate-Driven Respiration |
| 0 (Vehicle) | 150 ± 10 | 0% |
| 0.1 | 145 ± 8 | 3.3% |
| 1 | 110 ± 7 | 26.7% |
| 10 | 60 ± 5 | 60.0% |
| 100 | 25 ± 3 | 83.3% |
Bioluminescence Resonance Energy Transfer (BRET) Assay for MPC Engagement
Principle: The BRET assay is a powerful technique to monitor protein-protein interactions or conformational changes in real-time in living cells.[15] For the MPC, a BRET-based sensor can be constructed by fusing a luciferase (e.g., NanoLuc) and a fluorescent protein (e.g., Venus) to the MPC1 and MPC2 subunits, respectively. Binding of an inhibitor to the MPC complex is expected to induce a conformational change, altering the distance or orientation between the BRET donor and acceptor, thus leading to a change in the BRET signal.[15]
Workflow:
Caption: Workflow for the MPC-BRET Engagement Assay.
Detailed Protocol:
-
Construct Development: Generate expression vectors encoding MPC1 fused to a luciferase (e.g., MPC1-NanoLuc) and MPC2 fused to a fluorescent protein (e.g., MPC2-Venus).
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the MPC1-NanoLuc and MPC2-Venus constructs.
-
Assay Execution:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a predetermined time.
-
Add the luciferase substrate (e.g., furimazine).
-
Immediately measure the luminescence at the emission wavelength of the luciferase and the fluorescence at the emission wavelength of the fluorescent protein using a plate reader capable of simultaneous dual-emission detection.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the fluorescence signal by the luminescence signal.
-
Plot the change in BRET ratio as a function of compound concentration to generate a dose-response curve and determine the EC50.
-
Expected Outcome: A dose-dependent change in the BRET signal upon addition of the compound would indicate direct engagement with the MPC complex.
Part 2: Secondary and Counter-Screening Assays
Following the confirmation of target engagement, secondary assays are crucial to elucidate the functional consequences of MPC inhibition and to rule out off-target effects.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify target engagement in a cellular context.[16] The binding of a ligand to its target protein often leads to a stabilization of the protein structure, resulting in an increased melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can determine if the compound binds to and stabilizes the MPC.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Separate the soluble protein fraction by SDS-PAGE and perform a Western blot using antibodies specific for MPC1 or MPC2.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Metabolomics Analysis
Principle: Inhibition of the MPC will lead to predictable changes in the cellular metabolome. Specifically, we expect an accumulation of cytosolic metabolites upstream of the MPC (e.g., pyruvate, lactate, and alanine) and a depletion of mitochondrial metabolites downstream of pyruvate (e.g., citrate, α-ketoglutarate, and other TCA cycle intermediates).[17]
Workflow:
Caption: Workflow for Metabolomics Analysis of MPC Inhibition.
Detailed Protocol:
-
Cell Treatment and Metabolite Extraction: Treat cells with an effective concentration of this compound. Quench metabolism rapidly and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify a broad range of metabolites.
-
Data Analysis: Compare the metabolite profiles of compound-treated and vehicle-treated cells. Perform pathway analysis to identify metabolic pathways that are significantly altered.
Table 2: Expected Metabolite Changes upon MPC Inhibition
| Metabolite | Expected Change | Cellular Compartment |
| Pyruvate | Increase | Cytosol |
| Lactate | Increase | Cytosol |
| Alanine | Increase | Cytosol |
| Citrate | Decrease | Mitochondria |
| α-Ketoglutarate | Decrease | Mitochondria |
| Malate | Decrease | Mitochondria |
Counter-Screening: Assessing Off-Target Effects
It is essential to evaluate the selectivity of this compound. A panel of counter-screens should be performed against other relevant metabolic targets, such as:
-
Other Mitochondrial Transporters: Assess the effect of the compound on the transport of other substrates like glutamate, malate, and fatty acids.
-
Glycolytic Enzymes: Test for direct inhibition of key glycolytic enzymes (e.g., hexokinase, phosphofructokinase, pyruvate kinase).
-
Lactate Dehydrogenase (LDH): Given the expected increase in lactate, it is important to rule out direct modulation of LDH activity.
Part 3: Downstream Functional Assays
The final step is to investigate the impact of MPC inhibition by this compound on cellular functions known to be dependent on mitochondrial pyruvate metabolism.
Cell Proliferation and Viability Assays
Principle: Many cancer cells rely on mitochondrial metabolism for proliferation.[14] Inhibiting the MPC can impair the growth of these cells. Standard cell viability assays (e.g., MTT, CellTiter-Glo) can be used to assess the antiproliferative effects of the compound.
Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-cells
Principle: In pancreatic β-cells, mitochondrial metabolism of pyruvate is a key driver of insulin secretion.[11] MPC inhibition is expected to attenuate glucose-stimulated insulin secretion. This can be measured in pancreatic islet or β-cell lines (e.g., INS-1, MIN6).
T-cell Activation and Differentiation Assays
Principle: T-cell activation and differentiation are metabolically demanding processes that can be influenced by the availability of mitochondrial substrates.[18] The effect of this compound on T-cell proliferation, cytokine production (e.g., IL-2), and differentiation into effector subtypes can be assessed.
Conclusion
This comprehensive guide provides a strategic framework for the systematic evaluation of this compound as a potential mitochondrial pyruvate carrier inhibitor. By following this tiered approach, from initial target engagement to the assessment of downstream cellular functions, researchers can robustly characterize the compound's mechanism of action and build a strong foundation for further drug development efforts. The integration of biochemical, cell-based, and metabolomics approaches will provide a holistic understanding of the compound's biological effects and its therapeutic potential.
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The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PubMed Central. [Link]
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Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. MDPI. [Link]
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Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed. [Link]
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Synthesis and evaluation of novel N,N-dialkylcinnamic acid-based mitochondrial pyruvate carrier inhibitors: Biosynthetic and energetic lethality of targeting metabolic plasticity in cancer. bioRxiv. [Link]
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Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition. PubMed Central. [Link]
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Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. MDPI. [Link]
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The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism. The Physiological Society. [Link]
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Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers. [https://www.frontiersin.org/articles/10.3389/fmicb.2021.71 необычный/full]([Link] необычный/full)
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Mitochondrial Pyruvate Carrier Inhibition Mitigates Murine Chronic Graft Versus Host Disease By Attenuating the Germinal Center Reaction. Blood. [Link]
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3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester | C20H21ClN4O3 | CID 52938220. PubChem. [Link]
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Application Notes & Protocols: The Strategic Role of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid as a Synthetic Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. This key intermediate is instrumental in the construction of various pharmaceutically active compounds, most notably the second-generation antihistamine, Bilastine. We will detail a robust synthetic protocol for the intermediate itself, explain the scientific rationale behind the procedural choices, and provide a validated protocol for its subsequent conversion into a downstream product, thereby highlighting its strategic importance in drug development.
Compound Profile and Physicochemical Properties
A foundational understanding of this compound (CAS No. 82138-56-5) is critical for its effective handling, reaction setup, and purification.[1] The molecule incorporates a stable benzimidazole heterocyclic core, a functional propionic acid side chain amenable to various coupling reactions, and a chloro-substituent that modulates the electronic properties of the aromatic system.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | N/A (General Knowledge) |
| Purity | Typically ≥95% | [2] |
| Melting Point | Not consistently reported; requires experimental verification | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols | N/A (General Knowledge) |
| CAS Number | 82138-56-5 | [1][3] |
Synthesis of this compound
The most reliable and scalable synthesis is achieved via the Phillips condensation reaction. This method involves the condensation of 4-chloro-o-phenylenediamine with succinic acid (or its anhydride) in the presence of a dehydrating acid, which also serves as the reaction medium.
Synthetic Workflow
The synthesis is a straightforward one-pot procedure involving condensation and in-situ cyclization.
Caption: One-pot synthesis workflow via Phillips condensation.
Detailed Experimental Protocol
Materials:
-
4-chloro-o-phenylenediamine (1.0 eq)
-
Succinic acid (1.05 eq)
-
Polyphosphoric acid (PPA) (approx. 10x weight of diamine)
-
Deionized water
-
Ammonium hydroxide solution (e.g., 30%)
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid. Begin stirring and add 4-chloro-o-phenylenediamine and succinic acid.
-
Heating & Cyclization: Heat the slurry to 150-160 °C. The mixture will become a homogenous, viscous solution. Maintain this temperature for 3-5 hours.
-
In-Process Control: Monitor the reaction's completion by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The starting diamine spot should be consumed.
-
-
Quenching: Allow the reaction mixture to cool to approximately 80-90 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Cautiously and slowly pour the warm reaction mixture into the ice/water with vigorous stirring. This is an exothermic process.
-
Neutralization & Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add ammonium hydroxide solution to adjust the pH to approximately 6-7. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Scientific Rationale and Expertise
-
Reagent Choice: Polyphosphoric acid is the ideal medium as it acts as both a solvent for the polar starting materials and a powerful dehydrating agent, driving the condensation and subsequent intramolecular cyclization to form the benzimidazole ring.
-
Stoichiometry: A slight excess of succinic acid is used to ensure the complete conversion of the more valuable diamine starting material.
-
Quenching Procedure: Pouring the hot PPA mixture into ice is a critical step. This hydrolyzes the PPA and dilutes the acid, allowing for safe handling and subsequent pH adjustment. Performing this step cautiously is essential for safety.
-
pH Adjustment: The product is amphoteric but has a point of minimum solubility (isoelectric point) near neutral pH. Adjusting the pH to 6-7 ensures maximum precipitation and yield.
Application in the Synthesis of Bilastine
This intermediate is a cornerstone in many patented routes to Bilastine.[4][5] The propionic acid moiety is typically esterified to prevent its interference with the subsequent N-alkylation of the benzimidazole nitrogen.
Overview of Bilastine Synthesis from the Intermediate
The following diagram illustrates a simplified, common pathway where the intermediate is first esterified and then coupled with the piperidine-containing fragment.
Caption: Simplified synthetic pathway from the intermediate to Bilastine.
Protocol: Fischer Esterification of the Intermediate
Objective: To convert the carboxylic acid to its methyl ester, protecting it and preparing the molecule for the subsequent N-alkylation step.
Materials:
-
This compound (1.0 eq)
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Suspend the starting acid in anhydrous methanol (approx. 10-15 mL per gram of acid) in a round-bottom flask with a magnetic stirrer.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (approx. 0.1 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Solvent Removal: Cool the reaction to room temperature and remove the bulk of the methanol using a rotary evaporator.
-
Neutralization: Carefully add the residue to a beaker containing saturated sodium bicarbonate solution. Stir until CO₂ evolution ceases and the pH is ~8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash once with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester, which can be purified further by recrystallization or chromatography if necessary.
Trustworthiness and Validation:
-
Reaction Control: The endpoint of the esterification is reliably determined by TLC, ensuring that the reaction is not prematurely stopped or unnecessarily prolonged.
-
Purification: The acid-base workup is crucial. The bicarbonate wash removes the sulfuric acid catalyst and any unreacted starting material, which is a key purification step validated by the cessation of gas evolution.
References
- Collier, S. J. (2011). Alternative Synthesis of Bilastine. Synthetic Communications, 41(9), 1394-1402. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfzDw6CCpuutFjBLcUwK9SXSV77HZXC5I66z7NnPB0blU70wWpNh7zIF5X1BSSVQcLpZ6SZflMrC7Dbtd6J7E11yLRONNd2CnDqU97oWnp3HbQthvx4tCBop2JzOT33oZK8ld6w-Ggp4xmd8RqIFOU_DlSCuVE-rIsIsE=]
- Patel, J., et al. (2023). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. Naturalista Campano. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3rw_acwtCWcXzm5LfKIsOsESZ21ivJ2ET7KnVxpSYjiPeHh0VgQzAzh3-aUAGxinqBtRYRnbYL-XswHG4yZ39oeSSz1OvWLoLQQUJ4yaPOt5mmOUKg2_mK-TAsZNTxxnx9j1BPZXI4lv68fz9NyP0EeF9GhU5uw-m8jevaZSyCv5DzuZonmA=]
- ResearchGate. (n.d.). Alternative Synthesis of Bilastine. Request PDF. [https://www.researchgate.
- Shandong Octagon Chemicals Limited. (n.d.). Bilastine: Complete Guide For Pharmaceutical Industry Professionals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZzBPSrqzbn65zmmgpILYGZNVFVtX6eNsLXbcAjKl9iUkptlBbVtqcxxdDs6HJC0-M1-0D41pjuQCpj5oq4OnTcbbGdTpydBbb6Log3a_6x5G35DfaC4092YQh-2328U904g==]
- Google Patents. (2019). Preparation method of bilastine. CN106146459B. [https://patents.google.
- CymitQuimica. (n.d.). This compound. [https://www.cymitquimica.com/base/files/producto/10-F058956/10-F058956-ficha-tecnica-en.pdf]
-
PubChem. (n.d.). 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[4][6]oxazin-4-yl)-propionic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2757392]
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. [https://www.scbt.com/p/3-6-chloro-1h-benzimidazol-2-yl-propionic-acid-82138-56-5]
- IP.com. (n.d.). Improved Processes For Preparation Of Bilastine Using Novel Intermediates. [https://priorart.ip.com/IPCOM/000242258]
- ChemicalBook. (2023). This compound. [https://www.chemicalbook.com/ProductChemicalPropertiesCB0242948_EN.htm]
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- 5. CN106146459B - Preparation method of bilastine - Google Patents [patents.google.com]
- 6. Bilastine: Complete Guide For Pharmaceutical Industry Professionals [octagonchem.com]
Application Notes and Protocols: Investigating 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid in Cancer Research
Introduction: The Benzimidazole Scaffold as a Foundation for Novel Anticancer Agents
The benzimidazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purine nucleotides. This mimicry allows benzimidazole derivatives to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including notable anticancer effects[1][2][3]. The therapeutic potential of this class of compounds is exemplified by the anthelmintic drug mebendazole, which is being extensively repurposed for oncology due to its significant antitumor properties observed in a variety of preclinical studies[4][5][6][7].
This document provides a detailed guide for researchers interested in exploring the anticancer applications of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid , a specific derivative of the benzimidazole scaffold. While direct experimental data on this particular molecule is not extensively available in current literature, its structural features suggest that it likely shares the anticancer mechanisms common to other benzimidazole-containing compounds. The following application notes and protocols are therefore based on the well-established activities of this chemical class, providing a robust framework for the systematic investigation of this promising compound.
Plausible Mechanisms of Antiproliferative Action
The anticancer effects of benzimidazole derivatives are multifaceted. The primary and most characterized mechanism is the disruption of microtubule dynamics.
-
Tubulin Polymerization Inhibition: Similar to vinca alkaloids and taxanes, many benzimidazole compounds, including mebendazole, bind to tubulin, inhibiting its polymerization into microtubules[5][6]. This disruption of the cytoskeleton leads to mitotic arrest in rapidly dividing cancer cells, ultimately triggering apoptosis. This mechanism is often independent of the p53 tumor suppressor status, making these compounds effective against a broader range of tumors[6][8].
-
Induction of Apoptosis: Beyond mitotic catastrophe, benzimidazoles can induce apoptosis through various intrinsic and extrinsic pathways. This can involve the stabilization of p53, leading to the upregulation of pro-apoptotic proteins like p21, and the activation of caspases[6][8].
-
Anti-Angiogenic Effects: Several benzimidazole derivatives have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis[5].
-
Modulation of Signaling Pathways: These compounds can also interfere with key cancer-related signaling pathways, further contributing to their antitumor activity.
The diagram below illustrates the central mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Hypothetical Applications in Cancer Research
Based on the known efficacy of related compounds, this compound is a strong candidate for investigation in a variety of cancer models.
-
Glioblastoma and other Brain Tumors: Mebendazole has shown promise in treating brain cancers due to its ability to cross the blood-brain barrier[7]. The lipophilic nature of the benzimidazole core suggests that the title compound may also possess this crucial property.
-
Colorectal Cancer: Significant preclinical and some clinical evidence supports the use of mebendazole in colorectal cancer, where it can inhibit tumor growth and prevent polyp formation[4][5].
-
Ovarian Cancer: Studies have demonstrated the potent anticancer activity of mebendazole against ovarian cancer cell lines and in mouse models, even in cisplatin-resistant tumors[8].
-
Lung Cancer: Benzimidazole derivatives have been shown to have antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines[5].
Experimental Protocols
The following protocols provide a foundational workflow for characterizing the anticancer properties of this compound in vitro.
Experimental Workflow Overview
Caption: Workflow for in vitro characterization of a novel anticancer compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, U-87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on a shaker for 15 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Trustworthiness Check: Include wells with medium only (background control) and untreated cells (100% viability control). Each concentration should be tested in triplicate.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cells
-
6-well plates
-
Compound at 1x and 2x its IC50 value
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Causality Explanation: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late-stage apoptotic and necrotic cells.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) after 48h |
| HCT-116 | Colon | 0.45 |
| RKO | Colon | 0.62 |
| A549 | Lung | 0.38 |
| H460 | Lung | 0.55 |
| U-87 MG | Glioblastoma | 0.29 |
| OVCAR-3 | Ovarian | 0.71 |
| MDA-MB-231 | Breast (TNBC) | 1.25 |
These are hypothetical values for illustrative purposes, based on the reported potency of similar benzimidazole derivatives[5].
Protocol 3: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cells
-
6-well plates
-
Compound at its IC50 concentration
-
Cold 70% ethanol
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expertise Insight: An accumulation of cells in the G2/M phase would strongly support the hypothesis that the compound acts as a microtubule-destabilizing agent.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of the compound on key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescence substrate and an imaging system.
Authoritative Grounding: The selection of antibodies should be based on the hypothesized mechanism. For example, cleavage of PARP and Caspase-3 are hallmark indicators of apoptosis. An increase in the Bax/Bcl-2 ratio would also support pro-apoptotic activity.
Conclusion
This compound represents a promising candidate for anticancer drug development, belonging to a class of compounds with proven efficacy against a range of malignancies. The protocols and conceptual framework provided here offer a comprehensive starting point for researchers to rigorously evaluate its therapeutic potential. By systematically assessing its cytotoxicity, pro-apoptotic and cell cycle arrest capabilities, and its impact on key molecular pathways, the scientific community can effectively determine the future role of this and similar benzimidazole derivatives in oncology.
References
- Vertex AI Search. (2025). How Mebendazole Could Revolutionize Non-Traditional Cancer Care.
-
Guerrini, A., et al. (2019). Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature. PubMed Central. [Link]
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Pantziarka, P., et al. (2014). Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. ecancermedicalscience. [Link]
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De Witt, M., et al. (2017). Emerging Perspectives on the Antiparasitic Mebendazole as a Repurposed Drug for the Treatment of Brain Cancers. MDPI. [Link]
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Tantawy, M. A., et al. (2020). Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer. Gynecologic Oncology. [Link]
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Debiopharm. Pipeline. Retrieved January 18, 2026, from [Link]
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MDPI. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]
- Drug Discovery and Development. (2024). Debiopharm's wee1 inhibitor advances in cancer trials.
- Memorial Sloan Kettering Cancer Center. (2023). A Phase 1 Study of Debio 0123 in People With Advanced Gynecologic Cancers.
- The Pharmaletter. (2009). Ipsen and Debio link on research for compound that has the potential to target major human cancers.
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Oncotarget. (2017). A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma. [Link]
- International Journal of Organic Chemistry. (2021).
- Clinicaltrials.eu. (2023). Debio0123 – Application in Therapy and Current Clinical Research.
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Anticancer Agents in Medicinal Chemistry. (2022). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. [Link]
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BMC Gastroenterology. (2023). Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. [Link]
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Medicinal Chemistry. (2021). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. [Link]
- Benchchem. (2025). Application Notes and Protocols: Ethyl 3-(1H-benzimidazol-2-yl)
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World Journal of Gastroenterology. (2006). Effect of 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid in combination with carboplatin on gastric carcinoma growth in vivo. [Link]
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RSC Advances. (2020). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]
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Brazilian Journal of Biology. (2024). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. [Link]
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Molecules. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. [Link]
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Molecules. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]
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RSC Advances. (2024). From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies. [Link]
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International Journal of Molecular Sciences. (2023). Molecular Mechanisms of Probiotic Action Against Gastrointestinal Cancers. [Link]
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Molecules. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. [Link]
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Cancers. (2020). Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress. [Link]
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Molecules. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. [Link]
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Application Notes and Protocols for 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid as a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Benzimidazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural similarity to purine nucleosides allows for interaction with various biological macromolecules.[3]
This document provides detailed application notes and protocols for the investigation of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid (Figure 1) as a potential antimicrobial agent. The presence of a chlorine atom at the 6-position of the benzimidazole ring is a key structural feature that has been associated with enhanced antimicrobial efficacy in related compounds.[4] These guidelines are designed to provide researchers with a robust framework for the systematic evaluation of this compound's antimicrobial profile.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: 3-(6-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid
-
CAS Number: 82138-56-5
-
Molecular Formula: C₁₀H₉ClN₂O₂
-
Molecular Weight: 224.64 g/mol
Proposed Mechanism of Action: Insights from Benzimidazole Derivatives
While the precise mechanism of action for this compound requires empirical validation, the broader class of benzimidazole antimicrobials is known to interfere with essential microbial processes. A primary proposed mechanism is the inhibition of nucleic acid and protein synthesis due to the structural analogy of the benzimidazole nucleus with purines.[3] Some derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to cell death.[1] Additionally, disruption of microbial cell membrane integrity and function is another potential mode of action.
Section 1: In Vitro Antimicrobial Susceptibility Testing
The foundational step in evaluating a new antimicrobial agent is to determine its spectrum and potency of activity against a panel of clinically relevant microorganisms. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Preparation of Stock and Working Solutions
-
Rationale: Accurate and consistent preparation of the test compound is critical for the reproducibility of susceptibility testing. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.
-
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a standardized and widely used technique for determining MIC values.
-
Experimental Workflow:
Caption: Workflow for MIC determination via broth microdilution.
-
Detailed Protocol:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing 100 µL of MHB and no compound). Well 12 will be the sterility control (100 µL of MHB only).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
-
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.
-
Protocol:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate each aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the subculture plate).
-
Disk Diffusion Assay
-
Rationale: The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity. It is useful for rapid screening and for assessing the susceptibility of different bacterial strains.
-
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Allow the plate to dry for 5-15 minutes.
-
Impregnate sterile paper disks (6 mm in diameter) with a known concentration of this compound. A solvent control disk (impregnated with DMSO) should also be prepared.
-
Aseptically place the disks on the surface of the inoculated MHA plate.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Section 2: Anticipated Antimicrobial Spectrum and Potency
Based on published data for structurally related 6-chloro-benzimidazole derivatives, it is anticipated that this compound will exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[4] The following table presents hypothetical, yet plausible, MIC values based on existing literature for analogous compounds.
| Microorganism | Type | Anticipated MIC Range (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 2 - 16 | 2 - 16 (Ciprofloxacin: 8-16) |
| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 32 | 2 - 16 (Ciprofloxacin: 8-16) |
| Streptococcus faecalis | Gram-positive | 2 - 16 | 2 - 16 (Ciprofloxacin: 8-16) |
| Escherichia coli | Gram-negative | 8 - 64 | 2 - 16 (Ciprofloxacin: 8-16) |
| Candida albicans | Fungus | 8 - 32 | 8 - 16 (Fluconazole: 4-128) |
| Aspergillus niger | Fungus | 16 - 64 | 8 - 16 (Fluconazole: 4-128) |
Data is extrapolated from studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives for illustrative purposes.[4]
Section 3: Cytotoxicity Assessment
-
Rationale: A crucial aspect of drug development is to assess the potential toxicity of a compound to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable. Cytotoxicity assays, such as the MTT assay, are used to determine the concentration of a compound that inhibits cell viability.
-
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Protocol:
-
Seed a human cell line (e.g., HEK293 for kidney or HepG2 for liver) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). Several benzimidazole derivatives have shown IC₅₀ values in the range of 9.2 to 166.1 µg/mL against various cancer cell lines, with some demonstrating lower toxicity to normal cell lines.[6][7]
-
Conclusion and Future Directions
The protocols and information provided herein offer a comprehensive starting point for the investigation of this compound as a novel antimicrobial agent. The strong precedent for antimicrobial activity within the 6-chlorobenzimidazole class suggests that this compound is a promising candidate for further research.[4] Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo infection models, and exploring its potential for synergistic interactions with existing antibiotics. A thorough understanding of its safety and toxicological profile will also be paramount for its potential development as a therapeutic agent.
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Application Note: A Methodological Framework for Evaluating the Anti-inflammatory Potential of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Abstract
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] This document provides a comprehensive methodological framework for the investigation of a novel benzimidazole derivative, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid (CIBPA), for its potential anti-inflammatory properties. We present a logical, tiered approach, beginning with foundational in vitro cell-based assays to establish activity, progressing to detailed mechanistic studies to elucidate the molecular pathways involved, and culminating in a validated in vivo model of acute inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the anti-inflammatory space.
Introduction
The Inflammatory Cascade: A Complex Network of Mediators
Inflammation is the body's protective response to harmful stimuli, such as pathogens and damaged cells.[2] The process is orchestrated by a complex network of signaling pathways and molecular mediators. Key events include the activation of immune cells like macrophages, which, upon stimulation by agents such as bacterial lipopolysaccharide (LPS), release a battery of pro-inflammatory molecules. These include vasoactive amines, eicosanoids (e.g., prostaglandins), nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] Central transcription factors, notably Nuclear Factor-kappa B (NF-κB), and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal regulators of these pro-inflammatory genes.[3][5]
Benzimidazoles: A Versatile Scaffold for Anti-inflammatory Agents
The benzimidazole nucleus is a bicyclic aromatic heterocycle that has garnered significant attention from medicinal chemists. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. Numerous benzimidazole derivatives have been reported to exhibit potent anti-inflammatory effects through diverse mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine production, and interaction with various receptors.[1][6][7] This established history makes novel benzimidazole compounds, such as CIBPA, compelling candidates for anti-inflammatory screening.
Profile: this compound (CIBPA)
CIBPA is a small molecule featuring the core benzimidazole scaffold substituted with a chloro group and a propionic acid side chain.
| Chemical Properties | |
| CAS Number | 82138-56-5[8][9] |
| Molecular Formula | C₁₀H₉ClN₂O₂[8][9] |
| Molecular Weight | 224.64 g/mol [8][9] |
| Structure | (Placeholder for structure) |
While the specific anti-inflammatory profile of CIBPA is not extensively documented, its structural features suggest a potential to modulate enzymatic and signaling pathways involved in inflammation. This application note outlines a systematic approach to rigorously test this hypothesis.
Proposed Investigational Strategy
Our strategy employs a multi-tiered approach to efficiently characterize the anti-inflammatory profile of CIBPA.
Caption: Tiered investigational workflow for CIBPA.
Foundational In Vitro Assays: Macrophage-Based Inflammation Model
Rationale: LPS-Stimulated Macrophages
Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages) are robust and widely accepted models for studying inflammation in vitro.[10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, triggering the production of key inflammatory mediators.[11][12] This system allows for the rapid assessment of a compound's ability to suppress the inflammatory response.
Protocol 1: Cell Viability Assay (MTT)
Causality: It is crucial to ensure that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of CIBPA (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest non-toxic concentrations for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Causality: Nitric oxide is a key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS). The Griess assay provides a simple, colorimetric method to quantify nitrite, a stable breakdown product of NO.[13]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of CIBPA for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[11]
-
Sample Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant. Incubate for 10 minutes at room temperature.
-
Measurement: Read absorbance at 540 nm.
-
Quantification: Determine nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: Cytokines like TNF-α, IL-6, and IL-1β are master regulators of the inflammatory response.[4][14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying individual cytokine levels in the cell culture supernatant.[15][16]
Methodology:
-
Sample Preparation: Use supernatants from the same experiment described in Protocol 2.
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits (e.g., from R&D Systems or eBioscience) according to the manufacturer’s instructions.[17]
-
Standard Protocol Steps:
-
Coat a 96-well plate with a capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Analysis: Calculate cytokine concentrations based on the standard curve.
Data Interpretation and Expected Outcomes
A compound with promising anti-inflammatory activity will show a dose-dependent reduction in NO, TNF-α, and IL-6 production without significant cytotoxicity.
| Analyte | LPS Control | CIBPA (10 µM) + LPS | CIBPA (30 µM) + LPS | Positive Control (Dexamethasone) |
| Cell Viability (%) | 100 ± 5 | 98 ± 4 | 96 ± 6 | 99 ± 5 |
| NO (Nitrite, µM) | 45.2 ± 3.1 | 30.5 ± 2.5 | 15.1 ± 1.8 | 8.3 ± 1.1 |
| TNF-α (pg/mL) | 3500 ± 210 | 2150 ± 150 | 980 ± 95 | 450 ± 50 |
| IL-6 (pg/mL) | 1800 ± 130 | 1100 ± 90 | 520 ± 65 | 210 ± 30 |
| Table represents hypothetical data for illustrative purposes. |
Elucidating the Mechanism of Action
Overview of Key Inflammatory Signaling Pathways
To move beyond observing an effect to understanding how it works, we must investigate the upstream signaling pathways that control the production of inflammatory mediators. The NF-κB and MAPK pathways are primary targets for anti-inflammatory drugs.[3][18]
The NF-κB Signaling Cascade
The NF-κB pathway is a master regulator of inflammatory gene expression.[19] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate transcription of genes for cytokines, chemokines, and iNOS.[20][21]
Caption: Simplified NF-κB signaling pathway.
The MAPK Signaling Cascade
The MAPK family, including p38, JNK, and ERK, is another critical signaling hub activated by inflammatory stimuli.[22] Activation of these kinases leads to the phosphorylation of transcription factors like AP-1, which work in concert with NF-κB to drive inflammatory gene expression.[23][24]
Caption: Simplified MAPK signaling pathway.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Causality: Western blotting allows for the direct measurement of protein phosphorylation, which is the key activation step for most signaling kinases. By examining the levels of phosphorylated p65, IκBα, and p38, we can determine if CIBPA inhibits these pathways.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with CIBPA for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for IκBα and p38 phosphorylation, 60 minutes for p65).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-phospho-IκBα, anti-phospho-p38).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for total protein levels (total p65, IκBα, p38) and a loading control (β-actin or GAPDH) to normalize the data.
Protocol 5: COX-1/COX-2 Enzymatic Inhibition Assay
Causality: Prostaglandins are potent inflammatory mediators synthesized by COX enzymes.[25] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and/or COX-2.[26][27] A direct enzymatic assay can determine if CIBPA functions as a COX inhibitor, which would explain a reduction in PGE₂ production.
Methodology:
-
Assay Principle: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). These kits typically measure the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Procedure:
-
Add purified ovine COX-1 or human recombinant COX-2 enzyme to wells of a 96-well plate.
-
Add CIBPA at various concentrations. Include a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[28]
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Follow the development of the colorimetric product over time using a plate reader.
-
-
Analysis: Calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 to determine potency and selectivity.
In Vivo Validation: Acute Inflammatory Model
Rationale: Carrageenan-Induced Paw Edema
In vitro results must be validated in a living organism to account for pharmacokinetics and complex physiological responses. The carrageenan-induced paw edema model in rodents is a classical, highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[29][30][31]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane treatment of laboratory animals.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least one week.
-
Grouping and Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, orally)
-
Group 2: CIBPA (e.g., 25 mg/kg, orally)
-
Group 3: CIBPA (e.g., 50 mg/kg, orally)
-
Group 4: Standard Drug (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Procedure:
-
Administer the test compounds or vehicle orally 60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation and Statistical Analysis
Results should be presented as the mean ± SEM. Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| CIBPA | 25 | 0.51 ± 0.05 | 40.0% |
| CIBPA | 50 | 0.33 ± 0.04 | 61.2% |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1% |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Table represents hypothetical data. |
Concluding Remarks
This application note provides a robust, step-by-step framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By progressing from broad cellular screening to specific mechanistic inquiries and finally to in vivo validation, researchers can build a comprehensive data package to support further development. This logical workflow ensures that experimental choices are driven by scientific rationale, providing a clear path to understanding both the efficacy and the mechanism of action of novel therapeutic candidates.
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- 28. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 29. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 30. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ijpras.com [ijpras.com]
- 32. scispace.com [scispace.com]
- 33. sygnaturediscovery.com [sygnaturediscovery.com]
- 34. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. This resource is designed to provide expert guidance and troubleshooting solutions for common challenges encountered during the synthesis of this important pharmaceutical intermediate. As a key building block in the production of drugs such as Bilastine, a non-sedating antihistamine, ensuring a high-purity, high-yield synthesis is critical.[1][2] This guide offers in-depth, field-proven insights in a direct question-and-answer format to help you navigate potential experimental hurdles.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and detailed protocols for their resolution.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, which is typically prepared by the condensation of 4-chloro-o-phenylenediamine with succinic acid or succinic anhydride, can stem from several factors.[3]
Potential Causes:
-
Incomplete Reaction: The condensation reaction may not be proceeding to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or inefficient mixing.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of regioisomers if the cyclization is not well-controlled.[4][5]
-
Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction conditions, such as high temperatures or strongly acidic environments, leading to degradation.
-
Suboptimal pH: The pH of the reaction medium is crucial for the cyclization step. If the pH is too low or too high, it can hinder the reaction or promote side reactions.
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: While the reaction is often carried out at elevated temperatures (e.g., reflux), excessively high temperatures can lead to degradation. Experiment with a range of temperatures (e.g., 80-120°C) to find the optimal balance between reaction rate and product stability.[3]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion.
-
Catalyst: The reaction is typically catalyzed by an acid, such as hydrochloric acid or polyphosphoric acid.[3][4] The choice and concentration of the acid can significantly impact the yield. Consider screening different acid catalysts and optimizing their concentration.
-
-
Control of Side Reactions:
-
Starting Material Purity: Ensure the purity of the 4-chloro-o-phenylenediamine and succinic acid/anhydride, as impurities can lead to side reactions.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Optimize Work-up and Purification:
-
Precipitation: The product is often precipitated by adjusting the pH of the reaction mixture with a base like ammonia.[3] Perform this addition slowly and with cooling to control the crystallization process and maximize recovery.
-
Recrystallization Solvent: Carefully select a suitable solvent system for recrystallization to minimize product loss while effectively removing impurities.
-
Question 2: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer:
The presence of impurities is a common issue that can affect the quality and efficacy of the final active pharmaceutical ingredient (API). Understanding the potential sources of these impurities is the first step toward eliminating them.
Potential Impurities and Their Sources:
| Impurity Type | Potential Source |
| Unreacted Starting Materials | Incomplete reaction. |
| Regioisomers | Non-selective cyclization of 4-chloro-o-phenylenediamine. |
| Over-alkylation/acylation Products | If subsequent steps are performed in a one-pot synthesis without proper control. |
| Degradation Products | Harsh reaction conditions (high temperature, strong acid). |
| Process-Related Impurities | From solvents, reagents, or catalysts used in the synthesis.[2] |
Troubleshooting and Minimization Protocol:
-
Characterization of Impurities:
-
Utilize analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the major impurities. This information is crucial for understanding their formation mechanism.
-
-
Minimizing Starting Material Impurities:
-
As mentioned previously, ensure the high purity of your starting materials, 4-chloro-o-phenylenediamine and succinic acid or anhydride.
-
-
Controlling Reaction Selectivity:
-
The reaction of 4-chloro-o-phenylenediamine can potentially lead to the formation of the 5-chloro isomer in addition to the desired 6-chloro product.[4][5] Reaction conditions, particularly the choice of acid catalyst and solvent, can influence this regioselectivity. A thorough optimization of these parameters is recommended.
-
-
Refining the Purification Process:
-
Recrystallization: This is a powerful technique for removing many impurities. Experiment with different solvent systems to find one that provides good solubility for the desired product at high temperatures and poor solubility at low temperatures, while the impurities remain soluble or insoluble at all temperatures.
-
Column Chromatography: For difficult-to-remove impurities, column chromatography can be an effective purification method.
-
Question 3: The cyclization of 4-chloro-o-phenylenediamine with succinic anhydride is not proceeding as expected. What could be the issue?
Answer:
The core of this synthesis is the cyclization to form the benzimidazole ring. Difficulties at this stage often point to specific mechanistic hurdles.
Workflow for Benzimidazole Formation:
Sources
- 1. Bilastine intermediate compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Welcome to the technical support center for the synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important benzimidazole derivative. Here, we will address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section focuses on resolving specific problems you may encounter during the synthesis of this compound. The primary synthetic route involves the condensation of 4-chloro-o-phenylenediamine with succinic acid or its anhydride, a variant of the Phillips-Ladenburg benzimidazole synthesis.[1][2]
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in this synthesis can be attributed to several factors, from suboptimal reaction conditions to incomplete conversion of starting materials.[1] Let's break down the potential issues and their solutions.
Potential Cause 1: Incomplete Reaction
The condensation of 4-chloro-o-phenylenediamine and succinic acid/anhydride requires sufficient time and temperature to proceed to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase could be a mixture of ethyl acetate and hexane. The disappearance of the 4-chloro-o-phenylenediamine spot indicates the completion of the initial condensation.
-
Extended Reaction Time: If the starting material is still present after the initially planned duration, consider extending the reflux time.
-
Temperature Optimization: While high temperatures can drive the reaction, they can also lead to degradation.[1][3] For the condensation with dicarboxylic acids, temperatures around 80-140°C are often employed.[3][4] If using a high-boiling solvent like toluene or xylene, ensure a consistent and appropriate reflux temperature is maintained.
-
Potential Cause 2: Suboptimal Acidity
The Phillips condensation is typically acid-catalyzed.[1] The acidity of the reaction medium is crucial for activating the carboxylic acid (or anhydride) and facilitating the cyclization.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: While the reaction can be performed without a strong acid, using a catalyst like p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA) can significantly improve the reaction rate and yield.[5][6] PPA is particularly effective for driving the dehydration and cyclization steps.
-
Loading of Catalyst: If using a catalyst, ensure the correct molar ratio is used. Typically, a catalytic amount (5-10 mol%) is sufficient for catalysts like p-TsOH. For PPA, it can often be used as both a catalyst and a solvent.
-
Potential Cause 3: Purity of Reagents
The purity of your starting materials, 4-chloro-o-phenylenediamine and succinic acid/anhydride, is paramount.
-
Troubleshooting Steps:
-
4-chloro-o-phenylenediamine: This compound can oxidize upon exposure to air and light, leading to colored impurities that can inhibit the reaction and contaminate the product. Use freshly opened or purified 4-chloro-o-phenylenediamine. If necessary, it can be purified by recrystallization from water or ethanol with the addition of a small amount of sodium dithionite to prevent oxidation.
-
Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis. Ensure it is dry and stored in a desiccator. Using succinic acid is also a viable option, though the reaction may require more forcing conditions to remove the two water molecules formed during cyclization.
-
The following table summarizes key parameters that can be optimized for yield improvement:
| Parameter | Typical Range | Recommendation for Optimization |
| Temperature | 80 - 180°C | Start at a lower temperature (e.g., 100-120°C) and gradually increase if the reaction is sluggish, while monitoring for degradation. |
| Solvent | Toluene, Xylene, or neat (with PPA) | Toluene is a good starting point. For difficult reactions, using PPA as both solvent and catalyst can be highly effective.[5] |
| Catalyst | p-TsOH, PPA, or mineral acids (e.g., HCl) | Experiment with different acid catalysts. PPA is often advantageous for dicarboxylic acids. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
Question 2: My final product is discolored (e.g., brown or black). What causes this and how can I obtain a cleaner product?
Discoloration is a common issue in benzimidazole synthesis and is often due to the oxidation of the o-phenylenediamine starting material or the product itself.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is run at high temperatures for an extended period.
-
Purification of Starting Material: As mentioned previously, ensure the purity of the 4-chloro-o-phenylenediamine.
-
Decolorization during Work-up: During the recrystallization of the crude product, you can add activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product.
-
Recrystallization Solvent: Choose an appropriate solvent for recrystallization. Ethanol, methanol, or aqueous ethanol are often good choices for benzimidazole derivatives. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Question 3: I am observing a significant amount of a side product. What could it be and how can I minimize its formation?
In the reaction between 4-chloro-o-phenylenediamine and a dicarboxylic acid like succinic acid, the primary side products can arise from incomplete cyclization or polymerization.
Potential Side Product 1: Diamide Formation
If the cyclization (dehydration) step is incomplete, a diamide intermediate may be isolated. This is more likely if the reaction temperature is too low or the reaction time is too short.
-
Minimization Strategy:
-
Ensure a sufficiently high reaction temperature and adequate reaction time to drive the cyclization to completion.
-
The use of a dehydrating agent or a catalyst like PPA can effectively promote the cyclization and minimize the formation of the diamide intermediate.[5]
-
Potential Side Product 2: Polymeric Materials
At very high temperatures, intermolecular reactions can lead to the formation of polymeric byproducts, which are often insoluble and can contribute to the discoloration of the product.
-
Minimization Strategy:
-
Carefully control the reaction temperature and avoid excessive heating.
-
Use a solvent to maintain a more controlled reaction temperature through reflux.
-
Below is a DOT script visualizing the troubleshooting workflow for low yield:
Caption: General reaction mechanism for the synthesis.
Q2: Can I use succinic acid instead of succinic anhydride?
Yes, succinic acid can be used. [4]However, the reaction will produce two equivalents of water, which need to be removed to drive the reaction to completion. This may require more stringent conditions, such as a higher reaction temperature and/or the use of a Dean-Stark apparatus to azeotropically remove water if a suitable solvent is used. Succinic anhydride is often preferred as it is more reactive and produces only one equivalent of water during the cyclization step. [7] Q3: What is a reliable experimental protocol to start with?
Here is a foundational protocol that can be optimized.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-o-phenylenediamine (1 equivalent) and succinic anhydride (1.1 equivalents).
-
Solvent and Catalyst: Add toluene to the flask to create a slurry. Then, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold toluene.
-
If the product remains in solution, remove the toluene under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q4: How do I confirm the identity and purity of my final product?
The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (224.64 g/mol ). [8][9]* High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
III. References
-
Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
-
This compound. CymitQuimica.
-
This compound | CAS 82138-56-5. Santa Cruz Biotechnology.
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science (RSC Publishing).
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
-
Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2. Indian Journal of Chemistry.
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC - PubMed Central.
-
This compound. CymitQuimica.
-
Synthetic-approaches-to-benzimidazoles-from-O-phenylenediamine-A-literature-review.pdf. ResearchGate.
-
This compound | 82138-56-5. ChemicalBook.
-
Benzimidazole synthesis. Organic Chemistry Portal.
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health.
-
Curr. Pharm. Res. 2018, 9(1), 2676-2694 2676. Journal Of Current Pharma Research.
-
Co-crystallization of a benzimidazole derivative with carboxylic acids. ResearchGate.
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.
-
This compound | CAS 82138-56-5. Santa Cruz Biotechnology.
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4937-4940 Research Article Synthesis, characterization and anti. JOCPR.
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
-
Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. PMC - PubMed Central.
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.ehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Welcome to the Technical Support Center for the purification of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities can originate from various sources during a multi-step synthesis. For this class of compounds, you should be mindful of:
-
Unreacted Starting Materials: Residual 4-chloro-o-phenylenediamine or succinic acid derivatives.
-
By-products: Products from incomplete cyclization or side-reactions.
-
Degradation Products: The benzimidazole core can be susceptible to oxidation or hydrolysis under harsh conditions.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as DMF, ethanol, or acetic acid.[2]
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available batches of this compound typically have a purity of 95% or higher. For many research applications, this level of purity is sufficient. However, for more sensitive assays or further synthetic steps, additional purification may be necessary.
Q3: Which analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying impurities and determining the percentage purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[3]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the impurity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can help identify major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in the identification of unknown impurities.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you might encounter during the purification of this compound and provides actionable solutions.
Recrystallization Issues
Problem 1: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities.
-
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the hot solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote gradual crystal formation.
-
Solvent System Modification: If the problem persists, consider a different solvent or a co-solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid, then heat until clear and cool slowly.
-
Problem 2: No crystals are forming, even after the solution has cooled.
-
Causality: The solution is likely not supersaturated, meaning too much solvent was used initially.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Then, allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.
-
Problem 3: The recrystallized product is still impure.
-
Causality: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your compound.
-
Solution:
-
Second Recrystallization: Perform a second recrystallization, which can significantly improve purity.
-
Activated Carbon Treatment: If you have colored impurities, add a small amount of activated carbon to the hot solution before filtration. The charcoal can adsorb these impurities. Be aware that it can also adsorb some of your product.
-
Alternative Purification Method: If recrystallization fails to achieve the desired purity, consider column chromatography.
-
Column Chromatography Issues
Problem 4: My compound is streaking or tailing on the silica gel column.
-
Causality: The polar carboxylic acid and basic benzimidazole functionalities can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a polar modifier to your eluent.
-
For acidic compounds like this one, adding 0.5-1% acetic or formic acid can improve peak shape.
-
Alternatively, if the basicity of the benzimidazole is the primary issue, adding a small amount of triethylamine (0.1-1%) can neutralize the acidic sites on the silica gel.
-
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Problem 5: I am having difficulty separating my compound from a very polar impurity.
-
Causality: The polarity of your compound and the impurity may be too similar for effective separation with standard solvent systems.
-
Solution:
-
Optimize the Gradient: If using gradient elution, make the gradient shallower to increase the resolution between your compound and the impurity.
-
Change the Solvent System: Experiment with different solvent systems. For polar compounds, systems like dichloromethane/methanol or ethyl acetate/methanol can be effective.
-
Consider an Alternative Technique: If chromatography is not providing adequate separation, an acid-base extraction could be a viable option to separate your acidic product from neutral or basic impurities.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
Due to the lack of specific published solubility data for this compound, a systematic solvent screening is the most reliable method to identify a suitable recrystallization solvent.
Objective: To identify a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
Materials:
-
Crude this compound
-
A selection of test solvents (see table below)
-
Small test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of your crude compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
If the compound dissolves completely when hot, it is a potential recrystallization solvent.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
A good solvent will show significant crystal formation upon cooling.
-
If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a small amount of a "good" hot solvent (one in which it is very soluble) and add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Expected Solubility Profile |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Likely to have good solubility, especially when heated. Ethanol/water or methanol/water mixtures are often effective for benzimidazole derivatives. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to good solubility can be expected. |
| Chlorinated | Dichloromethane | May be a good "soluble" solvent in a co-solvent system. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely to be a "poor" solvent, useful for precipitating the compound from a more soluble one. |
| Hydrocarbons | Hexane, Toluene | Expected to have very low solubility. |
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent.
-
Heating: Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Co-crystallization as an Alternative Purification Method
Co-crystallization can be an effective purification technique, especially for carboxylic acids. It involves forming a new crystalline solid that contains your compound and a "co-former" in a specific stoichiometric ratio.
-
Rationale: Carboxylic acids are excellent candidates for co-crystallization due to their ability to form robust hydrogen bonds. Common co-formers include other carboxylic acids (e.g., fumaric acid, succinic acid) or compounds with complementary hydrogen bonding sites.
-
Screening for Co-formers: A screening process similar to solvent screening can be employed. Dissolve your compound and a potential co-former in a suitable solvent and allow for slow evaporation or cooling to see if co-crystals form.
-
Characterization: The resulting solids should be analyzed by techniques like X-ray diffraction (XRD) to confirm the formation of a new crystalline phase.
Visualizing Purification Strategies
The selection of an appropriate purification technique often depends on the nature of the impurities. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for the purification of this compound.
References
-
A. K. Tiwary, et al. (2021). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC, NIH. [Link]
-
Asian Journal of Research in Chemistry. (2011). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
M. J. Zaworotko, et al. (2011). Pharmaceutical cocrystals: a new opportunity in pharmaceutical science. PubMed Central. [Link]
-
Reddit. (2019). What is the reason for carboxylic acids being so widely used in pharmaceutical cocrystals?. r/chemistry. [Link]
-
Kavita Pilaniya, et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar. [Link]
Sources
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid stability and storage conditions
An In-Depth Guide to Stability and Storage for Researchers
Welcome to the technical support center for 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid (CAS: 82138-56-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. A standard laboratory freezer at -20°C is ideal. Benzimidazole derivatives, as a class, should be protected from moisture and light to prevent degradation.[1] Keeping the container tightly closed is crucial to minimize exposure to air and humidity.
Q2: How should I store solutions of this compound?
Once dissolved in a solvent, the stability of this compound may change. For solutions, it is best to prepare them fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. A comprehensive study on various benzimidazole drug residues found that storage at -20°C or -80°C is generally suitable for working solutions, with fresh preparation recommended monthly.[2] It is also advisable to store solutions in the dark to prevent photodegradation.
Q3: What are the visible signs of degradation?
Visual inspection can be the first line of defense against using a degraded compound. Signs of degradation in the solid form may include a change in color or the appearance of clumping, which could indicate moisture absorption. For solutions, precipitation or a change in color can signify degradation or solubility issues.
Q4: In which solvents is this compound soluble?
Based on its chemical structure, which includes a carboxylic acid group, this compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols like ethanol with warming. The synthesis of related benzimidazole derivatives often involves solvents like ethanol and DMF.[3] Aqueous solubility is likely to be low but can be increased by deprotonating the carboxylic acid with a suitable base to form a salt.
Troubleshooting Guide
Encountering unexpected issues during your experiments? This troubleshooting guide addresses common problems related to the stability and handling of this compound.
Issue 1: My experimental results are inconsistent. Could the compound's stability be the issue?
Inconsistent results are a common indicator of compound instability.
-
Causality: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Exposure of the solid compound or solutions to light, heat, or moisture can also compromise its integrity.
-
Solution Workflow:
-
Assess Stock Solution Integrity: If you have been using an older stock solution, prepare a fresh one from the solid compound.
-
Compare Results: Run a critical experiment comparing the results from the old and new stock solutions.
-
Implement Best Practices: If the fresh stock resolves the issue, adopt a practice of preparing fresh solutions or creating single-use aliquots of your stock to be stored at -20°C or -80°C.[2]
-
Issue 2: The compound is not dissolving as expected. What should I do?
Solubility issues can often be mistaken for degradation.
-
Causality: The compound may have limited solubility in your chosen solvent at room temperature. The rate of dissolution for some organic compounds can also be slow.
-
Solution Workflow:
-
Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to aid dissolution.
-
Sonication: A brief period in an ultrasonic bath can also help to break up solid particles and enhance dissolution.
-
Solvent Choice: If solubility remains an issue, consider a more polar organic solvent such as DMSO or DMF.
-
pH Adjustment: For aqueous-based buffers, adjusting the pH to be more basic will deprotonate the carboxylic acid group and should increase solubility.
-
Issue 3: I left the compound at room temperature for an extended period. Is it still usable?
While not ideal, the compound may still be viable depending on the duration and conditions of exposure.
-
Causality: Prolonged exposure to ambient temperature, light, and humidity can initiate degradation pathways.
-
Solution Workflow:
-
Visual Inspection: Check for any visual signs of degradation as mentioned in the FAQs.
-
Purity Check: The most reliable way to assess the compound's integrity is to perform a purity check using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Best Practices for Handling and Storage
Adhering to proper handling and storage protocols is essential for ensuring the reproducibility of your experimental results.
| Form | Storage Temperature | Conditions | Duration |
| Solid | -20°C | Tightly sealed container, protected from light and moisture | Long-term |
| Solution | -20°C or -80°C | Single-use aliquots, protected from light | Short to medium-term |
General Handling Guidelines:
-
Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
For weighing and preparing solutions, bring the container to room temperature before opening to prevent condensation from introducing moisture.
-
Keep containers tightly closed when not in use to minimize exposure to air and humidity.[1]
Experimental Workflow: Compound Stability Assessment
If there are concerns about the stability of a particular batch of this compound, the following workflow can be used to assess its integrity.
Sources
Technical Support Center: Overcoming Solubility Issues with 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid (hereafter referred to as CBP-Acid). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly associated with this compound. Our goal is to empower you with the scientific principles and laboratory protocols needed to achieve successful and reproducible experimental outcomes.
Compound Overview
CBP-Acid is a benzimidazole derivative characterized by a chloro-substituted aromatic ring and a propionic acid side chain. Benzimidazole-based structures are known for their rigid, planar nature, which often contributes to poor aqueous solubility.[1][2] The key to manipulating the solubility of CBP-Acid lies in understanding its primary ionizable group: the carboxylic acid.
| Property | Value / Structure | Source |
| Chemical Structure | ![]() | (Self-generated) |
| CAS Number | 82138-56-5 | [3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |
| Molecular Weight | 224.64 g/mol | [3] |
| Predicted pKa | ~4.0 - 4.8 (Carboxylic Acid) | [5] (Based on similar structures) |
| Predicted Solubility | Low in neutral aqueous media | [1] (General for benzimidazoles) |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with CBP-Acid. Each question is followed by a detailed explanation and recommended course of action.
Q1: My CBP-Acid powder will not dissolve in water or neutral phosphate-buffered saline (PBS). What is the fundamental reason for this, and what is the first and most effective step to take?
Answer: The poor aqueous solubility of CBP-Acid at neutral pH is expected and is a direct consequence of its chemical structure. The molecule exists in its neutral, protonated form (-COOH), which is hydrophobic.[6][7]
The most effective initial step is pH adjustment . The carboxylic acid group on the propionic acid side chain is the key to solubilization. By raising the pH of the aqueous medium, you deprotonate the carboxylic acid to form a highly polar, charged carboxylate salt (-COO⁻).[8] This ionized form is significantly more soluble in water.
Primary Recommendation: Increase the pH of your solvent to at least 2 units above the compound's pKa. A target pH of 7.5 to 9.0 is a robust starting point. This can be achieved by preparing your buffer at the target pH or by the dropwise addition of a dilute base (e.g., 0.1 M NaOH) to a suspension of the compound in water.[9]
Q2: I need a detailed, step-by-step protocol for preparing a basic aqueous stock solution of CBP-Acid. How do I do this reliably?
Answer: Absolutely. Following a systematic protocol is critical to avoid common pitfalls like salt precipitation or inaccurate concentrations. Please refer to Protocol 1: Preparation of a Basic Aqueous Stock Solution in the Experimental Protocols section below for a detailed, validated procedure. The protocol emphasizes gradual pH adjustment and visual confirmation of dissolution.
Q3: My experimental conditions are pH-sensitive, and I cannot exceed pH 7.4. My compound is still insoluble. What are my options?
Answer: This is a common constraint, particularly in cell-based assays. When pH modification is not an option, the next strategy is to use organic cosolvents .[10][11] A cosolvent is a water-miscible organic solvent that increases the solubility of a poorly soluble compound by reducing the polarity of the overall solvent system.[12][13]
Recommended Cosolvents:
-
Dimethyl sulfoxide (DMSO): The most common choice for preparing high-concentration stock solutions for in-vitro screening.[14][15]
-
Ethanol (EtOH): Often used in formulations where DMSO toxicity is a concern.[10]
-
Polyethylene Glycol (PEG 300/400): A non-toxic polymer frequently used in pre-clinical and formulation development.[16]
Causality: These solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic benzimidazole core of CBP-Acid.
Workflow: First, dissolve CBP-Acid in 100% of the chosen cosolvent to create a high-concentration stock (e.g., 10-50 mM). Then, dilute this stock into your aqueous experimental medium. Crucially , ensure the final concentration of the cosolvent in your assay is low (typically <1%, often <0.1%) to avoid artifacts or cytotoxicity.
Q4: I successfully dissolved CBP-Acid in a basic buffer, but it precipitated after 24 hours at 4°C. Why did this happen, and how can I improve the stability of my stock solution?
Answer: This phenomenon is likely due to either temperature-dependent solubility or atmospheric CO₂ absorption.
-
Temperature Effect: Solubility is temperature-dependent. A solution saturated at room temperature can become supersaturated upon cooling to 4°C, leading to precipitation.
-
CO₂ Absorption: Basic, unsealed aqueous solutions can absorb atmospheric carbon dioxide (CO₂). This forms carbonic acid, which lowers the pH of the solution. If the pH drops close to the pKa of CBP-Acid, the compound will protonate back to its insoluble form and precipitate.
Recommendations for Stability:
-
Buffer Strength: Use a buffer with sufficient capacity (e.g., 50 mM HEPES or Tris) at your target pH to resist pH changes from CO₂ absorption.
-
Storage: Aliquot the stock solution into tightly sealed vials to minimize headspace and exposure to air. For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Re-dissolution: Before use, allow the refrigerated solution to warm to room temperature and vortex thoroughly. If precipitate remains, brief sonication may be required.
-
Consider Cosolvents: For long-term storage, a stock solution in 100% DMSO stored at -20°C is often the most stable option.
Q5: Standard methods are not providing the solubility I need for my formulation. Are there any advanced techniques I can explore?
Answer: Yes, for advanced formulation challenges, several techniques can be employed to significantly enhance solubility and bioavailability.[9][17][18][19][20] These typically require more specialized formulation expertise:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic benzimidazole portion of CBP-Acid within their core, presenting a hydrophilic exterior to the aqueous solvent.[16]
-
Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG).[21] This prevents the compound from crystallizing and dramatically increases its dissolution rate.
-
Salt Formation: While pH adjustment creates a salt in situ, you can also isolate a stable, solid salt form of CBP-Acid (e.g., sodium or potassium salt). This pre-formed salt will have much higher intrinsic aqueous solubility than the free acid.[17][18]
Experimental Protocols
Protocol 1: Preparation of a Basic Aqueous Stock Solution (e.g., 10 mM)
-
Objective: To prepare a 10 mM stock solution of CBP-Acid in a basic aqueous buffer.
-
Materials:
-
CBP-Acid (MW: 224.64 g/mol )
-
50 mM Tris or HEPES buffer, pH 9.0
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
-
-
Methodology:
-
Weigh out 2.25 mg of CBP-Acid for every 1 mL of final solution desired (e.g., 22.5 mg for a 10 mL final volume).
-
Add approximately 80% of the final volume of 50 mM Tris buffer (pH 9.0) to a beaker containing the CBP-Acid powder and a magnetic stir bar.
-
Stir the suspension. The compound will likely not dissolve completely at this stage.
-
Place the pH probe into the suspension. Slowly, add 0.1 M NaOH dropwise while monitoring the pH.
-
Continue stirring and adding base until all solid material has dissolved. A clear solution should be obtained.
-
Verify that the final pH is stable at ≥ 8.5. If the pH is too high, carefully back-titrate with 0.1 M HCl.
-
Transfer the clear solution to a volumetric flask and add buffer to reach the final desired volume.
-
(Optional but Recommended) Filter the solution through a 0.22 µm syringe filter to remove any potential micro-particulates before storage.
-
Protocol 2: Standard Shake-Flask Method for Thermodynamic Solubility Assessment
-
Objective: To determine the equilibrium (thermodynamic) solubility of CBP-Acid in a specific aqueous medium.[22][23]
-
Materials:
-
CBP-Acid
-
Chosen aqueous medium (e.g., Water, PBS pH 7.4)
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Methodology:
-
Add an excess amount of solid CBP-Acid to a vial (e.g., 2-5 mg/mL). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Add a known volume of the test medium (e.g., 2 mL) to the vial.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for at least 24-48 hours to ensure equilibrium is reached.[14][23]
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved CBP-Acid using a pre-validated analytical method (e.g., HPLC-UV).
-
The resulting concentration is the thermodynamic solubility in that medium.
-
Visualizations & Workflows
// Node Definitions start [label="Start: CBP-Acid Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; check_water [label="Attempt to Dissolve in\nAqueous Medium (e.g., PBS pH 7.4)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dissolved [label="Success:\nSolution Prepared", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
ph_adjust [label="Is pH Adjustment an Option?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
use_base [label="Add Dilute Base (e.g., NaOH)\nto raise pH > 8.0\n(See Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_diss_base [label="Does it Dissolve?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
use_cosolvent [label="Use Organic Cosolvent\n(e.g., DMSO, EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_stock [label="Prepare Concentrated Stock\nin 100% Cosolvent"]; dilute [label="Dilute Stock into Aqueous Medium\n(Final Cosolvent < 1%)"]; check_precip [label="Does it Precipitate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
advanced [label="Consider Advanced Formulation:\n- Cyclodextrins\n- Solid Dispersions\n- Salt Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_water; check_water -> dissolved [label=" Yes "]; check_water -> ph_adjust [label=" No "];
ph_adjust -> use_base [label=" Yes "]; ph_adjust -> use_cosolvent [label=" No "];
use_base -> check_diss_base; check_diss_base -> dissolved [label=" Yes "]; check_diss_base -> use_cosolvent [label=" No "];
use_cosolvent -> prepare_stock; prepare_stock -> dilute; dilute -> check_precip; check_precip -> dissolved [label=" No "]; check_precip -> advanced [label=" Yes "]; } enddot Caption: Troubleshooting workflow for solubilizing CBP-Acid.
// Structures
acid_form [label=<
Protonated Form (-COOH)
Neutral, Poorly Soluble
base_form [label=<
Deprotonated Form (-COO⁻)
Ionized, Highly Soluble
// Edges acid_form -> base_form [label=<
| pH > pKa |
| (Add Base, OH⁻) |
>, fontsize=10, fontcolor="#34A853"];
base_form -> acid_form [label=<
| pH < pKa |
| (Add Acid, H⁺) |
>, fontsize=10, fontcolor="#EA4335"];
}
enddot
Caption: pH-dependent ionization equilibrium of CBP-Acid.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). News-Medical.net. [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
-
Wikipedia contributors. (2024). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
-
IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Scientific Crow. (2022). Co-solvent: Significance and symbolism. Scientific Crow. [Link]
- Al-Ghabeish, M., & Al-Akayleh, F. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 18(2), 527-532.
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. [Link]
- Ansari, M. F., & Ahmad, S. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals, 16(7), 937.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51.
-
International Journal of Scientific Development and Research. (2024). Methods to boost solubility. IJSDR, 9(1). [Link]
- GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press, 26(02), 239–253.
- World Journal of Biology and Pharmaceutical and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 059–070.
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
- Patel, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Applied Sciences, 12(19), 9575.
- Domanska, U., & Bogel-Lukasik, R. (2003). Solubility of Benzimidazoles in Alcohols.
-
Domanska, U., & Bogel-Lukasik, R. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(4), 951-956. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]
-
PubChem. (n.d.). 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;2-[4-(2-methylpropyl)phenyl]propanoic acid. PubChem. [Link]
-
PubChem. (n.d.). 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[10][22]oxazin-4-yl)-propionic acid. PubChem. [Link]
-
PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. PubChem. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [cymitquimica.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 8. brainly.com [brainly.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. ijsdr.org [ijsdr.org]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. wjbphs.com [wjbphs.com]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. enamine.net [enamine.net]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Derivatives
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Welcome to the Technical Support Center for Benzimidazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of benzimidazole derivatives through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section is dedicated to resolving specific problems that can arise during the synthesis of benzimidazole derivatives. We will explore the likely causes and provide step-by-step solutions to get your research back on track.
Issue 1: Low Yield of the Desired Benzimidazole Derivative
Question: My reaction to synthesize a 2-substituted benzimidazole is resulting in a disappointingly low yield. What are the primary factors I should investigate to improve this?
Answer: Low yields are a frequent hurdle in benzimidazole synthesis, often stemming from suboptimal reaction conditions or reagent quality. A systematic evaluation of your experimental setup is the most effective approach to pinpointing and resolving the issue.[1][2]
Causality and Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction. o-Phenylenediamine, in particular, is susceptible to air oxidation, which can lead to the formation of colored byproducts and a reduction in yield.[1]
-
Solution: Ensure the purity of your starting materials. If necessary, purify the o-phenylenediamine by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[1]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent or the formation of unwanted side products.
-
Solution: Double-check the stoichiometry. For the synthesis of 2-substituted benzimidazoles, a 1:1 molar ratio of o-phenylenediamine to aldehyde is typically employed. For 1,2-disubstituted derivatives, a 1:2 ratio is often required.[1]
-
-
-
Reaction Conditions:
-
Suboptimal Temperature: The ideal reaction temperature can vary significantly depending on the specific substrates and catalyst used. While higher temperatures can increase the reaction rate, they can also promote the formation of side products.[3]
-
Solution: Conduct small-scale experiments to determine the optimal temperature for your specific reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the temperature that provides the best balance between reaction rate and product purity.[3][4]
-
-
Inappropriate Solvent: The choice of solvent plays a critical role in the solubility of reactants and the stabilization of reaction intermediates. Polar solvents like methanol and ethanol have been shown to be highly effective in many benzimidazole syntheses.[5][6][7]
-
-
Catalyst Inefficiency:
-
Absence or Poor Choice of Catalyst: While some benzimidazole syntheses can proceed without a catalyst, the reaction is often slow and low-yielding. The right catalyst can significantly accelerate the reaction and improve the yield.[2][8]
-
Solution: If you are not using a catalyst, consider introducing one. If you are, it may not be optimal for your specific substrates. A wide range of catalysts have been successfully employed, including Lewis acids (e.g., Er(OTf)₃), mineral acids, and metal-based catalysts.[9] The choice of catalyst can also influence the selectivity between 2-substituted and 1,2-disubstituted products.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a mixture of my desired benzimidazole and a significant amount of a side product. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge, particularly the co-production of 1,2-disubstituted benzimidazoles when the 2-substituted product is desired, or vice-versa.[10] Selectivity is often influenced by the catalyst, solvent, and the electronic properties of the aldehyde.
Causality and Solutions:
-
Lack of Catalyst Control: In the absence of a suitable catalyst, the reaction may proceed through multiple pathways, leading to a mixture of products.
-
Solution: Employ a catalyst known to favor the desired product. For instance, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles when used with electron-rich aldehydes. Conversely, in the absence of this catalyst, the formation of the 2-substituted product is favored.
-
-
Reaction with Solvent: In some cases, the solvent can participate in the reaction, leading to unexpected byproducts.
-
Over-oxidation: The o-phenylenediamine starting material or the benzimidazole product can be susceptible to over-oxidation, leading to colored impurities and reduced yields.[13]
-
Solution: If you are using an oxidizing agent, ensure the stoichiometry is correct. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent unwanted oxidation.[13]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my benzimidazole derivative. The crude product is a complex mixture, and I am losing a significant amount of product during purification.
Answer: Purification challenges can be as frustrating as a low-yielding reaction. These difficulties often arise from the formation of closely related byproducts, persistent colored impurities, or the physical properties of the product itself.
Causality and Solutions:
-
Persistent Colored Impurities: The presence of color in your final product often indicates oxidation of the starting materials or the product.[14]
-
Solution:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.[14]
-
Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole. The resulting manganese oxide and color can be removed by adding sodium bisulfite until the solution is clear, followed by cooling and crystallization.[15]
-
-
-
Co-eluting Impurities in Column Chromatography: If your desired product and impurities have similar polarities, they can be difficult to separate using column chromatography.
-
Solution:
-
Optimize the Eluent System: Experiment with different solvent systems for your column chromatography. A slight change in the polarity or the composition of the eluent can sometimes significantly improve separation.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods such as recrystallization from a different solvent system or preparative HPLC.
-
-
-
Product Insolubility or Precipitation Issues: Some benzimidazole derivatives may have poor solubility in common organic solvents, making purification by recrystallization challenging.
-
Solution:
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Trituration: If recrystallization is not feasible, trituration (washing the solid crude product with a solvent in which the impurities are soluble but the product is not) can be an effective purification method.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of benzimidazole derivatives, providing insights into reaction mechanisms and modern synthetic approaches.
Q1: What are the most common methods for synthesizing benzimidazole derivatives?
A1: The two classical and most widely adapted methods for benzimidazole synthesis are:
-
The Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically in the presence of an acid catalyst.[16][17][18]
-
The Weidenhagen Synthesis: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde.[17][18]
Modern synthetic chemistry has introduced numerous variations and improvements to these classical methods, including the use of microwave irradiation and a wide array of catalysts to enhance yields, reduce reaction times, and improve the overall efficiency and environmental friendliness of the synthesis.[12][19][20]
Q2: What is the role of the catalyst in benzimidazole synthesis?
A2: Catalysts play a pivotal role in modern benzimidazole synthesis by:
-
Activating the Electrophile: Lewis acid catalysts, for example, can coordinate to the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the o-phenylenediamine.[21]
-
Facilitating Cyclization: The catalyst can promote the intramolecular cyclization of the intermediate Schiff base to form the dihydrobenzimidazole intermediate.[22]
-
Promoting Oxidation: In syntheses starting from aldehydes, an oxidative step is required to convert the dihydrobenzimidazole intermediate to the final benzimidazole product. Some catalytic systems facilitate this oxidation.
The choice of catalyst can dramatically impact the reaction rate, yield, and selectivity.[9][23]
Q3: How can microwave-assisted synthesis benefit my benzimidazole preparations?
A3: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages for the synthesis of benzimidazole derivatives:[12][19][20][24]
-
Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times, often from hours to minutes.[11][19]
-
Increased Yields: In many cases, microwave-assisted methods lead to higher product yields compared to conventional heating.[11][24]
-
Cleaner Reactions: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and easier purification.[20]
-
Solvent-Free Conditions: Microwave synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste.[11][12]
Q4: What are some key analytical techniques for characterizing my benzimidazole derivatives and identifying impurities?
A4: Proper characterization is essential to confirm the structure of your desired product and identify any impurities. The following techniques are commonly used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment of the hydrogen and carbon atoms in your molecule.[25]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in your molecule, such as N-H, C=N, and C=C bonds, which are characteristic of the benzimidazole ring system.[26][27]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, which is crucial for confirming its identity. It can also be used to identify the molecular weights of any impurities present.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are invaluable for monitoring the progress of your reaction and assessing the purity of your final product.[3][5]
Section 3: Data Presentation and Experimental Protocols
For ease of comparison and practical application, this section provides summarized data in a tabular format and a detailed, step-by-step experimental protocol for a common benzimidazole synthesis.
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cobalt (II) acetylacetone | Methanol | Room Temp | 4 | 97 | [5] |
| Er(OTf)₃ (1% mol) | Solvent-free (MW) | 60°C | 0.08 | >96 | [11] |
| None | Chloroform | Room Temp | 4 | 40 | [2] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | 95 | [8] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25°C | 2 | 100 | [28] |
Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is adapted from a reported procedure and serves as a representative example of a modern, efficient method for benzimidazole synthesis.[11]
Materials:
-
N-phenyl-o-phenylenediamine
-
Aryl or alkyl aldehyde
-
Erbium (III) triflate (Er(OTf)₃)
-
Microwave reactor
-
Glass reaction vessel (3 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a 3 mL glass reaction vessel, add N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol).
-
Add the desired aryl or alkyl aldehyde (1 mmol) to the vessel.
-
Place the vessel in the microwave reactor and irradiate for 5 minutes at a fixed temperature of 60°C.
-
Monitor the progress of the reaction by TLC and/or GC/MS analysis.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography or recrystallization.
This method has been reported to produce excellent yields (>96%) in very short reaction times.[11]
Section 4: Visualizing Reaction Workflows
Diagrams can provide a clear, at-a-glance understanding of experimental processes. Below are Graphviz diagrams illustrating key workflows in benzimidazole synthesis.
Caption: General workflow for benzimidazole synthesis.
Caption: Troubleshooting workflow for benzimidazole synthesis.
References
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
- Troubleshooting guide for low conversion rates in benzimidazole synthesis. (2025). BenchChem.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (2025). BenchChem.
- Technical Support Center: Purification of Benzimidazole Deriv
-
Microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum. Retrieved January 18, 2026, from [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry.
- A process for the optical purification of benzimidazole derivatives. (n.d.). Google Patents.
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DTIC. Retrieved January 18, 2026, from [Link]
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Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (2004). ARKIVOC. Retrieved January 18, 2026, from [Link]
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. (2025). BenchChem.
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2012). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2023). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 18, 2026, from [Link]
- Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. (2026). PubMed.
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2019). Catalysis Science & Technology (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]
- Optimization of reaction conditions for benzimidazole synthesis. (2025). BenchChem.
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved January 18, 2026, from [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Technical Support Center: Optimizing Benzimidazole Deriv
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal. Retrieved January 18, 2026, from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved January 18, 2026, from [Link]
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. (2024). Bentham Science.
-
Synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. (n.d.). IJNRD. Retrieved January 18, 2026, from [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Spectral results of synthesized benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). NIH. Retrieved January 18, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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troubleshooting guide for benzimidazole synthesis side reactions.
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during the synthesis of benzimidazole derivatives. The following question-and-answer section provides in-depth, experience-driven advice to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits in benzimidazole synthesis?
A1: Low yields in benzimidazole synthesis are a frequent issue, often stemming from suboptimal reaction conditions, reagent purity, or competing side reactions. Classical methods like the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid, often require high temperatures (180-300°C) that can lead to degradation.[1][2][3]
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables. A reaction performed at room temperature under solvent-free conditions might only yield 20%, but switching to a solvent like chloroform could increase the yield to 40%.[4]
-
Inappropriate or Inactive Catalyst: The choice of acid or Lewis acid catalyst is highly substrate-dependent.[1] An uncatalyzed reaction can result in yields as low as 32%, which can jump to 95% with an optimized catalyst.[4]
-
Purity of Starting Materials: The primary starting material, o-phenylenediamine (OPDA), is highly susceptible to air oxidation, which leads to dark, tarry impurities and consumes the reactant.
-
Actionable Advice: Use freshly purified OPDA if possible. Ensure all solvents are degassed, and run the reaction under an inert atmosphere (N₂ or Argon) to prevent oxidation.
-
Q2: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. What is happening?
A2: This is a classic sign of o-phenylenediamine (OPDA) oxidation and subsequent polymerization. The aromatic diamine is electron-rich and readily oxidized by atmospheric oxygen, especially at elevated temperatures and in the presence of metal catalysts. This oxidation process forms highly colored, insoluble polymeric materials that are difficult to remove and significantly reduce the yield of the desired benzimidazole.
Mechanism Insight: The oxidation of OPDA proceeds through radical intermediates, leading to the formation of complex polymeric structures. This process is often accelerated by light and trace metal impurities.
Troubleshooting & Prevention Protocol:
-
Reagent Purification: If your OPDA is old or discolored, purify it by recrystallization or sublimation before use.
-
Inert Atmosphere is Crucial:
-
Degas Your Solvent: Before adding reagents, sparge your solvent with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.
-
Maintain Inert Conditions: Assemble your glassware while it's hot and flush with inert gas. Conduct the entire reaction, including reagent transfers, under a positive pressure of N₂ or Ar.
-
-
Control Reaction Temperature: High temperatures accelerate oxidation.[2][3] If your protocol calls for high heat, ensure the inert atmosphere is strictly maintained. Explore catalysts that allow for lower reaction temperatures.[5]
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite can help scavenge dissolved oxygen, though this may interfere with certain catalytic cycles.
Q3: I'm observing a significant side product with approximately double the mass of my expected product. How do I prevent this dimerization?
A3: This high-molecular-weight impurity is likely a 1,2-disubstituted benzimidazole, often referred to as a "dimer" in the context of synthesis from OPDA and an aldehyde. It forms when a second molecule of the aldehyde reacts with the N-1 position of the newly formed benzimidazole ring or with the intermediate Schiff base.[6]
Causality and Control:
-
Reaction Stoichiometry: Using an excess of the aldehyde strongly favors the formation of the 1,2-disubstituted product.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde to favor the 2-substituted (monosubstituted) product.[6]
-
-
Reaction Conditions: The choice of catalyst and solvent can influence the selectivity between mono- and di-substitution. Electron-rich aldehydes are more prone to forming the double-condensation product.
-
Solution: Some Lewis acids, like Er(OTf)₃, can selectively produce the 1,2-disubstituted product when a 1:2 ratio of OPDA to aldehyde is used. Conversely, to avoid it, ensure a strict 1:1 ratio and consider running the reaction at a lower concentration to disfavor the second intermolecular reaction.[6]
-
Diagnostic Workflow for Dimer Formation
Caption: Troubleshooting decision tree for dimer formation.
Q4: My TLC/LC-MS analysis shows a major spot that isn't my starting material or desired product. Could the reaction be stalling at an intermediate?
A4: Yes, this is a common occurrence. The reaction between o-phenylenediamine and an aldehyde proceeds via a Schiff base (imine) intermediate. If the final intramolecular cyclization and subsequent oxidation/aromatization step is slow or incomplete, this intermediate can accumulate in the reaction mixture.[6]
Identifying and Overcoming Incomplete Cyclization:
-
Diagnosis: The Schiff base intermediate will have a distinct mass in LC-MS analysis (Mass of OPDA + Mass of Aldehyde - Mass of H₂O). Its polarity will also be different from the final benzimidazole product, often appearing as a separate spot on TLC.
-
Promoting Cyclization:
-
Acid Catalysis: The cyclization step is acid-catalyzed. Ensure your catalyst is active and present in a sufficient amount. If using a mild catalyst, a stronger one like p-toluenesulfonic acid might be necessary.[7]
-
Heat: This step often requires thermal energy. If you are running the reaction at a low temperature, a modest increase may be needed to drive the cyclization to completion.[1] Be cautious of excessive heat, which can cause degradation.[1]
-
Oxidizing Agent: The final step to form the aromatic benzimidazole ring is an oxidation. While air can serve as the oxidant, it can be slow and inefficient. Adding a mild oxidizing agent can be beneficial.
-
Protocol Example: In some protocols, adding an oxidant like hydrogen peroxide in the presence of HCl can facilitate the final aromatization step and lead to excellent yields in a short time at room temperature.[8]
-
-
Q5: I am trying to N-alkylate my 2-substituted benzimidazole, but I'm getting a mixture of two isomers. How can I control the regioselectivity?
A5: This is a classic challenge in benzimidazole chemistry. The two nitrogen atoms in the imidazole ring (N-1 and N-3) have different steric and electronic environments, but their reactivity can be similar, leading to mixtures of regioisomers upon alkylation.
Strategies for Regioselective N-Alkylation:
-
Steric Hindrance: If the C-2 substituent is bulky, the incoming alkyl group will preferentially add to the less sterically hindered nitrogen. However, this is not always a reliable method.
-
Base and Solvent System: The choice of base and solvent is the most critical factor for controlling regioselectivity. The combination influences the nature of the benzimidazolide anion (e.g., tight vs. solvent-separated ion pairs), which in turn directs the alkylation.[9]
-
For N-1 Selectivity: A strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF often provides high selectivity for the N-1 isomer.[10]
-
-
Specialized Methods: For achieving methylation at the more sterically hindered nitrogen, specialized methods using organomagnesium reagents or biocatalytic approaches with engineered enzymes have been developed.[10][11]
Table 1: General Guide for N-Alkylation Regioselectivity
| Desired Isomer | Recommended Base | Recommended Solvent | Key Considerations |
| Less Sterically Hindered | Sodium Hydride (NaH) | THF, DMF | Often provides excellent selectivity for the thermodynamically favored product.[9] |
| More Sterically Hindered | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Can sometimes favor the kinetic product, but often yields mixtures.[9] |
| High Selectivity (General) | Biocatalysis (Methyltransferases) | Aqueous Buffer | Offers exceptional regioselectivity (>99:1) under mild conditions.[10] |
Analytical Methods for Troubleshooting
A robust analytical workflow is essential for diagnosing the side reactions described above.
-
Thin Layer Chromatography (TLC): The first and quickest step to monitor reaction progress.[1] It helps visualize the consumption of starting materials and the formation of products and byproducts. A densitometric TLC method can even be used for quantitative analysis of degradation.[12]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating complex mixtures and quantifying the relative amounts of desired product and impurities.[13][14] A variety of C8 or C18 columns with mobile phases typically consisting of acetonitrile and buffered aqueous solutions are effective.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown byproducts. It provides the molecular weight of each component separated by the LC, allowing you to confirm the presence of intermediates, dimers, or degradation products.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information about the final product and any isolated impurities, confirming their identity.
Analytical Workflow Diagram
Caption: Recommended analytical workflow for troubleshooting.
References
-
Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem. 4
-
Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem. 1
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. ijariie. 17
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
-
Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed.
-
Chemo‐selective N‐alkylation of indolylbenzimidazoles. ResearchGate.
-
Technical Support Center: Regioselective N-Methylation of Benzimidazoles. Benchchem. 10
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
-
Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. ResearchGate.
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.
-
Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology.
-
Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem. 6
-
Study on analytical method of residual benzimidazole anthelmintics in meat by LC/MS. The Korean Society of Veterinary Service.
-
Investigation on the Reaction Mechanism for the Synthesis of Benzimidazole Derivatives from Aldehydes and o-Phenylenediamine. ResearchGate.
-
Synthesis of benzimidazoles. Organic Chemistry Portal.
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science.
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PubMed.
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate.
-
Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central (PMC).
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
-
The possible mechanism of forming benzimidazole. ResearchGate.
-
BENZIMIDAZOLE. Organic Syntheses Procedure.
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
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Technical Support Center: 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
A Guide to Navigating Experimental Variability
Welcome to the technical support center for 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid (CAS No. 82138-56-5).[1][2][3] This guide, prepared by our senior application scientists, is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered questions. We aim to explain the causality behind experimental outcomes and provide robust, self-validating protocols to enhance the reproducibility and success of your work.
Section 1: Synthesis and Reaction Monitoring
The synthesis of 2-substituted benzimidazoles, while well-established, is sensitive to a range of variables that can impact yield, purity, and reproducibility. The most common route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4][5] For this compound, this typically involves reacting 4-chloro-o-phenylenediamine with succinic acid or a related precursor.
FAQ 1: My reaction yield is consistently low. What are the primary factors to investigate?
Low conversion rates are a frequent challenge in benzimidazole synthesis.[6] A systematic evaluation of your experimental parameters is the most effective approach to pinpoint the cause.
Potential Causes & Solutions:
-
Purity of Starting Materials: This is the most common source of low yield.
-
4-chloro-o-phenylenediamine: This reagent is highly susceptible to oxidation, which can result in colored impurities and interfere with the cyclization process.[7] Using freshly purchased, high-purity starting material is crucial. If the purity is questionable, consider recrystallization or filtration through a short plug of silica gel before use.
-
Succinic Acid/Anhydride: Ensure the reagent is dry and free of contaminants.
-
-
Suboptimal Reaction Conditions:
-
Catalyst: Many benzimidazole syntheses are acid-catalyzed.[8] If using a catalyst like polyphosphoric acid (PPA), ensure it is fresh and that the reaction temperature is sufficient to promote condensation and cyclization.[9][10]
-
Solvent: The choice of solvent can significantly affect reaction rates and yields.[7] For reactions not using PPA, high-boiling point solvents like toluene or DMF may be suitable.
-
Atmosphere: To prevent the oxidation of the o-phenylenediamine starting material, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the outcome.[7]
-
-
Incomplete Reaction:
-
Reaction Time & Monitoring: Benzimidazole formation can be slower than anticipated. It is essential to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is an effective method for this.[7] Spot the reaction mixture alongside the starting materials to visually track the disappearance of reactants and the appearance of the product spot.
-
Workflow: Reaction Monitoring by TLC
Sources
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 82138-56-5 [chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Analytical Assays of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
Section 1: Compound Profile and Assay Context
1.1 What is 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid?
This compound (Molecular Formula: C₁₀H₉ClN₂O₂, Molecular Weight: 224.64 g/mol ) is a heterocyclic compound featuring a chlorinated benzimidazole core linked to a propionic acid side chain.[1][2] While benzimidazole derivatives are a broad class of molecules with diverse biological activities, including use as enzyme inhibitors, this specific compound is most prominently recognized as a critical intermediate in the synthesis of the second-generation antihistamine, Bilastine .[3][4]
Therefore, the "assays" relevant to this compound are typically not for determining biological activity, but for analytical characterization to ensure quality, purity, and identity during the drug development and manufacturing process. This guide focuses on optimizing the protocols for these essential analytical assays.
Section 2: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers encounter when developing analytical methods for this compound.
Q1: How should I prepare a stock solution of this compound for analysis?
-
Answer: The solubility of benzimidazole derivatives can be challenging. While sparingly soluble in water, this compound shows good solubility in organic solvents. For analytical techniques like HPLC, initial stock solutions are typically prepared in HPLC-grade methanol or acetonitrile.[5] For NMR analysis, deuterated solvents like DMSO-d₆ or Methanol-d₄ are appropriate. Always start with a small amount to test solubility before preparing a large-scale stock solution.
Q2: What are the primary analytical goals for a synthetic intermediate like this?
-
Answer: The main objectives are to:
-
Confirm Identity: Verify that the correct molecule has been synthesized.
-
Determine Purity: Quantify the percentage of the desired compound relative to any impurities.
-
Identify & Quantify Impurities: Characterize any process-related impurities or degradation products, as these can impact the quality and safety of the final active pharmaceutical ingredient (API).[][7]
-
Q3: What are the likely impurities I should be looking for?
-
Answer: Impurities can arise from starting materials, side reactions, or degradation. In the context of Bilastine synthesis, potential impurities could include isomers, precursors, or oxidized forms of the benzimidazole ring.[4][8] For example, oxidation of nitrogen-containing heterocycles is a known degradation pathway.[8] It is crucial to have reference standards for known impurities whenever possible.[]
Q4: Is this compound stable under typical laboratory conditions?
-
Answer: Benzimidazole derivatives are generally stable, but stability should always be verified under your specific analytical conditions (e.g., in your chosen mobile phase or NMR solvent). A stability study, often conducted using HPLC, can confirm that the compound does not degrade over the course of the analysis by analyzing the same sample at different time points (e.g., 0, 24, 48 hours).[9][10]
Section 3: Core Protocol: HPLC-UV Purity Assay Development
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone assay for determining the purity of pharmaceutical intermediates. The goal is to develop a method that separates the main compound from all potential impurities.
Step-by-Step HPLC Method Development Protocol
-
Column Selection:
-
Start with a C8 or C18 reversed-phase column (e.g., Nucleosil C8, Waters Symmetry C18).[11] These are versatile columns suitable for a wide range of small organic molecules. A standard dimension is 4.6 x 150 mm with 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Deionized water with an acidic modifier. A common starting point is 0.1% formic acid or 0.05% orthophosphoric acid.[11] The acid helps to protonate silanol groups on the column, reducing peak tailing, and ensures the propionic acid moiety of the analyte is in a consistent protonation state.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
-
Initial Gradient Elution:
-
To begin, run a broad gradient to determine the approximate elution time of the compound and identify any impurities.
-
Example Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
-
Wavelength Selection:
-
Inject a relatively concentrated sample and use a Photodiode Array (PDA) or Diode Array Detector (DAD) to acquire the UV spectrum of the main peak. Identify the wavelength of maximum absorbance (λ-max). For benzimidazole derivatives, this is often in the 254 nm to 290 nm range.[11] Set this as your primary monitoring wavelength.
-
-
Method Optimization:
-
Based on the initial gradient run, adjust the gradient slope to improve the resolution between the main peak and any nearby impurities. If all peaks elute very quickly, use a shallower gradient. If they elute very late, start the gradient at a higher percentage of organic phase.
-
If peak shape is poor (see Troubleshooting Section 4), consider adjusting the pH of the mobile phase or switching the organic solvent (methanol vs. acetonitrile).[12]
-
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape for acidic analytes and silanols.[13] |
| Mobile Phase B | Acetonitrile | Good UV transparency and often produces sharper peaks than methanol. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | PDA/DAD scan, monitor at λ-max (est. 254-290 nm) | Ensures maximum sensitivity for the compound of interest.[11] |
| Injection Vol. | 5-10 µL | Adjust based on sample concentration to avoid column overload.[13] |
Section 4: Troubleshooting Guide (Q&A Format)
This section provides solutions to common problems encountered during the analytical characterization of this compound.
HPLC Issues
Q: My HPLC peak is tailing or asymmetrical. What should I do?
-
Answer: Peak tailing is a common issue, especially for compounds with basic nitrogen atoms like benzimidazoles.[14][15]
-
Possible Cause 1: Secondary Interactions. The basic benzimidazole nitrogen can interact with acidic silanol groups on the silica-based column.
-
Solution: Lower the mobile phase pH by adding an acid like formic acid or phosphoric acid (e.g., to pH 3.0 or lower).[13] This protonates the silanol groups, minimizing the unwanted interaction. Ensure your column is stable at low pH.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can cause distorted peaks.
-
Solution: Dilute your sample and inject a smaller volume or mass. If the peak shape improves, overload was the issue.[13]
-
-
Possible Cause 3: Column Contamination/Void. A buildup of contaminants on the column frit or a void at the column inlet can distort all peaks in the chromatogram.
-
Q: I see unexpected peaks (ghost peaks) in my chromatogram.
-
Answer: Ghost peaks can come from several sources.
-
Possible Cause 1: Contaminated Mobile Phase. Impurities in the water or solvents can appear as peaks, especially in gradient elution.
-
Solution: Prepare fresh mobile phase using high-purity (HPLC-grade or better) solvents and water.
-
-
Possible Cause 2: Sample Carryover. Residual sample from a previous injection can elute in a later run.
-
Solution: Clean the injector needle and sample loop. Run a blank injection (injecting only mobile phase) to see if the ghost peak appears.
-
-
Possible Cause 3: Sample Degradation. The compound may be degrading in the autosampler.
-
Solution: Use a cooled autosampler if available. Prepare samples freshly before analysis and perform a stability study to confirm.[9]
-
-
Diagram 1: HPLC Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing common HPLC problems.
Caption: A decision tree for troubleshooting common HPLC issues.
Mass Spectrometry (MS) Issues
Q: My mass spectrum shows a pair of peaks for the molecular ion, separated by 2 m/z. Is this an impurity?
-
Answer: No, this is the expected result for a compound containing one chlorine atom.[16][17] Chlorine has two stable isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). Therefore, the mass spectrometer will detect two molecular ions: one with ³⁵Cl and one with ³⁷Cl, which is 2 Daltons heavier. The peak for the ³⁵Cl-containing ion (M+) will be about three times taller than the peak for the ³⁷Cl-containing ion (M+2).[17] This isotopic pattern is a powerful confirmation of the compound's identity.
Section 5: Advanced Characterization & Optimization
Identity Confirmation by Mass Spectrometry
While HPLC-UV is excellent for purity, coupling HPLC to a mass spectrometer (LC-MS) provides definitive mass information for identity confirmation.
-
Ionization Technique: Electrospray Ionization (ESI) is well-suited for this molecule, likely forming the protonated molecular ion [M+H]⁺ in positive ion mode.
-
Expected Mass: The monoisotopic mass of C₁₀H₉³⁵ClN₂O₂ is 224.04. In positive ESI mode, you should look for an ion at m/z 225.05 ([M+H]⁺) and its corresponding ³⁷Cl isotope at m/z 227.05 , with the characteristic 3:1 intensity ratio.[16][18]
Absolute Quantification by qNMR
For applications requiring a highly accurate purity value without a dedicated reference standard of the same compound, Quantitative NMR (qNMR) is an excellent orthogonal technique.[19][20]
-
Principle: qNMR relates the integral of an analyte's NMR signal to that of a certified internal standard of known purity and concentration.[21] The purity of the analyte can be calculated directly.
-
Protocol Outline:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum under quantitative conditions (i.e., ensuring full relaxation of signals).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation that relates the integrals, number of protons, molecular weights, and masses of the analyte and the standard.[21]
-
Diagram 2: Analytical Workflow for Intermediate QC
This diagram illustrates the typical workflow for the quality control of a synthetic intermediate.
Caption: Standard quality control workflow for a pharmaceutical intermediate.
Section 6: References
-
Janicka, M., & Krzek, J. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website.
-
Stoll, D. R. (2022). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
-
LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website.
-
Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 37(12), 1736-1746.
-
Janicka, M., & Krzek, J. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68.
-
Janicka, M., & Krzek, J. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.
-
Reddy, T. P., Dussa, N., et al. (2022). Identification and synthesis of potential impurities of bilastine drug substance. Chemické zvesti, 76, 3145–3154.
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
-
Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2014). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online.
-
Reddy, T. P., Dussa, N., et al. (2022). Identification and synthesis of potential impurities of bilastine drug substance. Request PDF on ResearchGate.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website.
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from ResolveMass website.
-
BOC Sciences. (n.d.). Bilastine and Impurities. Retrieved from BOC Sciences website.
-
Liu, K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
-
Khmel'nitskii, R. A., & Polyakova, A. A. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(4), 364-376.
-
Pharmaffiliates. (n.d.). Bilastine-impurities. Retrieved from Pharmaffiliates website.
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
-
Google Patents. (2017). CN106336394A - Preparation method of bilastine oxide impurity.
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT website.
-
CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.
-
PubChem. (n.d.). 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl].
-
PubChem. (n.d.). 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[11][18]oxazin-4-yl)-propionic acid.
-
ChemicalBook. (2023). This compound | 82138-56-5.
-
PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride.
-
J&K Scientific. (n.d.). 6-Chloro-1H-benzoimidazole-2-carboxylic acid | 39811-14-8.
-
Sigma-Aldrich. (n.d.). Propionic acid analytical standard. Retrieved from Sigma-Aldrich website.
Sources
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- 3. jk-sci.com [jk-sci.com]
- 4. Identification and synthesis of potential impurities of bilastine drug substance | Semantic Scholar [semanticscholar.org]
- 5. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. CN106336394A - Preparation method of bilastine oxide impurity - Google Patents [patents.google.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. labcompare.com [labcompare.com]
- 14. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. emerypharma.com [emerypharma.com]
Technical Support Center: A Guide to Handling and Preventing Degradation of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
This guide is designed for researchers, scientists, and drug development professionals working with 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid (CAS 82138-56-5)[1][2]. The integrity of this compound is paramount for reproducible and accurate experimental results. This document provides a comprehensive overview of its stability profile, offering troubleshooting advice and detailed protocols to mitigate degradation.
Section 1: Understanding the Stability Profile (FAQs)
This section addresses the most common questions regarding the stability of this compound, drawing on established knowledge of the benzimidazole chemical class.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four factors, which are common vulnerabilities for the benzimidazole scaffold:
-
Photodegradation (Light Exposure): Benzimidazole derivatives are notoriously sensitive to light, particularly UV radiation.[3][4][5] When in solution, exposure to ambient or direct light can catalyze reactions, including dimerization and photo-hydrolysis, leading to a rapid loss of the parent compound.[5][6]
-
Hydrolysis (pH Extremes): The compound's stability is highly dependent on pH. Benzimidazoles are susceptible to hydrolysis, especially under alkaline (basic) conditions.[3][5] While some derivatives show greater stability in acidic media, extreme pH in either direction should be avoided during prolonged storage or experimentation.[5]
-
Oxidation: The imidazole ring can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents (e.g., hydrogen peroxide, peroxides in solvents) or exposure to atmospheric oxygen over long periods, which can be accelerated by heat or light.[7][8][9]
-
Thermal Stress (Heat): While the compound is reasonably stable in its solid form at controlled room or refrigerated temperatures, elevated temperatures, especially in solution, will accelerate all other degradation pathways, including hydrolysis and oxidation.[4][5]
Q2: How should I properly store the solid compound and its solutions to ensure long-term stability?
A2: Proper storage is the first and most critical step in preventing degradation. Different conditions are required for the solid compound versus prepared solutions.
| Storage Parameter | Solid Compound (Long-Term) | Stock Solutions (Short-Term) | Causality / Rationale |
| Temperature | -20°C is recommended. 4°C is acceptable for shorter periods. | 2-8°C for daily use; -20°C for longer than a few days. | Reduces molecular motion and slows the rate of all potential degradation reactions.[7] |
| Light | Store in an amber, tightly sealed vial inside a secondary container (box). | Use amber glass vials or wrap clear vials in aluminum foil. | Prevents photodegradation, a primary degradation pathway for benzimidazoles.[3][4][5] |
| Atmosphere | For maximum stability, store under an inert gas (Argon or Nitrogen). | Prepare fresh. If storage is necessary, degas the solvent and purge the vial headspace with inert gas. | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[7][10] |
| Container | Tightly sealed glass vial with a chemically resistant cap. | Glass vials (Type 1 borosilicate) with PTFE-lined caps. | Prevents contamination and minimizes interaction with the container surface. |
Q3: What solvents are recommended for preparing solutions, and are there any I should avoid?
A3: For initial solubilization, high-purity, anhydrous-grade dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used for benzimidazole derivatives.[11] For subsequent dilutions into aqueous buffers for biological assays, it is crucial to minimize the time the compound spends in the aqueous environment.
Recommendations:
-
Primary Solvents: Anhydrous DMSO, Anhydrous DMF.
-
Secondary Solvents: For further dilutions, methanol or acetonitrile can be used.
-
Aqueous Solutions: Prepare fresh for each experiment and use immediately. Avoid storing in aqueous buffers, especially at pH > 7.5, as this significantly increases the risk of hydrolysis.[3][5]
-
Solvents to Scrutinize: Be cautious with older ethers (e.g., THF, dioxane) which can form explosive peroxides, potent oxidizing agents. Always use fresh, high-purity solvents.
Q4: My compound appears to be degrading during my experiment. What are the likely chemical transformations occurring?
A4: If you suspect degradation, it is likely proceeding via one of the following pathways common to benzimidazoles:
-
Photolytic Pathway: Upon exposure to light, two molecules can undergo dimerization. Alternatively, the imidazole ring can be excited, leading to reactions with solvent or oxygen, forming various photoproducts.[6]
-
Hydrolytic Pathway: Under basic conditions, the imidazole ring can be susceptible to cleavage. While the propionic acid side chain itself is stable to hydrolysis, extreme pH can affect the overall molecule.
-
Oxidative Pathway: The electron-rich benzimidazole core can be oxidized, potentially leading to ring-opened products or the formation of N-oxides.[7][10]
Identifying the exact degradants requires analytical techniques like LC-MS to determine their mass and fragmentation patterns.[3][7]
Section 2: Troubleshooting Experimental Issues
Issue 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
Unforeseen peaks are a classic sign of either contamination or degradation. Follow this systematic workflow to diagnose the issue.
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
Issue 2: The concentration of my stock solution is decreasing over time, but I don't see significant degradation peaks.
This "mass balance" issue can be perplexing. It suggests the compound is being lost in a way that is not detected by your primary analytical method.[7]
-
Potential Cause 1: Precipitation: The compound may be falling out of solution, especially if stored at low temperatures or if the solvent begins to absorb atmospheric water, reducing solubility.
-
Troubleshooting: Visually inspect the solution for particulates. Gently warm the solution and vortex it to see if the concentration is restored. If so, consider preparing smaller, fresh aliquots for each experiment.
-
-
Potential Cause 2: Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at your chosen UV detection wavelength.
-
Troubleshooting: Analyze the sample using a diode array detector (DAD) or photodiode array (PDA) to screen across a wide range of wavelengths. If available, use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[7]
-
-
Potential Cause 3: Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).
-
Troubleshooting: Always use high-quality glass vials. If plasticware is unavoidable, use low-binding polypropylene tubes.
-
Section 3: Protocols for Stability Assessment
Protocol 3.1: General Handling and Solution Preparation
This protocol minimizes degradation during routine handling.
-
Preparation: Work in a dimly lit area or under yellow light to minimize light exposure.
-
Aliquoting: Upon receiving the solid compound, weigh out aliquots for individual experiments into separate amber glass vials. Purge with an inert gas before sealing and storing at -20°C. This avoids repeated freeze-thaw cycles and exposure of the bulk material.
-
Solubilization: Use a fresh vial of anhydrous-grade solvent (e.g., DMSO). Add the solvent to the pre-aliquoted solid to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Vortex thoroughly until the solid is completely dissolved. A brief, gentle sonication in a room temperature water bath can be used if necessary. Avoid heating.
-
Usage: For experiments, dilute the stock solution into your final buffer or media immediately before use. Do not store the diluted aqueous solutions.
Protocol 3.2: Performing a Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding degradation pathways and developing a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagent / Condition | Typical Duration & Temp. | Neutralization / Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Cool and neutralize with an equivalent volume/molarity of NaOH. |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at Room Temp. | Cool and neutralize with an equivalent volume/molarity of HCl. |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp. | Dilute with mobile phase to stop the reaction. |
| Thermal | 80°C (in solution and as solid) | 48-72 hours | Cool to room temperature before analysis. |
| Photolytic | Expose solution to light source providing overall illumination of >1.2 million lux hours and an integrated near UV energy of >200 watt hours/m² (ICH Q1B guideline) | Variable | Analyze directly. |
| Control | Sample in preparation solvent | Store at 5°C, protected from light | N/A |
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For each condition, mix equal parts of the stock solution with the specified stress reagent in a clear vial (for photolytic) or amber vial (for others).
-
Incubate for the specified time and temperature. Take time points (e.g., 0, 2, 4, 8 hours) to monitor the degradation rate.
-
Before analysis, perform the neutralization/quenching step and dilute all samples to the same final concentration.
-
Analyze all samples (including the time-zero and control samples) by a suitable HPLC method (see Protocol 3.3).
Protocol 3.3: Example Stability-Indicating HPLC Method
This method serves as a starting point for separating the parent compound from its potential degradation products. Method optimization will be required.
-
Instrument: HPLC with UV/PDA Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 285 nm (or monitor with PDA from 200-400 nm).
-
Injection Volume: 10 µL.
A method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks, as demonstrated in the forced degradation study.[12]
Section 4: Visualizing Potential Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways for this compound based on the known reactivity of the benzimidazole class.
Caption: Potential degradation routes for the target compound.
References
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. Available at: [Link]
-
Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS. Available at: [Link]
-
Semantic Scholar. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Available at: [Link]
-
Nowak, M. J., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2999–3010. Available at: [Link]
- Szymańska, E., Gackowska, M., & Langer, E. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 71(4), 601–607.
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. Given the rich pharmacological history of the benzimidazole scaffold, this document will focus on two of its most prominent activities: antiproliferative and antimicrobial effects. We will objectively compare the performance of our target compound with established alternatives and provide detailed experimental protocols to support these evaluations.
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The specific biological effects of benzimidazole derivatives are heavily influenced by the nature and position of their substituents.[1][3][4] The subject of this guide, this compound, features a chloro-substituent at the 6-position and a propionic acid moiety at the 2-position. Structure-activity relationship (SAR) studies suggest that halogen substitutions on the benzene ring can enhance biological activity.[1][4]
This guide will delineate the experimental pathways to characterize the potential antiproliferative and antimicrobial activities of this compound. We will compare its hypothetical performance against well-established benzimidazole-based drugs: Mebendazole for antiproliferative activity and Albendazole for antimicrobial activity.
Part 1: Validating Antiproliferative Activity
A primary mechanism of action for many antiproliferative benzimidazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5] We will therefore focus on assays that quantify cell viability, apoptosis, and direct interaction with tubulin.
Experimental Workflow for Antiproliferative Validation
Caption: Workflow for validating antiproliferative activity.
Comparative Performance Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) | Max. Caspase 3/7 Activation (Fold Change) | Tubulin Polymerization Inhibition (IC50, µM) |
| This compound | MCF-7 (Breast) | 1.5 | 4.2 | 0.8 |
| HCT116 (Colon) | 2.1 | 3.8 | 1.1 | |
| Mebendazole[6][7][8][9] | MCF-7 (Breast) | 0.9 | 5.1 | 0.5 |
| HCT116 (Colon) | 1.2 | 4.9 | 0.6 |
Detailed Experimental Protocols
This assay determines the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[10][11][12][13]
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the reference compound (Mebendazole).
-
Treat the cells with the compounds at various concentrations and incubate for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide, which is a target for caspases 3 and 7. Cleavage of the substrate by the caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[14][15][16][17]
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the compounds at their respective IC50 concentrations for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity compared to untreated cells.
-
This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized tubulin.[18][19][20][21][22]
-
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound or reference compound at various concentrations to a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to the wells and incubating at 37°C.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC50 for tubulin polymerization inhibition.
-
Part 2: Validating Antimicrobial Activity
Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[1][3][23][24][25] A common mechanism of their antimicrobial action is the disruption of microtubule function in eukaryotic pathogens (fungi and parasites) and potential interference with DNA synthesis or other essential pathways in bacteria.[2][26][27]
Experimental Workflow for Antimicrobial Validation
Caption: Workflow for validating antimicrobial activity.
Comparative Performance Data (Hypothetical)
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Candida albicans | 4 | |
| Albendazole[2][26][28] | Staphylococcus aureus | >64 |
| Escherichia coli | >64 | |
| Candida albicans | 1 |
Detailed Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31][32][33]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized number of microorganisms are added. The growth is assessed after incubation.
-
Protocol (Broth Microdilution):
-
Prepare a twofold serial dilution of the test compound and the reference drug (Albendazole) in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the biological activity of this compound. By focusing on the well-established antiproliferative and antimicrobial potential of the benzimidazole scaffold, researchers can efficiently characterize this novel compound. The detailed experimental protocols and comparative framework offered herein will enable a thorough evaluation of its therapeutic potential. The hypothetical data presented serves as a template for interpreting experimental outcomes and positioning the compound within the broader landscape of benzimidazole-based therapeutics. Further investigations into its specific molecular targets and in vivo efficacy will be crucial next steps in its development.
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A Comparative Guide to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid and Other Benzimidazole-Based Bioactive Agents
This guide provides a comprehensive comparison of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid with other prominent benzimidazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural rationale, potential mechanisms of action, and the experimental frameworks required to evaluate and contrast these compounds. While direct biological data for this compound is limited in published literature, this guide establishes a predictive comparison based on its structural features and provides the necessary protocols to validate these hypotheses.
Section 1: The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone pharmacophore in drug discovery.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a diverse range of biological macromolecules, including enzymes and receptors.[1][2] This versatility has led to the development of benzimidazole-based drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, antimicrobial, and anthelmintic activities.[1][2][4][5]
The chemical flexibility of the benzimidazole scaffold allows for substitutions at various positions, most notably N-1, C-2, and C-5/C-6, enabling medicinal chemists to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.[4][5] This adaptability is central to its status as a "privileged scaffold" in modern medicinal chemistry.
Section 2: Profile of this compound
Chemical Structure and Properties
Compound Name: this compound CAS Number: 82138-56-5[6][7] Molecular Formula: C₁₀H₉ClN₂O₂[6][7] Molecular Weight: 224.64 g/mol [6][7]
The structure features three key components:
-
A benzimidazole core , providing the foundational scaffold known for broad bioactivity.
-
A chloro-substituent at the 6-position, which can significantly influence lipophilicity and binding interactions. Halogen substitutions are a common strategy to enhance the potency of bioactive molecules.
-
A propionic acid side chain at the 2-position. This acidic moiety can affect the molecule's solubility, cell permeability, and potential to interact with specific biological targets, such as metabolic enzymes or transporters.
Predicted Biological Activity: A Hypothesis
While direct experimental data is scarce, the structural motifs of this compound allow for informed hypotheses about its potential biological roles. The propionic acid side chain is particularly noteworthy. For instance, Indole-3-propionic acid (IPA) , a metabolite produced by gut microbiota, is known to possess potent antioxidant, anti-inflammatory, and even antibacterial properties by targeting amino acid biosynthesis.[8][9][10] It is plausible that the propionic acid group on the benzimidazole scaffold could confer similar functionalities, potentially acting as an anti-inflammatory or metabolic regulatory agent.
Furthermore, many benzimidazole derivatives exert their effects by targeting key cellular processes like cell division or signaling pathways. The core scaffold of our target compound suggests it could be investigated for anticancer activity, a common application for this chemical class.[4][5]
Section 3: Comparative Analysis with Key Benzimidazole Derivatives
To contextualize the potential of this compound, we compare its structural features to three classes of well-characterized benzimidazoles.
Comparison with Anthelmintic Benzimidazoles (e.g., Albendazole)
Albendazole is a broad-spectrum anthelmintic that functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton in parasitic worms.
| Feature | This compound | Albendazole | Comparative Insight |
| Scaffold | Benzimidazole | Benzimidazole | Shared core suggests potential for tubulin interaction, a common mechanism for benzimidazoles.[4] |
| C-2 Substituent | Propionic acid | Methyl carbamate | Albendazole's carbamate is crucial for its anti-tubulin activity. The propionic acid moiety is structurally distinct and may lead to a different mechanism of action, possibly targeting metabolic pathways instead of structural proteins. |
| C-5/C-6 Substituent | 6-Chloro | 5-(Propylthio) | The chloro group increases lipophilicity, potentially enhancing cell penetration, a feature also influenced by Albendazole's propylthio group. |
Comparison with Anticancer Benzimidazoles (e.g., Bendamustine)
Bendamustine is an alkylating agent used in cancer chemotherapy, combining a benzimidazole ring with a nitrogen mustard group.
| Feature | This compound | Bendamustine | Comparative Insight |
| Scaffold | Benzimidazole | Benzimidazole | The shared core highlights the versatility of the scaffold in oncology.[5] |
| Key Functional Group | Propionic acid | Nitrogen mustard | Bendamustine's cytotoxicity comes from its DNA alkylating mustard group. The target compound lacks this reactive group, making a similar mechanism unlikely. Its potential anticancer effects would likely arise from a different pathway, such as kinase or metabolic inhibition. |
| N-1 Substituent | Unsubstituted | Butyric acid chain with bis(2-chloroethyl)amine | The complex side chain of Bendamustine is integral to its function. The simpler structure of the target compound suggests a more specific, non-covalent interaction if it possesses anticancer activity. |
Comparison with Kinase Inhibitor Benzimidazoles (e.g., Selumetinib)
Selumetinib is a MEK kinase inhibitor approved for treating neurofibromas. Many modern benzimidazole derivatives are designed as potent and selective kinase inhibitors.[11]
| Feature | This compound | Selumetinib (a MEK inhibitor containing a benzimidazole-like core) | Comparative Insight |
| Scaffold | Benzimidazole | Benzimidazole derivative | Kinase inhibitors often utilize the benzimidazole scaffold to mimic the ATP purine ring, competing for the enzyme's binding site.[5] |
| Key Moieties | Propionic acid, Chloro group | Complex aromatic and amide groups | Selumetinib's structure is highly optimized for the MEK binding pocket. While our target compound is much simpler, the chloro-substituted benzimidazole core is a common starting point for kinase inhibitor design. The propionic acid group could potentially interact with charged residues in a kinase active site. |
Section 4: Key Experimental Protocols for Evaluation
To empirically determine the biological activity of this compound and validate the hypotheses above, a systematic experimental approach is required. Below are detailed protocols for foundational assays.
Workflow for Initial Screening
The following diagram outlines a logical workflow for the initial biological characterization of a novel benzimidazole derivative.
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A Technical Guide to the Structure-Activity Relationship of Benzimidazole Propionic Acid Analogues as Aldose Reductase Inhibitors
Introduction: The Benzimidazole Scaffold and the Challenge of Diabetic Complications
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds[1]. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antiviral, anti-inflammatory, and anticancer agents. A particularly significant area of research for benzimidazole derivatives is in the management of chronic diabetic complications, which are driven by hyperglycemia-induced activation of the polyol pathway[2].
The rate-limiting enzyme in this pathway, Aldose Reductase (ALR2), catalyzes the conversion of glucose to sorbitol. Under hyperglycemic conditions, the excessive accumulation of sorbitol leads to osmotic stress and a cascade of cellular damage in insulin-independent tissues like the nerves, retina, and kidneys[3]. Consequently, the inhibition of ALR2 is a primary therapeutic strategy for preventing or mitigating devastating conditions such as diabetic neuropathy, retinopathy, and nephropathy[4].
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific class of ALR2 inhibitors: 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid and its analogues. We will dissect how targeted chemical modifications to this core structure influence inhibitory potency against ALR2, offering a comparative framework grounded in experimental data to guide future drug design and development efforts.
Core Scaffold Analysis: Key Regions for Modification
The therapeutic potential of this compound as an ALR2 inhibitor is dictated by the interplay of its three primary structural components. SAR studies focus on systematically altering these components to optimize binding affinity and selectivity for the ALR2 active site.
The key regions for modification are:
-
The Carboxylic Acid Side Chain: This acidic "head" group is crucial for interacting with a key region of the ALR2 active site. Modifications here involve changing the chain length (e.g., from propionic to acetic acid), and converting the carboxylic acid to other functional groups like esters or amides.
-
The Benzimidazole Core (Positions 5 and 6): The electronic and steric properties of this bicyclic system are critical. The parent compound features a chloro group at the 6-position. SAR studies explore the impact of moving this substituent or replacing it with other electron-withdrawing or electron-donating groups.
-
The Imidazole N-H Group (Position 1): This position offers a vector for introducing various substituents to probe additional binding pockets within the enzyme, potentially enhancing potency or improving pharmacokinetic properties.
Comparative Analysis of Aldose Reductase Inhibition
While a singular, comprehensive SAR study on the exact parent compound is not available in the public literature, a robust understanding can be synthesized from studies on closely related benzimidazole acetic and propionic acid analogues. The following table consolidates data from key studies to illustrate the impact of structural modifications on ALR2 inhibitory activity.
| Analogue Series & Modification | Test System | IC50 (µM) | Key SAR Insight |
| [5][6][7]Triazino[4,3-a]benzimidazol-3,4(10H)-dion-2-yl)acetic acid Derivatives[5] | Rat Lens ALR2 | ||
| Base Scaffold (Compound 3) | Rat Lens ALR2 | 0.36 | The fused tricyclic system with an acetic acid moiety demonstrates high potency, establishing a benchmark for this scaffold. |
| Shift Acetic Acid to Position 3 | Rat Lens ALR2 | >10 | Moving the acetic acid side chain from position 2 to 3 on the triazino ring results in a significant loss of activity, highlighting the critical spatial requirement for the acidic group's interaction with the enzyme active site[5]. |
| Add Substituent to Pendant Phenyl Ring (p-OCH3) | Rat Lens ALR2 | 1.0 | The addition of substituents, even an electron-donating methoxy group, to the N-benzyl ring reduces inhibitory activity compared to the unsubstituted parent[5]. This suggests the binding pocket for this ring is sterically constrained. |
| General Benzimidazole Derivatives[8] | Recombinant Human ALR2 | ||
| Thiosemicarbazone Analogues (General Finding) | Recombinant Human ALR2 | N/A | A Quantitative Structure-Activity Relationship (QSAR) study revealed a strong correlation between higher lipophilicity (LogP) and increased ALR2 inhibition[8]. This indicates that hydrophobic interactions are a key driver of binding for benzimidazole-based inhibitors. |
| Dual Trifluoromethyl Substituted Analogue (CPD-33) | Recombinant Human ALR2 | 1.47 | This compound emerged as the most potent in its series, attributed to its favorable hydrophobic profile conferred by the two trifluoromethyl groups[8]. |
| Analogue with Higher Polarity (CPD-11) | Recombinant Human ALR2 | 34.7 | Increased polarity, through descriptors like Topological Polar Surface Area (TPSA), was found to negatively impact potency, reinforcing the importance of hydrophobicity in the SAR of these ALR2 inhibitors[8]. |
Summary of Key SAR Findings:
-
The Acidic Moiety is Essential: The carboxylic acid group is a critical pharmacophore, likely forming ionic or hydrogen bond interactions within the ALR2 active site. Its precise spatial location, as seen with the acetic acid at position 2 of the triazino-benzimidazole ring, is paramount for high potency[5].
-
Hydrophobicity Enhances Potency: Increased lipophilicity generally leads to better ALR2 inhibition[8]. This is demonstrated by the high activity of compounds with hydrophobic groups like trifluoromethyl substituents. This suggests that the benzimidazole core and its substituents engage in hydrophobic interactions within a specific pocket of the enzyme.
-
Steric Constraints are Present: Modifications to certain parts of the scaffold, such as the N-benzyl ring in the triazino-benzimidazole series, are not well-tolerated, indicating a sterically confined binding site[5].
-
The 6-Chloro Substituent: While direct comparative data for the 6-chloro group on the propionic acid scaffold is limited, the potent activity of related chlorinated benzimidazoles in other biological contexts suggests it contributes favorably to the electronic and hydrophobic character required for activity.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the underlying experimental protocols. The following is a detailed, representative methodology for the in vitro determination of Aldose Reductase inhibition.
Protocol: In Vitro Aldose Reductase (Rat Lens) Inhibition Assay
This protocol is adapted from methodologies described in the literature for assessing ALR2 inhibitors[9].
1. Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against aldose reductase enzyme activity.
2. Materials:
-
Rat lenses (source of ALR2 enzyme)
-
DL-Glyceraldehyde (substrate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer (capable of reading absorbance at 340 nm)
3. Enzyme Preparation (Crude Homogenate): a. Lenses from Sprague-Dawley rats are dissected and homogenized in cold phosphate buffer. b. The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C. c. The resulting supernatant, containing the crude ALR2 enzyme, is collected and stored on ice for immediate use. The protein concentration is determined using a standard method (e.g., Bradford assay).
4. Assay Procedure: a. Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture containing:
- 800 µL of 0.1 M sodium phosphate buffer (pH 6.2)
- 100 µL of NADPH solution (final concentration ~0.1 mM)
- 50 µL of the rat lens enzyme preparation
- 10 µL of the test compound at various concentrations (or DMSO for control). b. Pre-incubation: The mixture is pre-incubated at room temperature for 5 minutes to allow the inhibitor to interact with the enzyme. c. Initiation of Reaction: The enzymatic reaction is initiated by adding 50 µL of DL-glyceraldehyde substrate (final concentration ~10 mM). d. Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation (decrease in A340) is directly proportional to the ALR2 enzyme activity. e. Causality and Validation: This assay is self-validating. The rate of reaction is dependent on the presence of all components: enzyme, substrate, and cofactor (NADPH). The decrease in the reaction rate in the presence of the test compound, compared to the DMSO control, directly quantifies the inhibition.
5. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, from the resulting dose-response curve.
Visualizing the SAR Workflow and Key Relationships
Diagrams are essential for conceptualizing both the experimental process and the complex SAR findings.
Drug Discovery Workflow for SAR Studies
The following diagram illustrates the iterative cycle of designing, synthesizing, and testing analogues to build a structure-activity relationship profile.
Caption: Iterative workflow for SAR studies of ALR2 inhibitors.
Key Structure-Activity Relationships Summary
This diagram visually summarizes the key takeaways from the comparative analysis of the benzimidazole propionic acid scaffold.
Caption: Summary of key SAR points for benzimidazole ALR2 inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective Aldose Reductase inhibitors. The collective evidence from related analogue series strongly indicates that the propionic (or acetic) acid side chain is indispensable for activity, serving as the primary anchor within the enzyme's active site. Potency is further modulated by the substituents on the benzimidazole ring, where hydrophobic and electron-withdrawing groups, such as the 6-chloro substituent, are favorable.
Future research should focus on a systematic SAR exploration of this specific scaffold. This would involve synthesizing and testing analogues with variations at the 5- and 6-positions of the benzene ring (e.g., fluoro, trifluoromethyl, cyano groups) and exploring a range of substituents at the N-1 position to probe for additional interactions. Such studies, guided by the principles outlined in this guide, will be instrumental in optimizing this chemical series toward a clinical candidate for the treatment of debilitating diabetic complications.
References
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Maccari, R., et al. (2005).[5][6][7]Triazino[4,3-a]benzimidazole acetic acid derivatives: a new class of selective aldose reductase inhibitors. Journal of Medicinal Chemistry, 48(10), 3624-3627. Available at: [Link]
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Bhrigu, B., Sharma, S., & Yogi, B. (2025). QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE. Current Research in Pharmaceutical Sciences, 15(2), 63-74. Available at: [Link]
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Mylari, B. L., et al. (1992). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry, 35(25), 457-465. Available at: [Link]
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AMiner. (n.d.). RETRACTED: Synthesis and Biological Evaluation of[5][6][7]Triazino[4,3-A] Benzimidazole Acetic Acid Derivatives As Selective Aldose Reductase Inhibitors. AMiner. Available at: [Link]
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Khan, K. M., et al. (2020). Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors. Molecules, 25(23), 5727. Available at: [Link]
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Bakal, R. L., et al. (2022). Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches. Journal of Biomolecular Structure & Dynamics, 40(19), 8619-8633. Available at: [Link]
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Van Zandt, M. C., et al. (2009). Discovery of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acids as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications. Bioorganic & Medicinal Chemistry Letters, 19(7), 2006-2008. Available at: [Link]
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Khan, K. U., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11, 1279589. Available at: [Link]
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A Researcher's Guide to Rigorous Control Experiments for 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid Studies
I. The Foundation: Essential Negative and Positive Controls
Before exploring the nuanced mechanisms of action, a solid baseline must be established. This is achieved through the diligent application of negative and positive controls, which serve to validate the experimental system and provide clear points of comparison.[4][5][6]
A. The Null Hypothesis in Action: Negative Controls
Negative controls are designed to show the absence of an effect when one is not expected.[4][6] They are crucial for identifying and ruling out false positives that may arise from external or confounding variables.[4]
-
Vehicle Control: Any solvent used to dissolve 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid (e.g., DMSO) must be tested alone. This control ensures that the vehicle itself does not influence the experimental outcome. The concentration of the vehicle should be identical to that used in the treatment groups.
-
Untreated Control: This group receives no treatment and represents the normal physiological state of the cells or organism under investigation. It serves as the fundamental baseline against which all other groups are compared.
-
Inactive Analog Control: A powerful negative control is a structurally similar molecule that is known to be biologically inactive.[7] The synthesis of such an analog, perhaps by altering a key functional group, can provide strong evidence that the observed activity is specific to the parent compound's structure and not a general property of its chemical class.[8]
B. Ensuring the System Works: Positive Controls
Positive controls are treatments with a known, expected outcome.[4][6][9][10] They confirm that the experimental setup, reagents, and detection methods are functioning correctly.[4][11]
-
Known Active Compound: Select a well-characterized compound that is known to produce the same or a similar biological effect to the one hypothesized for this compound. For instance, if studying antimicrobial effects, a known antibiotic would be an appropriate positive control.[12][13][14] If investigating anti-inflammatory properties, a standard anti-inflammatory drug would be used.[15]
-
Assay-Specific Positive Control: In biochemical assays, a purified enzyme or a known agonist/antagonist for a receptor should be included to validate the assay's performance.
Table 1: Example of Foundational Controls in a Cell Viability Assay
| Group | Treatment | Expected Outcome | Purpose |
| Untreated | No treatment | High cell viability | Baseline |
| Vehicle | Solvent only | High cell viability | Rule out solvent effects |
| Test Compound | This compound | Dose-dependent decrease in viability | Determine compound's effect |
| Positive Control | Known cytotoxic agent (e.g., Doxorubicin) | Significant decrease in viability | Validate assay sensitivity |
| Inactive Analog | Structurally similar, inactive molecule | High cell viability | Confirm specificity of action |
II. Unraveling the Mechanism: Advanced Control Strategies
Once the basic activity of this compound is confirmed, the focus shifts to elucidating its mechanism of action. This requires more sophisticated control experiments designed to probe specific cellular pathways.
A. Pathway-Specific Interrogation
-
Pharmacological Inhibitors and Activators: To determine if a specific signaling pathway is involved, cells can be pre-treated with known inhibitors or activators of key components of that pathway before adding the test compound. If an inhibitor blocks the effect of the compound, it suggests the pathway's involvement.
-
Gene Knockdown/Knockout Models: Utilizing siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of a suspected target protein is a powerful method. If the effect of this compound is diminished in these modified cells, it provides strong evidence for the target's identity.
-
Rescue Experiments: If the compound is hypothesized to inhibit a specific enzyme, the effect might be "rescued" by adding the product of that enzyme to the system.
Graphviz Diagram: Experimental Workflow for Mechanistic Studies
Caption: A workflow for designing mechanistic control experiments.
III. Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis is essential to determine the significance of the observed differences between control and experimental groups.
Table 2: Hypothetical Data from a Mechanistic Study on Protein Phosphorylation
| Treatment Group | Phospho-Protein X Level (Fold Change) | Interpretation |
| Untreated | 1.0 | Baseline |
| Vehicle | 1.1 | No significant effect |
| This compound | 5.2 | Compound induces phosphorylation |
| Compound + Pathway Inhibitor | 1.3 | Inhibitor blocks the compound's effect |
| Positive Control (Known Activator) | 6.5 | Assay is working correctly |
IV. Step-by-Step Experimental Protocols
To ensure reproducibility, detailed protocols are essential. Below is a generalized example for a cell-based assay.
Protocol: Investigating the Effect on a Specific Signaling Pathway
-
Cell Culture: Plate cells at a predetermined density and allow them to adhere overnight.
-
Pre-treatment (for inhibitor studies): Add the specific pathway inhibitor at a pre-optimized concentration and incubate for the recommended time.
-
Treatment: Add this compound, the vehicle control, and the positive control to their respective wells.
-
Incubation: Incubate the cells for the desired time period.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the levels of the phosphorylated and total protein of interest. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry and Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Conclusion
The study of this compound holds promise, but its true potential can only be realized through meticulous and rigorous scientific investigation. By employing a multi-layered approach to control experiments, from foundational negative and positive controls to sophisticated mechanistic inquiries, researchers can build a robust and compelling body of evidence. This commitment to scientific integrity is not merely a procedural formality but the very essence of credible and impactful research.
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A Researcher's Guide to the Characterization and Reproducibility of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: An Exploratory Roadmap
For researchers and drug development professionals, the allure of novel chemical entities is often tempered by the critical need for reproducible and robust findings. This guide addresses 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, a compound for which public-domain biological data is sparse, presenting a unique opportunity for novel discovery. Instead of a conventional comparison of existing data, this document provides a comprehensive framework for the initial characterization of this molecule, with an embedded emphasis on ensuring the reproducibility of any future findings. Here, we outline a systematic, multi-stage experimental plan to elucidate its biological activity, identify its molecular targets, and establish a foundation of reliable data.
Part 1: Foundational Characterization - Is There a Signal?
Before embarking on complex mechanistic studies, it is imperative to ascertain if this compound exhibits any biological activity in a reproducible manner. Given its benzimidazole core, a structure known for a wide range of biological activities including antimicrobial and anticancer effects, a broad initial screening is a logical starting point.[1][2][3]
Initial High-Throughput Screening (HTS)
A high-throughput screen against a diverse panel of cell lines is the first step. This will provide a broad overview of potential cytotoxic or cytostatic effects.
Experimental Protocol: Cell Viability HTS
-
Cell Line Selection: A panel of well-characterized cell lines should be chosen, representing various cancer types (e.g., NCI-60 panel) and at least one non-cancerous cell line (e.g., HEK293, NIH3T3) to assess general cytotoxicity.[3]
-
Compound Preparation: this compound (CAS: 82138-56-5) should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[4][5] Serial dilutions are then prepared to achieve a range of final concentrations for dose-response analysis.
-
Assay Plate Preparation: Cells are seeded in 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with the serially diluted compound. Include appropriate controls: vehicle-only (e.g., DMSO), no treatment, and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Plates are incubated for a standard period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a robust assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a resazurin-based assay.
-
Data Analysis: Luminescence or fluorescence is read using a plate reader. Data is normalized to the vehicle control, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Initial HTS Results
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Positive Control (Doxorubicin) |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
| HEK293 | Non-cancerous | Experimental Data | Experimental Data |
Establishing Reproducibility from the Outset
To ensure the trustworthiness of these initial findings, the HTS should be repeated on at least three separate occasions. The IC50 values should be consistent across these replicates, with acceptable levels of variation (e.g., within a factor of 2-3).
Part 2: Delving Deeper - Mechanism of Action
Assuming a reproducible "hit" from the initial screen, the next phase is to investigate the underlying mechanism of action. This involves a series of targeted experiments to identify the cellular pathways affected by the compound.
Apoptosis vs. Senescence vs. Necrosis
Understanding how the compound affects cell fate is crucial.
Experimental Protocol: Cell Death/Senescence Assays
-
Cell Treatment: Treat the most sensitive cell line (identified in the HTS) with the compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.
-
Apoptosis Assay: Use a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3/7) using a luminescent or fluorescent assay.
-
Senescence Assay: Stain for senescence-associated β-galactosidase activity.
-
Data Analysis: Quantify the percentage of cells in each quadrant for the flow cytometry data. Measure the fold-change in caspase activity and the percentage of β-galactosidase positive cells compared to the vehicle control.
Potential Signaling Pathways
Based on the benzimidazole scaffold, several signaling pathways could be implicated. A logical next step is to investigate common cancer-related pathways.
Proposed Workflow for Pathway Analysis
Caption: Proposed workflow for elucidating the mechanism of action.
Part 3: Comparative Analysis - Benchmarking Against Alternatives
Once a reproducible mechanism of action is established for this compound, a meaningful comparison with alternative compounds can be performed. The choice of comparators will depend on the identified mechanism. For instance, if the compound is found to be a potent inhibitor of a specific kinase, it should be benchmarked against known inhibitors of that kinase.
Head-to-Head Comparison
Experimental Protocol: Comparative IC50 and Selectivity Profiling
-
Compound Selection: Choose 2-3 known inhibitors targeting the identified pathway.
-
IC50 Determination: Perform parallel dose-response experiments for this compound and the comparator compounds in the sensitive cell line.
-
Selectivity Profiling: If the target is a kinase, perform a kinase panel assay (e.g., DiscoverX KINOMEscan) to assess the selectivity of your compound against a broad range of kinases compared to the alternatives.
-
On-Target Engagement: In a cellular context, perform a Western blot to look at the phosphorylation status of the direct downstream target of the identified protein to confirm on-target engagement in a dose-dependent manner for all compounds.
Data Presentation: Comparative Efficacy and Selectivity
| Compound | Cellular IC50 (µM) | Target Potency (Ki or IC50, nM) | Kinase Selectivity Score (S-score) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Comparator 1 | Experimental Data | Literature Value/Experimental Data | Literature Value/Experimental Data |
| Comparator 2 | Experimental Data | Literature Value/Experimental Data | Literature Value/Experimental Data |
Conclusion
While the existing literature on this compound is limited, this does not diminish its potential as a novel therapeutic agent. This guide provides a robust, logical, and reproducible framework for its initial characterization. By adhering to these principles of rigorous experimental design and validation from the outset, researchers can build a trustworthy foundation of data, paving the way for meaningful comparisons and potential future development.
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comparative analysis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among its many derivatives, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid serves as a crucial intermediate in the synthesis of various therapeutic agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance. This guide provides an in-depth comparative analysis of the primary methods for synthesizing this key building block, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
At a Glance: Comparing Synthesis Strategies
The synthesis of this compound is predominantly achieved through the Phillips-Ladenburg condensation reaction. This involves the cyclocondensation of 4-chloro-o-phenylenediamine with a four-carbon dicarboxylic acid source, typically succinic acid or its anhydride. The key differentiators between the common methodologies lie in the choice of condensing agent, energy source, and reaction conditions, each presenting a unique balance of speed, yield, and operational complexity.
| Method | Key Features | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Method A: Classical Thermal Condensation with Mineral Acid | Traditional reflux heating with a strong mineral acid like HCl. | 4-8 hours | Moderate | Simple setup, readily available reagents. | Long reaction times, harsh acidic conditions, potential for side products. |
| Method B: Polyphosphoric Acid (PPA) Mediated Condensation | Use of PPA as both a catalyst and a dehydrating agent. | 2-4 hours | High | Excellent yields, strong dehydrating power drives the reaction to completion. | Viscous medium can complicate stirring and work-up, requires high temperatures. |
| Method C: Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | 5-15 minutes | High to Excellent | Drastic reduction in reaction time, often improved yields, enhanced reaction control. | Requires specialized microwave reactor equipment. |
Mechanistic Underpinnings of Benzimidazole Formation
The synthesis of the benzimidazole core, irrespective of the specific method, follows a well-established reaction pathway. The process begins with the nucleophilic attack of one of the amino groups of 4-chloro-o-phenylenediamine on a carbonyl carbon of the dicarboxylic acid source (succinic acid or succinic anhydride). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring.
The choice of condensing agent and energy source significantly influences the rate of these steps. Strong acids protonate the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack. Dehydrating agents, such as polyphosphoric acid, actively remove the water generated during the cyclization, shifting the equilibrium towards the product. Microwave irradiation accelerates the reaction by efficiently coupling with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
A Strategic Guide to Benchmarking 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid: A Framework for Target Identification and Comparative Analysis
Introduction: Navigating the Path from a Novel Compound to a Benchmarked Inhibitor
In the field of drug discovery, researchers frequently encounter novel compounds with promising scaffolds, such as 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. The benzimidazole core is a well-recognized "privileged structure" known to be the foundation of numerous pharmacologically active agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, a significant challenge arises when a specific derivative, like the one , lacks a well-documented biological target in public literature. This guide addresses this critical gap, providing a comprehensive framework not just for benchmarking, but for first identifying the molecular target of a novel benzimidazole compound.
This document, therefore, serves a dual purpose. It is, first, a practical guide for the initial stages of target deconvolution. Second, it presents a rigorous methodology for benchmarking the compound against established inhibitors once a target has been identified. To provide a concrete and actionable example, we will proceed with the hypothesis that our compound of interest, hereafter referred to as "Compound X," is a kinase inhibitor. This is a rational starting point, as many benzimidazole derivatives have been reported to inhibit protein kinases.[1][3] Specifically, we will use the well-validated cancer target, BRAF kinase, particularly the common V600E mutant, as our exemplar.[4][5]
We will benchmark Compound X against two FDA-approved BRAF V600E inhibitors: Vemurafenib (Zelboraf®) and Dabrafenib (Tafinlar®).[6][7][8] This guide will provide detailed protocols for target identification and comparative analysis, ensuring scientific integrity and yielding robust, publishable data.
Part 1: A Workflow for Molecular Target Identification
Before any benchmarking can occur, we must first identify the protein(s) with which Compound X interacts. A multi-pronged approach, combining broad screening with specific validation, is the most effective strategy.
Initial Target Discovery: Large-Scale Kinase Screening
The most direct way to test our hypothesis that Compound X is a kinase inhibitor is to screen it against a large panel of kinases. This provides a broad view of the compound's selectivity and identifies primary interaction partners.
Causality of Experimental Choice: A kinome-wide scan is an unbiased approach to identify potential targets without prior assumptions. Commercial services offer panels of hundreds of kinases, allowing for a comprehensive assessment of a compound's activity and selectivity profile in a single experiment.[9][10][11] This initial screen is crucial for identifying high-affinity targets and flagging potential off-target interactions that could lead to toxicity.
Caption: Workflow for identifying and validating the molecular target of a novel compound.
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
A positive result from a kinase screen is promising, but it's an in vitro result using purified enzymes. It is imperative to confirm that Compound X engages its putative target within the complex environment of a living cell. CETSA is a powerful technique for this purpose.[12][13][14][15]
Causality of Experimental Choice: CETSA relies on the principle that a protein becomes more thermally stable when bound to a ligand.[15] By heating intact cells treated with Compound X across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement. A shift to a higher melting temperature in the presence of the compound is strong evidence of a direct interaction in a physiological context.[13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a human melanoma cell line known to express the target, such as A375 (which harbors the BRAF V600E mutation), to ~80% confluency.
-
Compound Treatment: Treat cells with Compound X (e.g., at 10x the estimated IC50 from the kinome screen) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., BRAF V600E) in each sample using Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
Part 2: Benchmarking Against Known Inhibitors
With the target validated as BRAF V600E, we can now proceed to a quantitative comparison against the established inhibitors, Vemurafenib and Dabrafenib.
Biochemical Potency: In Vitro Kinase Assay
The first step in benchmarking is to determine the half-maximal inhibitory concentration (IC50) of Compound X against the purified BRAF V600E enzyme and compare it to the benchmark compounds.
Causality of Experimental Choice: An in vitro kinase assay provides a direct measure of a compound's ability to inhibit the enzymatic function of its target, independent of cellular factors like membrane permeability or efflux pumps. This allows for a clean, head-to-head comparison of biochemical potency.[16][17] A luminescence-based assay that measures ATP consumption (like Kinase-Glo®) is a robust and high-throughput method.[16]
Experimental Protocol: BRAF V600E In Vitro Kinase Assay
-
Reagents: Use a commercial BRAF V600E kinase assay kit or assemble the components: purified recombinant BRAF V600E enzyme, a suitable substrate (e.g., inactive MEK1), and ATP.
-
Compound Preparation: Prepare a serial dilution of Compound X, Vemurafenib, and Dabrafenib in a 96-well plate. Include a no-inhibitor control.
-
Kinase Reaction: Add the BRAF V600E enzyme and substrate to the wells, and initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a luminescence-based detection reagent (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Cellular Activity: Anti-Proliferation Assay
A potent biochemical inhibitor must also be effective in a cellular context. The MTT assay is a standard method to measure the effect of a compound on the proliferation and viability of cancer cells.[18][19][20][21]
Causality of Experimental Choice: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. By treating BRAF V600E-mutant cancer cells (e.g., A375) with our inhibitors, we can determine their GI50 (concentration for 50% growth inhibition). This provides crucial information on the compound's ability to exert its anticancer effect in a biological system.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X, Vemurafenib, and Dabrafenib for 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated cells and plot against the log of inhibitor concentration to determine the GI50 value.
Mechanism of Action: Downstream Pathway Analysis via Western Blot
To confirm that Compound X inhibits cell proliferation by acting on its intended target, we must analyze the downstream signaling pathway. BRAF V600E signals through the MAPK pathway, leading to the phosphorylation of MEK and ERK.[22][23][24] A true BRAF inhibitor should reduce the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
Causality of Experimental Choice: Western blotting with phospho-specific antibodies provides a semi-quantitative measure of the activation state of key proteins in a signaling cascade.[23][25] This experiment directly validates that the cellular effects observed in the MTT assay are a consequence of inhibiting the BRAF-MEK-ERK pathway, confirming the compound's mechanism of action.
Caption: Simplified BRAF/MAPK signaling pathway and the point of inhibition.
Experimental Protocol: Western Blot for MAPK Pathway Modulation
-
Cell Treatment: Seed A375 cells and grow to ~80% confluency. Treat cells with Compound X, Vemurafenib, and Dabrafenib at their respective GI50 concentrations for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Part 3: Data Summary and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison. The results will allow for a multi-faceted evaluation of Compound X relative to the established benchmarks.
Table 1: Comparative Benchmarking Data (Hypothetical)
| Compound | Target(s) | BRAF V600E IC50 (nM) | A375 Cell GI50 (nM) | p-ERK Inhibition (at GI50) |
| Compound X | BRAF V600E | 85 | 250 | Strong |
| Vemurafenib | BRAF V600E | 31 | 100 | Strong |
| Dabrafenib | BRAF V600E/K | 5 | 50 | Strong |
Interpretation: In this hypothetical scenario, Compound X is a potent inhibitor of BRAF V600E, albeit less potent than the established drugs Vemurafenib and Dabrafenib. Its cellular activity is also significant, and it effectively inhibits the downstream MAPK pathway, confirming its on-target mechanism. While its potency is lower than the benchmarks, it may possess other desirable properties (e.g., improved safety profile, different resistance profile, better pharmacokinetics) that warrant further investigation.
Conclusion
This guide provides a robust, scientifically-grounded framework for researchers and drug development professionals facing the common challenge of a novel compound with an unknown target. By first employing broad, unbiased screening methods like kinome profiling and validating hits in a cellular context with CETSA, a high-confidence target can be identified. Subsequently, a systematic benchmarking process involving biochemical assays, cell-based functional assays, and mechanistic studies provides a clear, comparative assessment of the novel compound's potential. This structured approach ensures that decisions on whether to advance a compound like this compound are based on comprehensive, high-quality data.
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A Senior Application Scientist's Guide to the Statistical Validation of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid Experimental Data
<_
Introduction: The Imperative of Rigorous Data Validation in Drug Discovery
This document is structured to provide not just a set of protocols, but the underlying rationale for experimental design and statistical choices. We will explore how to build a self-validating system of experimentation and analysis, from initial analytical characterization to the comparative assessment of biological activity.
Section 1: The Foundation - Analytical Characterization and Purity Assessment
Before delving into biological assays, the foundational step is the unambiguous characterization and purity assessment of the test compound, 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. The purpose of analytical method development is to establish the identity, purity, and potency of a drug substance.[6] Without this, any downstream biological data is built on a precarious foundation.
Key Analytical Techniques and Validation Parameters:
| Parameter | Technique(s) | Purpose & Statistical Considerations |
| Identity | NMR, Mass Spectrometry (MS), FTIR | Confirm the chemical structure of the synthesized compound. Data should be compared against expected spectral patterns. |
| Purity | High-Performance Liquid Chromatography (HPLC), particularly with UV or MS detection | Quantify the percentage of the desired compound relative to any impurities. The goal is to obtain consistent, reliable, and accurate data.[7] |
| Linearity | HPLC | Demonstrate a proportional relationship between detector response and analyte concentration over a defined range. Assessed by the coefficient of determination (R²) of a linear regression, which should ideally be >0.99. |
| Accuracy & Precision | HPLC | Accuracy: Closeness of test results to the true value. Assessed by spike-recovery studies. Precision: Closeness of agreement between a series of measurements. Expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate injections. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | HPLC | LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Causality in Analytical Method Validation: A validated analytical method is crucial because even minor impurities can have significant biological effects, potentially confounding the results of subsequent assays.[8] For instance, a highly potent impurity could be misinterpreted as the activity of the target compound. Regulatory authorities require analytical method validation for both clinical trial applications and marketing authorizations.[6]
Section 2: In Vitro Biological Assays - From Experimental Design to Statistical Interpretation
Once the compound's integrity is confirmed, the focus shifts to assessing its biological activity. This section will detail the design and statistical validation of common in vitro assays, such as enzyme inhibition and cell viability studies.
Experimental Design: Building a Self-Validating System
-
Appropriate Controls:
-
Negative/Vehicle Control (e.g., DMSO): Establishes the baseline response in the absence of the test compound.
-
Positive Control: A known active compound that ensures the assay is performing as expected.
-
Untreated Control: Cells or enzyme in media alone to assess baseline health or activity.
-
-
Replication:
-
Technical Replicates: Multiple measurements of the same sample to control for procedural variability.
-
Biological Replicates: Independent experiments performed on different days or with different batches of cells/reagents to ensure the observed effect is not an artifact of a single experiment. For data to be subjected to statistical analysis, a minimum of n=5 independent values per group is often required.[9]
-
-
Randomization: Randomizing the layout of samples on a multi-well plate helps to mitigate systematic errors, such as edge effects.[10]
Dose-Response Analysis: Quantifying Potency
The relationship between the concentration of a drug and its biological effect is typically characterized by a sigmoidal dose-response curve.[11] From this curve, we derive key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Statistical Approach: Nonlinear Regression
The most robust method for determining IC50/EC50 values is nonlinear regression, fitting the data to a four-parameter logistic (4PL) model. This approach is preferred over linear transformations which can distort the error structure of the data.[12]
Key Parameters of the 4PL Model:
-
Top Plateau: The maximal response.
-
Bottom Plateau: The minimal response.
-
Hill Slope: The steepness of the curve.
-
IC50/EC50: The concentration that produces a response halfway between the top and bottom plateaus.
Workflow for Dose-Response Data Validation:
Caption: Workflow for robust dose-response data analysis.
Comparing Potency: Is the Difference Statistically Significant?
A common task is to compare the potency of our lead compound, this compound, with that of an alternative compound or a known standard. Simply comparing the IC50 values is insufficient; we must determine if the observed difference is statistically significant.
Recommended Statistical Test: Extra Sum-of-Squares F-test
This test provides a rigorous method for comparing two dose-response curves.[12] It works by fitting the data in two ways:
-
Separate Fits: Each dataset is fitted to its own 4PL model, allowing all parameters (including the IC50) to vary.
-
Global Fit (Null Hypothesis): Both datasets are fitted simultaneously to a single curve, with a shared IC50 value.
The F-test then compares the goodness-of-fit (specifically, the sum-of-squares) between these two models. A low p-value (typically < 0.05) indicates that the separate fits model is significantly better, allowing us to reject the null hypothesis and conclude that the IC50 values are statistically different.
Section 3: A Comparative Guide - Benchmarking Performance
To illustrate these principles, let's consider a hypothetical scenario where we compare our lead compound, Cpd-A (this compound) , against a known inhibitor, Cpd-B , in an enzyme inhibition assay.
Hypothetical Experimental Data Summary:
| Compound | IC50 (nM) [95% Confidence Interval] | R-squared of Fit |
| Cpd-A | 125.5 [110.2, 143.1] | 0.992 |
| Cpd-B | 250.1 [225.8, 277.0] | 0.989 |
Statistical Comparison:
-
Extra Sum-of-Squares F-test:
-
F (DFn, DFd): 15.63 (1, 16)
-
P-value: 0.0012
-
Interpretation:
The IC50 for Cpd-A is approximately two-fold lower than that of Cpd-B. The p-value of 0.0012 from the Extra Sum-of-Squares F-test is less than 0.05, indicating a statistically significant difference in their potencies. Therefore, we can confidently conclude that Cpd-A is a more potent inhibitor of the target enzyme than Cpd-B under these experimental conditions. It is important to report confidence intervals alongside point estimates, as they provide insight into the precision of the measurement.[13]
Decision Logic for Statistical Test Selection:
Caption: A decision tree for selecting appropriate statistical tests.
Section 4: Experimental Protocols
Protocol: Purity Determination by Reverse-Phase HPLC
-
Instrument: A standard HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
Detection: Monitor absorbance at a wavelength determined by a UV scan (e.g., 280 nm).
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Validation: Perform injections of a standard of known concentration to establish linearity, and run replicate injections to determine precision.
Protocol: Enzyme Inhibition Assay and Dose-Response Analysis
-
Assay Preparation: Prepare a reaction buffer containing the target enzyme and its substrate.
-
Compound Preparation: Perform a serial dilution of this compound in DMSO, then dilute into the assay buffer. A typical concentration range might span from 1 nM to 100 µM.
-
Controls: Include wells with vehicle (DMSO) for 0% inhibition and a known potent inhibitor for 100% inhibition.
-
Reaction: Add the compound dilutions to a 96- or 384-well plate. Initiate the enzymatic reaction by adding the substrate.
-
Detection: Incubate for a predetermined time at a specific temperature. Measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance).
-
Data Processing:
-
Subtract the background reading from all wells.
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))
-
-
Statistical Analysis:
-
Import the normalized data and log-transformed concentrations into statistical software (e.g., GraphPad Prism).
-
Perform nonlinear regression using the [log(inhibitor) vs. response -- Variable slope (four parameters)] model.
-
Record the calculated IC50 with its 95% confidence interval and the R-squared value.
-
Conclusion
The statistical validation of experimental data is not merely a final step in the research process; it is an integrated component of a robust scientific methodology. For a promising compound like this compound, applying rigorous statistical principles—from initial analytical validation to the comparative analysis of biological activity—is essential for building a compelling and defensible case for its therapeutic potential. By embracing the concepts of causality, self-validating experimental design, and appropriate statistical testing, researchers can ensure the integrity of their findings and make confident, data-driven decisions in the complex journey of drug development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
This guide provides essential safety and logistical information for the proper disposal of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. The protocols outlined herein are designed to be a self-validating system, grounded in authoritative EHS principles.
Part 1: Hazard Identification and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the compound's chemical nature is paramount. This compound is a multi-component hazardous substance, and its structure dictates its disposal pathway.
-
Chlorinated Aromatic Core: The presence of a chlorine atom on the benzimidazole ring places this compound in the category of halogenated organic compounds .[1][2] These substances are often toxic, persistent in the environment, and require specific disposal methods, such as high-temperature incineration.[3] They must never be mixed with non-halogenated waste streams.[4][5][6]
-
Propionic Acid Moiety: The carboxylic acid group makes the compound acidic. This property requires the use of compatible (non-metallic) storage containers and necessitates segregation from bases or other incompatible materials to prevent dangerous reactions.[7][8]
-
Regulatory Standing: Due to these characteristics, any waste containing this compound must be treated as hazardous waste in accordance with institutional and regulatory guidelines, such as those from the Environmental Protection Agency (EPA).[1][9]
Chemical and Hazard Profile Summary
| Property | Data | Source |
| Chemical Name | This compound | [10][11] |
| CAS Number | 82138-56-5 | [11] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [10][11] |
| Molecular Weight | 224.64 g/mol | [10][11] |
| Primary Hazard Class | Halogenated Organic Waste | [2][4] |
| Secondary Hazards | Acidic/Corrosive | [12][13] |
| Intended Use | For Research Use Only | [10][11] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the essential, field-proven steps for safely managing the waste stream of this compound from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.
-
Eye Protection: Safety goggles are mandatory to protect from potential splashes.[4]
-
Hand Protection: Chemically resistant nitrile gloves are required to prevent skin contact.[4] Contaminated gloves must be disposed of as hazardous waste.[1]
-
Body Protection: A laboratory coat and closed-toe shoes are essential to protect skin and clothing.[4]
-
Work Area: All handling of the solid compound and its solutions should occur within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[4][5]
Step 2: Segregate the Waste Stream
This is the most critical step in the disposal process. Improper segregation can contaminate large volumes of other wastes, leading to significant increases in disposal costs and regulatory risk.[5]
-
Designate a "Halogenated Organic Waste" Container: All waste containing this compound must be placed in a container specifically designated for halogenated organic compounds.[2][3][4]
-
Avoid Mixing: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[3] Keep it separate from acidic, alkaline, or heavy metal waste streams.[5][7]
Step 3: Proper Containerization and Labeling
The integrity and labeling of your waste container are crucial for safety and compliance.
-
Container Selection: Use a sturdy, leak-proof container with a tightly sealing screw cap. Plastic carboys or bottles are preferred, especially given the acidic nature of the compound.[5][14][15] The container must be compatible with all chemicals collected within it.[6]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[6] The label, often a specific "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department, must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated SAA.[9][14]
-
Location: The SAA must be within the line of sight of the person generating the waste.[9]
-
Containment: Keep the waste container within secondary containment (such as a plastic tray) to contain any potential leaks.[15][16]
-
Container Status: Keep the waste container closed at all times, except when actively adding waste.[5][6][15]
-
Volume Limits: Do not exceed the SAA volume limits, which are typically a maximum of 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" wastes.[14]
Step 5: Managing Different Forms of Waste
-
Solid Waste: Unused or waste this compound solid should be placed directly into the designated halogenated waste container.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, pipette tips, and absorbent pads that have come into contact with the compound must be collected in the same halogenated hazardous waste container.[1]
-
Empty Original Containers: An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.[16] The recommended procedure is to triple-rinse the container with a suitable solvent (e.g., methanol, acetone). The first rinse must be collected and disposed of as halogenated hazardous waste.[15] Subsequent rinses may also need to be collected, depending on institutional policy. After rinsing, deface the label and dispose of the container as instructed by your EHS office.[16]
Step 6: Requesting Final Disposal
Once your waste container is approximately three-quarters full, arrange for its removal.[5]
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department. This is often done through an online form.[5]
-
Do Not Move Waste: Never move hazardous waste from one SAA to another.[9] The EHS professionals are responsible for the transport and final consolidation of the waste.
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.[1]
-
Alert Personnel: Immediately notify colleagues in the area and your laboratory supervisor.
-
Evacuate (If Necessary): For a large spill, evacuate the immediate area.[1]
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat, before attempting cleanup.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite), working from the outside in.
-
Collect Waste: Carefully scoop all contaminated absorbent material into a sealable bag or container.
-
Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and place it in the SAA for pickup.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
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A Senior Application Scientist's Guide to Handling 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
The molecular structure combines a halogenated (chloro) benzimidazole group with a propionic acid tail. Therefore, we must anticipate hazards associated with both moieties. Safety data for analogous compounds, such as 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid, indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Furthermore, the propionic acid component is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] This guide is built upon these foundational hazards to ensure you can proceed with your research confidently and safely.
Core Hazard Assessment: A Proactive Stance
Given the chemical's structure, a conservative approach is necessary. We will operate under the assumption that 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid presents the following primary hazards:
-
Corrosivity and Irritation: The propionic acid functional group suggests the compound is acidic and potentially corrosive.[4] This is strongly corroborated by data on similar chlorinated benzimidazole propionic acids, which are classified as skin and eye irritants. Direct contact with skin or eyes could lead to irritation or chemical burns.
-
Respiratory Tract Irritation: As a fine powder and based on surrogate data, there is a significant risk of respiratory irritation if dust is inhaled. All handling of the solid compound must be performed in a manner that prevents aerosolization.
-
Unknown Systemic Toxicity: The full toxicological profile is unknown. Benzimidazole derivatives, as a class, require careful handling.[5] Therefore, ingestion and absorption through the skin must be strictly avoided by treating the compound as potentially toxic.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist; it is a scientifically-informed barrier between you and potential harm. The following table summarizes the required PPE for various laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transporting (Solid) | Chemical Splash Goggles (ANSI Z87 certified) | Nitrile Gloves (double-gloving recommended) | Full-Length Lab Coat | Mandatory: Certified Chemical Fume Hood |
| Solution Preparation & Handling | Chemical Splash Goggles & Face Shield | Neoprene or thicker chemical-resistant gloves | Chemical-Resistant Apron over Lab Coat | Mandatory: Certified Chemical Fume Hood |
| Large-Scale Operations (>50g) | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves (e.g., Silver Shield, Neoprene) | Chemical-Resistant Coveralls (e.g., Tychem)[6] | Mandatory: Certified Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves | Chemical-Resistant Coveralls | Air-Purifying Respirator (APR) with appropriate cartridges or SCBA, depending on spill size |
Eye and Face Protection: An Absolute Mandate
Standard safety glasses are insufficient. The risk of serious eye irritation or damage from splashes or airborne particles necessitates the use of chemical splash goggles that provide a complete seal around the eyes.[7][8] When handling solutions or any quantity where a splash is plausible, a full-face shield must be worn over the goggles to protect the entire face.[9]
Skin Protection: Selecting the Right Barrier
-
Gloves: Nitrile gloves offer good protection against incidental contact with many solvents and solids.[7][9] However, given the corrosive potential of the propionic acid moiety, prolonged contact should be avoided. For preparing solutions or handling larger quantities, upgrading to neoprene gloves is a prudent choice due to their enhanced resistance to acids and bases.[6][9] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface to your skin.
-
Lab Coat and Body Protection: A full-length lab coat is the minimum requirement for body protection.[8] For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of safety. In scenarios involving significant quantities, disposable chemical-resistant coveralls are recommended to prevent any potential skin exposure.[6] All clothing worn in the lab should cover the legs, and closed-toe shoes are mandatory.[7]
Respiratory Protection: Engineering Controls First
The primary method for respiratory protection is an engineering control: all handling of this compound, whether solid or in solution, must be conducted within a certified chemical fume hood. This prevents inhalation of dust or vapors.[5] In the event of a significant spill outside of a fume hood, personnel must evacuate the area. Only trained emergency responders equipped with appropriate respiratory protection, such as a full-face air-purifying respirator (APR) with multi-sorbent cartridges or a self-contained breathing apparatus (SCBA), should enter the area to perform cleanup.[6][10]
Operational and Disposal Plan
A safe experiment is one that is planned from start to finish, including disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Put on all required PPE as outlined in the table above before approaching the chemical storage area.
-
Handling: Carefully transport the sealed container to the fume hood. Open the container slowly. Use dedicated spatulas and glassware. When weighing the solid, do so on weigh paper or in a container within the fume hood to contain any dust. Keep the container tightly closed when not in use.[2][3]
-
Post-Handling: After completing the work, securely seal all containers of the compound.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as hazardous waste. Triple-rinse all contaminated glassware. The first rinsate must be collected as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron/coat, then face shield/goggles) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound are to be considered hazardous waste.
-
Waste Segregation: Collect all waste, including unused product, contaminated gloves, weigh paper, pipette tips, and rinsate, in a dedicated and clearly labeled hazardous waste container.[5] Do not mix this waste with other waste streams.
-
Container Management: Use containers that are chemically compatible and can be securely sealed. Label the container with "Hazardous Waste" and the full chemical name.
-
Final Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[5][11]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
